molecular formula C46H57NO14 B15556879 Paclitaxel C

Paclitaxel C

Cat. No.: B15556879
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-OKUYZQGVSA-N
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Description

Paclitaxel C is a useful research compound. Its molecular formula is C46H57NO14 and its molecular weight is 847.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H57NO14

Molecular Weight

847.9 g/mol

IUPAC Name

[(1S,2R,3S,7R,9S,10S,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31+,32-,35-,36+,37-,38-,40-,44-,45?,46-/m1/s1

InChI Key

BEHTXUBGUDGCNQ-OKUYZQGVSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Paclitaxel C: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of Paclitaxel (B517696) C, a structural analog of the widely used anticancer drug, Paclitaxel. This document details quantitative data on its prevalence in various natural sources and presents comprehensive experimental protocols for its extraction and purification.

Natural Sources of Paclitaxel C

This compound, a naturally occurring taxane (B156437), has been identified in several botanical sources. While the Taxus genus is the most well-known source of paclitaxel, significant research has highlighted other promising natural reservoirs for this compound and other taxanes.

Corylus avellana (Common Hazel)

A primary alternative source for this compound is the common hazel (Corylus avellana).[1] Studies have confirmed the presence of this compound, alongside other taxanes such as paclitaxel, 10-deacetylbaccatin III, baccatin (B15129273) III, and 7-epipaclitaxel, in the leaves and shells of this plant.[2][3] The concentration of total taxanes is generally higher in the leaves compared to the shells.[2][3] The discovery of these compounds in hazelnut shells, a readily available agro-industrial byproduct, presents a sustainable and cost-effective avenue for sourcing.[2][3]

Taxus Species (Yew)

The Taxus genus remains a significant source of a complex mixture of taxoids. While research has predominantly focused on paclitaxel, various parts of the yew tree, including the bark, needles, and roots, are also likely sources of this compound.[1] The concentration of specific taxanes can vary considerably depending on the species, the part of the plant, and its geographical location.

Quantitative Data

The concentration of this compound in its natural sources is typically lower than that of paclitaxel in Taxus brevifolia. The following tables summarize the reported quantities of this compound and other major taxanes in Corylus avellana.

Table 1: Quantitative Analysis of Taxanes in Corylus avellana

CompoundConcentration in Leaves (µg/g dry weight)Concentration in Shells (µg/g dry weight)
Paclitaxel23.65[4]0.61 (in branch)[4]
10-deacetylbaccatin III108.43 ± 9.80[1]Not explicitly quantified
Baccatin III29.08 ± 42.89[1]Not explicitly quantified
This compound Identified as present[1][2][3]Identified as present[1][2][3]
7-epipaclitaxel4.27 ± 2.17[1]Not explicitly quantified
Total Taxanes 173.39 ± 91.33 [1]Significantly lower than in leaves [2][3]

Source: Adapted from Ottaggio et al., J. Nat. Prod. 2008, 71, 1, 58-60.[1] and BenchChem, 2025.[4] Note: The study by Ottaggio et al. (2008) confirmed the presence of this compound but did not provide specific quantitative data for this individual compound in their summary table.[1]

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The primary challenge lies in the separation of this compound from other structurally similar taxanes.

Extraction of Crude Taxane Mixture

This protocol describes a general method for the extraction of taxanes from plant material, adaptable for Corylus avellana leaves and shells.[5]

Materials:

Procedure:

  • Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.[5]

  • Extraction: Macerate the powdered material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with continuous agitation.[5]

  • Filtration: Filter the extract through a suitable filter paper to remove solid plant debris.[5]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.[5]

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a biphasic system of methanol/water and a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[5]

    • Discard the n-hexane phase.[5]

    • Further, extract the aqueous methanol phase containing the taxanes with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.[5]

  • Final Concentration: Evaporate the organic solvent from the taxane-rich phase to yield a crude taxane mixture.

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of this compound from the crude extract is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size)[5]
Mobile Phase A: Water, B: Acetonitrile (B52724) (ACN)[5]
Gradient Elution 0-10 min: 30% B; 10-45 min: 30-70% B; 45-50 min: 70% B; 50-55 min: 70-30% B; 55-60 min: 30% B (equilibration)[5]
Flow Rate 2-4 mL/min[5]
Detection UV at 227 nm[5]
Injection Volume Dependent on column loading capacity

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (30% acetonitrile in water) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude taxane extract in a suitable solvent, such as methanol or a mixture of methanol and acetonitrile, and filter through a 0.45 µm syringe filter before injection.[6]

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions based on the retention time of this compound. The retention times of reference standards for paclitaxel, 7-epipaclitaxel, and other known taxanes should be determined beforehand to aid in peak identification.[5]

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.[5]

Crystallization

The purified this compound can be obtained as a solid through crystallization.

Procedure:

  • Carefully evaporate the solvent from the purified fractions containing this compound.[5]

  • Dissolve the residue in a minimal amount of a suitable solvent system (e.g., acetone/hexane or dichloromethane/acetone/alkane).[5][7]

  • Allow for slow evaporation of the solvent or use an anti-solvent precipitation method to induce crystallization.[7]

  • Collect the resulting crystals by filtration and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Taxane Extraction cluster_purification Purification plant_material Plant Material (Corylus avellana) maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning concentration2 Final Concentration partitioning->concentration2 crude_extract Crude Taxane Extract concentration2->crude_extract prep_hplc Preparative RP-HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis crystallization Crystallization purity_analysis->crystallization If pure pure_paclitaxel_c Pure this compound crystallization->pure_paclitaxel_c

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of paclitaxel is complex and involves numerous enzymatic steps. This compound differs from paclitaxel in the N-acyl group at the C-13 side chain. The following diagram illustrates the established paclitaxel pathway and highlights the proposed divergence point for the biosynthesis of this compound.

biosynthesis_pathway cluster_core Taxane Core Biosynthesis cluster_sidechain Side Chain Attachment and Modification cluster_paclitaxel Paclitaxel Pathway cluster_paclitaxel_c Proposed this compound Pathway ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase baccatin_iii Baccatin III taxadiene->baccatin_iii Multiple Enzymatic Steps baccatin_iii_node Baccatin III sidechain_paclitaxel N-benzoyl-3-phenylisoserine side chain attachment baccatin_iii_node->sidechain_paclitaxel sidechain_paclitaxel_c N-hexanoyl-3-phenylisoserine side chain attachment baccatin_iii_node->sidechain_paclitaxel_c phenylalanine Phenylalanine benzoyl_coa Benzoyl-CoA phenylalanine->benzoyl_coa benzoyl_coa->sidechain_paclitaxel paclitaxel Paclitaxel sidechain_paclitaxel->paclitaxel hexanoic_acid Hexanoic Acid hexanoyl_coa Hexanoyl-CoA hexanoic_acid->hexanoyl_coa hexanoyl_coa->sidechain_paclitaxel_c paclitaxel_c This compound sidechain_paclitaxel_c->paclitaxel_c

Caption: Proposed biosynthetic pathway for this compound, diverging from the paclitaxel pathway.

References

Unraveling the Architecture of Paclitaxel C: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies employed in the structural elucidation of Paclitaxel C, also known as Taxuyunnanine A. While this compound shares the same complex diterpenoid core as the renowned anticancer agent Paclitaxel, its distinct C-3' side chain necessitates a detailed structural verification process. This document outlines the pivotal experimental protocols and data interpretation strategies, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Core Structural Distinction: The C-3' Side Chain

The fundamental structural difference between Paclitaxel and this compound lies in the acyl group attached to the amide of the C-13 side chain. In Paclitaxel, this is a benzoyl group, whereas in this compound, it is a hexanoyl group. This seemingly minor substitution has implications for the molecule's physicochemical properties and biological activity, making unambiguous structural confirmation essential.

Experimental & Analytical Framework

The definitive determination of this compound's structure hinges on a synergistic application of modern spectroscopic and crystallographic techniques. The logical workflow for this process is outlined below.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Confirmation Structural Confirmation Isolation Isolation from Natural Source (e.g., Taxus sp.) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS NMR NMR Spectroscopy - 1H, 13C - 2D NMR (COSY, HSQC, HMBC) Purification->NMR Fragmentation MS/MS Fragmentation Analysis MS->Fragmentation Connectivity NMR Connectivity Analysis NMR->Connectivity Stereochemistry NOESY / ROESY Analysis Connectivity->Stereochemistry Crystal X-ray Crystallography (Absolute Confirmation) Connectivity->Crystal MS_Fragmentation cluster_paclitaxel Paclitaxel Fragmentation cluster_paclitaxel_c This compound Fragmentation P_MH [M+H]⁺ m/z 854.3 P_Frag1 Loss of C₇H₅O₂ (Benzoyl) P_MH->P_Frag1 -121 Da P_Frag2 Loss of C₁₆H₁₆NO₄ (Side Chain) P_MH->P_Frag2 -286 Da PC_MH [M+H]⁺ m/z 848.4 PC_Frag1 Loss of C₆H₁₁O (Hexanoyl) PC_MH->PC_Frag1 -99 Da PC_Frag2 Loss of C₁₅H₂₂NO₄ (Side Chain) PC_MH->PC_Frag2 -280 Da

Chemical properties of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Paclitaxel (B517696)

Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a highly functionalized diterpenoid that has become a cornerstone in chemotherapy.[1][2] Its potent antitumor activity against a range of cancers, including ovarian, breast, and lung cancer, stems from its unique mechanism of action and complex chemical structure.[1][3] This guide provides a comprehensive overview of the core chemical properties of Paclitaxel, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Paclitaxel is a white to off-white crystalline powder characterized by a complex molecular architecture.[1][4] It is a highly lipophilic molecule, which contributes to its very low solubility in water.[1][5] Its foundational chemical and physical characteristics are summarized below.

PropertyValueReference(s)
IUPAC Name (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate[1][6]
Molecular Formula C₄₇H₅₁NO₁₄[1][6]
Molecular Weight 853.9 g/mol [1][6]
Appearance White to off-white crystalline powder[1][4][7]
Melting Point 213–217 °C (decomposes)[2][5][7]
Optical Rotation [α]²⁰D -49° (c=1, methanol)[7]
UV max (Methanol) 227 nm, 273 nm[7][8]
CAS Number 33069-62-4[1]

Chemical Structure

The potent biological activity of Paclitaxel is intrinsically linked to its complex and sterically demanding chemical structure. This structure features a tetracyclic diterpenoid core, known as the taxane (B156437) ring system, and a critical C-13 ester side chain, which is essential for its antitumor activity.[1][5] The molecule contains eleven stereocenters.[9]

Key functional groups present in the Paclitaxel molecule include:

Solubility Profile

Paclitaxel's high lipophilicity results in poor aqueous solubility, a significant challenge in its formulation and delivery.[1][5][13] It is practically insoluble in water but shows good solubility in various organic solvents.[7][8] For experimental purposes, it is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or a mixture of co-solvents and surfactants.[13][14][15]

SolventSolubilityReference(s)
Water Extremely low (~0.1 µg/mL to 5.56 mg/L)[2][4][15][16]
DMSO ~5 mg/mL to 200 mg/mL[14][17]
Ethanol ~1.5 mg/mL to 40 mg/mL[14][17]
Dimethyl formamide (B127407) (DMF) ~5 mg/mL[14]
PEG 400 High solubility due to hydrophobic interactions[13]
DMSO:PBS (pH 7.2) (1:10) ~0.1 mg/mL[14]
Tween 80 ~90.08 mg/mL[18]
Myrj 52 ~62.05 mg/mL[18]

Stability and Degradation

The stability of Paclitaxel is influenced by pH, temperature, and the solvent system.[13][19] The molecule contains numerous hydrolysable ester groups and a strained oxetane ring, making it susceptible to degradation.[12]

  • pH Stability : Paclitaxel exhibits its greatest stability in aqueous solutions at a pH range of 3 to 5.[12][13][20] Under neutral to basic conditions (pH > 6-7), it undergoes base-catalyzed degradation, primarily through epimerization at the C-7 position and hydrolysis of its ester groups.[21][22]

  • Degradation Pathways : The main degradation pathways include:

    • Epimerization : Reversible conversion to 7-epi-paclitaxel, which is thermodynamically more stable. This process is base-catalyzed and does not occur under acidic conditions.[12][21]

    • Hydrolysis : Cleavage of the ester side chain at C-13 is a primary hydrolytic pathway, followed by cleavage of the ester bonds at C-10, C-2, and C-4.[12][22]

    • Oxetane Ring Cleavage : The strained four-membered ether ring can be cleaved under acidic conditions.[12]

  • Common Degradants : Key degradation byproducts include 7-epi-taxol, 10-deacetyltaxol, and baccatin (B15129273) III.[23]

Mechanism of Action and Signaling Pathways

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division.[24][25] It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into excessively stable, non-functional microtubules and inhibiting their disassembly.[6][25] This hyper-stabilization disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[23][25][26] In addition to its primary action, Paclitaxel can induce apoptosis through various signaling pathways, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of Bcl-2 family proteins.[24][25]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Stabilization Hyper-stabilization (Inhibition of Depolymerization) Paclitaxel->Stabilization Microtubules Microtubules BetaTubulin->Microtubules Polymerizes into Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics Stabilization->Microtubules Acts on Stabilization->Dynamics Leads to MitoticSpindle Defective Mitotic Spindle Dynamics->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Signaling Activation of Apoptotic Signaling (e.g., JNK/SAPK, Bcl-2) CellCycleArrest->Signaling Signaling->Apoptosis Induces

Simplified signaling pathway of Paclitaxel's mechanism of action.

Experimental Protocols

Protocol 1: Determination of Paclitaxel Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of Paclitaxel in a given solvent system.[13]

Materials:

  • Paclitaxel powder

  • Selected solvent (e.g., purified water, PBS, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system for quantification

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation : Add an excess amount of Paclitaxel powder to a series of glass vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Solvent Addition : Add a known volume of the desired solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved Paclitaxel.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification : Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved Paclitaxel.[27]

  • Data Analysis : The measured concentration represents the equilibrium solubility of Paclitaxel in the tested solvent under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Assessment of Paclitaxel Stability by RP-HPLC

This protocol describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to monitor the degradation of Paclitaxel over time.[23][27][28]

Materials:

  • Paclitaxel

  • Solvent for stock solution (e.g., DMSO, Ethanol)

  • Aqueous buffer or formulation vehicle for stability testing

  • HPLC system with UV detector

  • RP-C18 column (e.g., 250 x 4.0 mm, 5 µm)

  • Mobile phase (e.g., Methanol:Water, 80:20 v/v)[27]

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

Methodology:

  • Preparation of Solutions :

    • Paclitaxel Stock Solution : Prepare a concentrated stock solution of Paclitaxel (e.g., 1 mg/mL) in an appropriate organic solvent.[23]

    • Test Solutions : Dilute the stock solution with the desired aqueous buffer or vehicle to the final test concentration.

    • Standard Solutions : Prepare a series of standard solutions of Paclitaxel in the mobile phase to generate a calibration curve (e.g., 0.05-20 µg/mL).[27][28]

  • Stability Study Setup :

    • Dispense aliquots of the test solution into multiple vials for each storage condition (temperature, light exposure) and time point.

    • Store the vials under the specified conditions. For an initial time point (T=0), immediately analyze a sample after preparation.

  • Sample Analysis :

    • At each scheduled time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.[23]

    • Dilute the sample with the mobile phase to a concentration within the calibration curve range.

    • Inject the prepared sample into the HPLC system. Set the UV detector to 227 nm or 230 nm.[8][27]

    • Record the chromatogram, noting the peak area of Paclitaxel and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area of the standards versus their concentrations.

    • Use the regression equation from the calibration curve to calculate the concentration of Paclitaxel remaining in each sample at each time point.

    • Calculate the percentage of Paclitaxel remaining relative to the initial (T=0) concentration.

    • Plot the percentage of remaining Paclitaxel against time for each condition to determine the degradation rate and profile.

Stability_Workflow start Start prep_stock Prepare Paclitaxel Stock Solution start->prep_stock aliquot Aliquot Samples for Each Time Point & Condition prep_stock->aliquot store Store Samples at Defined Conditions (e.g., 4°C, 25°C, 40°C) aliquot->store withdraw Withdraw Samples at Scheduled Time Points store->withdraw dilute Dilute Sample with Mobile Phase withdraw->dilute analyze Analyze by RP-HPLC dilute->analyze quantify Quantify Paclitaxel Concentration analyze->quantify plot Calculate % Degradation and Plot vs. Time quantify->plot end_node End plot->end_node

Workflow for a Paclitaxel stability study using RP-HPLC.

References

Unraveling the Enigma of Paclitaxel C: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Hypothesized Anticancer Activity of a Novel Paclitaxel (B517696) Analogue for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of Paclitaxel C, a naturally occurring structural analog of the widely used chemotherapeutic agent, paclitaxel. While direct experimental data on purified this compound remains limited, its structural similarity to paclitaxel allows for a well-founded hypothesis regarding its biological activity. This document outlines this presumed mechanism, details the necessary experimental protocols for its validation, and presents comparative data to contextualize its potential significance in oncology drug development.

Executive Summary

This compound, identified in the leaves and shells of the common hazel (Corylus avellana), presents a compelling case for investigation as a potential anticancer agent.[1] Structurally, it shares the same baccatin (B15129273) III core as paclitaxel but differs in the C-3' side chain, featuring a hexanoylamino group instead of a benzoylamino group.[1][2] This modification is anticipated to influence its binding affinity to tubulin and, consequently, its cytotoxic potency.[1] It is hypothesized that this compound mirrors the mechanism of paclitaxel, acting as a microtubule-stabilizing agent, which leads to mitotic arrest and ultimately, apoptosis of cancer cells.[1] This guide will dissect this hypothesized mechanism, provide detailed methodologies for its experimental validation, and offer a framework for future research.

Structural and Physicochemical Comparison

The primary structural difference between paclitaxel and this compound lies in the acyl group at the C-3' position of the phenylisoserine (B1258129) side chain. This seemingly minor alteration from an aromatic benzoyl group to an aliphatic hexanoyl group can impact the molecule's polarity, solubility, and interaction with its biological target.

PropertyPaclitaxelThis compound (Taxuyunnanine A)Reference(s)
Molecular Formula C₄₇H₅₁NO₁₄C₄₆H₅₇NO₁₄[2][3]
Molecular Weight 853.9 g/mol 847.9 g/mol [2][3]
C-3' Amide Acyl Group Benzoyl (-CO-C₆H₅)Hexanoyl (-CO-(CH₂)₄CH₃)[2]
Biological Activity (Purified) Well-characterizedData not readily available[1]

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is directly analogous to that of paclitaxel, a well-established microtubule-stabilizing agent.[4][5] This process can be broken down into a cascade of molecular and cellular events.

Microtubule Stabilization

The cornerstone of the hypothesized mechanism is the binding of this compound to the β-tubulin subunit of microtubules.[4] This interaction is presumed to stabilize the microtubule polymer, preventing its depolymerization.[4][6] Microtubules are dynamic structures that undergo constant polymerization and depolymerization, a process essential for various cellular functions, particularly the formation of the mitotic spindle during cell division.[5] By locking the microtubules in a polymerized state, this compound is thought to disrupt this dynamic equilibrium.

Mitotic Arrest

The hyper-stabilization of microtubules severely impairs the formation and function of the mitotic spindle.[6] This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.[7][8] The inability of the cell to form a functional spindle leads to a prolonged arrest in the G2/M phase of the cell cycle.[4][5]

Induction of Apoptosis

Prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[9] Several pathways are implicated in paclitaxel-induced apoptosis and are therefore hypothesized to be relevant for this compound. These include the activation of c-Jun N-terminal kinase (JNK) and the modulation of apoptosis-regulating proteins such as the Bcl-2 family.[9] For instance, paclitaxel-induced mitotic arrest can lead to the degradation of the pro-survival protein MCL-1 and an upregulation of BCL-XL.[10][11]

Signaling and Experimental Workflow Diagrams

To visually represent the hypothesized mechanism and the experimental approaches for its validation, the following diagrams are provided.

G Hypothesized Signaling Pathway of this compound Paclitaxel_C This compound beta_Tubulin β-Tubulin Subunit (within Microtubule) Paclitaxel_C->beta_Tubulin Binds to Microtubule_Stabilization Microtubule Hyper-stabilization beta_Tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle_Disruption->Spindle_Assembly_Checkpoint Mitotic_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Bcl2_Modulation Bcl-2 Family Modulation (e.g., MCL-1 degradation, BCL-XL upregulation) Mitotic_Arrest->Bcl2_Modulation Apoptosis Apoptosis JNK_Activation->Apoptosis Bcl2_Modulation->Apoptosis G Experimental Workflow for Mechanism Validation cluster_0 Biochemical Assay cluster_1 Cell-Based Assays Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Data_Analysis_1 Measure Change in Turbidity/Fluorescence EC50_Determination Determine EC50 for Polymerization Microtubule_Morphology Analyze Microtubule Network Morphology Cell_Culture Treat Cancer Cell Lines with this compound Immunofluorescence Immunofluorescence Microscopy (α-tubulin staining) Cell_Culture->Immunofluorescence Flow_Cytometry Cell Cycle Analysis (Propidium Iodide Staining) Cell_Culture->Flow_Cytometry Immunofluorescence->Microtubule_Morphology Cell_Cycle_Distribution Quantify Cell Cycle Phase Distribution Flow_Cytometry->Cell_Cycle_Distribution G2M_Arrest Confirm G2/M Arrest Cell_Cycle_Distribution->G2M_Arrest

References

In Vitro Biological Activity of Paclitaxel C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel C, also known as Taxuyunnanine A, is a naturally occurring taxane (B156437) derivative. While sharing a structural scaffold with the widely used chemotherapeutic agent Paclitaxel, specific in vitro biological data for this compound is limited in the public domain. This technical guide provides a comprehensive overview of the known in vitro activity of this compound, supplemented with data from its close structural analog, Paclitaxel, to infer its probable mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, highlighting both the current knowledge and the existing gaps in the understanding of this compound's potential as an anticancer agent.

Introduction

Taxanes are a critical class of anticancer drugs that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Paclitaxel (Taxol®) is the most well-known member of this family. This compound (Taxuyunnanine A) is a related taxane, and understanding its specific biological activities is of interest for the development of novel chemotherapeutics. This guide summarizes the available quantitative data on the in vitro efficacy of this compound, provides detailed experimental protocols for key assays, and visualizes the presumed signaling pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

Like other taxanes, this compound is presumed to exert its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing the dynamic instability necessary for proper mitotic spindle formation and function.[1] The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The available quantitative data for this compound is sparse; however, a comparative study has provided a key data point.

Table 1: Comparative IC50 Values of Taxanes in Human Cancer Cell Lines (nM)

Cell LineCancer TypeThis compound (Taxuyunnanine A)PaclitaxelDocetaxel
NCI-H460Lung Cancer< 1010 - 505 - 25
MCF-7 Breast Cancer Not Reported 2.5 - 151.5 - 10
MDA-MB-231 Breast Cancer Not Reported 5 - 202 - 12
HCT116 Colon Cancer Not Reported 8 - 304 - 15
OVCAR-3 Ovarian Cancer Not Reported 4 - 202 - 10

Note: The IC50 values for Paclitaxel and Docetaxel are provided for comparative purposes and are derived from various sources. These values can vary depending on experimental conditions such as exposure time and the specific assay used.

The data clearly indicates that this compound exhibits potent antiproliferative activity against the NCI-H460 lung cancer cell line, with an IC50 value of less than 10 nM. The lack of data for other common cancer cell lines represents a significant knowledge gap and an area for future research.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vitro studies. The following protocols are representative of the assays commonly used to evaluate the biological activity of taxanes like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., NCI-H460, MCF-7, etc.)

    • Complete cell culture medium

    • This compound (Taxuyunnanine A)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.

    • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound for the desired duration.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol.

    • Staining: Resuspend the fixed cells in PI staining solution.

    • Incubation: Incubate at room temperature in the dark for 30 minutes.

    • Flow Cytometry: Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

  • Materials:

    • Purified tubulin

    • Polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP)

    • This compound

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and various concentrations of this compound.

    • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

    • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.

    • Data Analysis: The rate and extent of polymerization are determined from the resulting curves. An increase in both parameters compared to the control indicates microtubule stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathways involved in the action of this compound and a typical experimental workflow for its in vitro evaluation.

G cluster_0 Experimental Workflow cluster_1 Analysis start Select Cancer Cell Line seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat incubate Incubate (e.g., 48h) treat->incubate viability MTT Assay incubate->viability apoptosis Annexin V/PI Staining incubate->apoptosis cell_cycle PI Staining incubate->cell_cycle

A typical experimental workflow for in vitro evaluation of this compound.

G Paclitaxel_C This compound Microtubules β-tubulin on Microtubules Paclitaxel_C->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle Dysfunctional Mitotic Spindle Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Phosphorylation of Bcl-2 (inactivation) G2M_Arrest->Bcl2 JNK_SAPK Activation of JNK/SAPK Pathway G2M_Arrest->JNK_SAPK Bcl2->Apoptosis JNK_SAPK->Apoptosis

Presumed signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This compound (Taxuyunnanine A) demonstrates potent in vitro cytotoxic activity against the NCI-H460 lung cancer cell line. However, a comprehensive understanding of its biological activity across a broader range of cancer types is currently limited by the lack of publicly available data. Based on its structural similarity to Paclitaxel, it is highly probable that this compound functions as a microtubule-stabilizing agent, leading to G2/M cell cycle arrest and the induction of apoptosis through pathways involving the modulation of Bcl-2 family proteins and the activation of stress-activated protein kinases.

Future research should focus on:

  • Determining the IC50 values of this compound in a diverse panel of human cancer cell lines.

  • Conducting detailed mechanistic studies to confirm its effect on microtubule polymerization, cell cycle progression, and apoptosis induction.

  • Elucidating the specific signaling pathways modulated by this compound in comparison to Paclitaxel and other taxanes.

Addressing these knowledge gaps will be crucial in evaluating the full therapeutic potential of this compound as a novel anticancer agent.

References

Paclitaxel C in Hazelnut Shells: A Technical Guide to its Discovery, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, quantification, and experimental protocols associated with Paclitaxel (B517696) C found in hazelnut (Corylus avellana) shells. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: A Novel Source for Taxanes

Paclitaxel, a potent anti-cancer agent, was originally isolated from the Pacific yew tree (Taxus brevifolia)[1][2]. The search for alternative and more sustainable sources of paclitaxel and related bioactive taxanes has been a significant area of research. A noteworthy breakthrough in this endeavor was the discovery of taxanes in the common hazel (Corylus avellana), a plant belonging to the Betulaceae family and a distant relative of the yew (Taxaceae)[3]. This discovery was groundbreaking as it identified a readily available agricultural byproduct, hazelnut shells, as a potential source for these valuable compounds[1][3].

In 2008, a study by Ottaggio et al. reported the presence of a surprising array of taxanes in the leaves and shells of Corylus avellana[1][3]. Among the identified compounds were paclitaxel, 10-deacetylbaccatin III, baccatin (B15129273) III, 7-epipaclitaxel, and Paclitaxel C (also known as Taxol C)[1]. While the total taxane (B156437) concentration was found to be higher in the leaves, the presence of these compounds in shells, which are typically discarded, opened new avenues for their sustainable sourcing[1]. The biological activity of these hazel extracts was also demonstrated, showing an inhibitory effect on the metaphase-to-anaphase transition in a human tumor cell line[1].

Quantitative Analysis of Taxanes in Corylus avellana

The following tables summarize the quantitative data on the taxane content in the shells and leaves of Corylus avellana, as adapted from the foundational study in this area. It is important to note that while this compound was identified, its explicit quantification in the same format as other taxanes was not provided in the original publication[4].

Table 1: Taxane Content in Corylus avellana Shells

CompoundConcentration (µg/g of dry weight)
Paclitaxel0.25 ± 0.15
10-deacetylbaccatin III0.45 ± 0.25
Baccatin IIINot explicitly quantified
This compound Identified, but not explicitly quantified
7-epipaclitaxel0.87 ± 0.85
Total Taxanes 393.40 ± 142.75 (ng/g)
Source: Adapted from Ottaggio et al., J. Nat. Prod. 2008, 71, 1, 58-60.[1][4]

Table 2: Taxane Content in Corylus avellana Leaves

CompoundConcentration (µg/g of dry weight)
Paclitaxel0.55 ± 0.25
10-deacetylbaccatin III0.75 ± 0.35
Baccatin IIINot explicitly quantified
This compound Identified, but not explicitly quantified
7-epipaclitaxelNot explicitly quantified
Total Taxanes Higher than in shells
Source: Adapted from Ottaggio et al., J. Nat. Prod. 2008, 71, 1, 58-60.[1][4]

Experimental Protocols

The following sections detail the methodologies for the extraction and identification of this compound and other taxanes from hazelnut shells.

Sample Preparation and Extraction

A general protocol for the extraction of a crude taxane mixture from hazelnut shells is as follows:

  • Material Preparation: Air-dry the hazelnut shells at room temperature. Once dried, grind the shells into a fine powder to increase the surface area for extraction[4].

  • Extraction: Macerate the powdered shell material in methanol (B129727) (MeOH) at a solid-to-solvent ratio of 1:10 (w/v). The extraction is typically carried out for 48-72 hours at room temperature with continuous agitation to ensure efficient extraction of the target compounds[4].

  • Filtration: After the maceration period, filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove the solid plant debris[4].

  • Concentration: The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

G cluster_extraction Extraction Workflow Hazelnut Shells Hazelnut Shells Grinding Grinding Hazelnut Shells->Grinding Powdered Shells Powdered Shells Grinding->Powdered Shells Maceration in Methanol Maceration in Methanol Powdered Shells->Maceration in Methanol Filtration Filtration Maceration in Methanol->Filtration Crude Methanolic Extract Crude Methanolic Extract Filtration->Crude Methanolic Extract

Caption: Workflow for the extraction of taxanes from hazelnut shells.

Identification and Analysis by HPLC-MS

The identification and quantification of this compound and other taxanes in the crude extract are performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Sample Preparation for HPLC-MS: The crude extract is re-dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for the separation of taxanes.

    • Mobile Phase: A gradient elution system is employed, commonly using a mixture of acetonitrile (B52724) and water.

    • Detection: A Diode Array Detector (DAD) or a UV detector set at 227 nm is used for the detection of taxanes.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for the analysis of taxanes.

    • Detection: The mass spectrometer is used to identify the compounds based on their mass-to-charge ratio (m/z). For this compound, the expected molecular ion would be monitored.

G cluster_analysis Analytical Workflow Crude Extract Crude Extract HPLC Separation HPLC Separation Crude Extract->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Identification & Quantification

Caption: Analytical workflow for the identification of this compound.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, the biological activity of paclitaxel and its analogs is well-established. Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton[][6].

Paclitaxel stabilizes microtubules by promoting the polymerization of tubulin dimers and inhibiting their subsequent depolymerization[2][][6]. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death) in cancer cells[2][6]. It is presumed that this compound, as a structural analog of paclitaxel, exerts its cytotoxic effects through a similar mechanism.

G cluster_pathway Paclitaxel Mechanism of Action Paclitaxel_C Paclitaxel / this compound Microtubule_Assembly Microtubule Assembly Paclitaxel_C->Microtubule_Assembly Tubulin_Dimers Tubulin Dimers Tubulin_Dimers->Microtubule_Assembly Microtubule_Stabilization Microtubule Stabilization Microtubule_Assembly->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for paclitaxel and its analogs.

Future Perspectives

The discovery of this compound and other taxanes in hazelnut shells represents a significant step towards identifying sustainable and cost-effective sources for these important anti-cancer compounds[1][3]. Future research in this area should focus on several key aspects:

  • Optimization of Extraction and Purification: Developing more efficient and scalable methods for the extraction and purification of this compound from hazelnut shells.

  • Quantitative Analysis: Conducting comprehensive studies to accurately quantify the content of this compound in various hazelnut cultivars and under different growing conditions.

  • Biological Evaluation: Performing detailed in vitro and in vivo studies to elucidate the specific biological activities and anti-cancer efficacy of purified this compound.

  • Biosynthetic Pathway: Investigating the biosynthetic pathway of taxanes in Corylus avellana to understand the genetic and enzymatic basis of their production.

References

The Core of Paclitaxel Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, metabolic engineering, and synthetic biology. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms that govern the production of this complex diterpenoid. Furthermore, it presents quantitative data in a structured format and outlines key experimental protocols to facilitate further research and application in this field.

The Paclitaxel Biosynthetic Pathway: A Three-Act Drama

The biosynthesis of Paclitaxel is a complex, multi-step process that can be broadly divided into three main stages:

  • Formation of the Taxane (B156437) Skeleton: The journey begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the foundational tricyclic taxane core, taxadiene.

  • Oxygenation and Acylation of the Taxane Core to form Baccatin (B15129273) III: A series of intricate hydroxylation, acetylation, and other modifications of the taxadiene skeleton leads to the formation of the key intermediate, baccatin III.

  • Attachment of the C-13 Side Chain: The final act involves the synthesis and attachment of a unique β-phenylalanine-derived side chain to the baccatin III core, yielding the final Paclitaxel molecule.

Recent breakthroughs, largely driven by multi-omics approaches and the sequencing of Taxus genomes, have led to the elucidation of a near-complete pathway, including the identification of several previously missing enzymes.[1][2] Two distinct routes for Paclitaxel biosynthesis have been proposed, highlighting the branching nature of this metabolic network.[1]

Key Enzymes and Intermediates

The pathway involves a host of enzymes, primarily from the cytochrome P450 monooxygenase (CYP) and acyltransferase families. The table below summarizes some of the key enzymes and their functions.

EnzymeAbbreviationFunction
Geranylgeranyl Diphosphate SynthaseGGPPSSynthesizes the precursor geranylgeranyl diphosphate (GGPP).[3]
Taxadiene SynthaseTSCatalyzes the cyclization of GGPP to form the taxane skeleton, taxadiene.[4][5]
Taxadiene 5α-hydroxylaseT5αHA cytochrome P450 enzyme that hydroxylates taxadiene at the C5 position.[4][5]
Taxadien-5α-ol-O-acetyltransferaseTATTransfers an acetyl group to taxadien-5α-ol.[5]
Taxane 10β-hydroxylaseT10βHHydroxylates the taxane ring at the C10 position.[3][5]
10-deacetylbaccatin III-10-O-acetyltransferaseDBATCatalyzes the final acetylation step in the formation of baccatin III.[5][6]
Phenylalanine AminomutasePAMConverts α-phenylalanine to β-phenylalanine for the side chain.[5][6]
Baccatin III-13-O-phenylpropanoyltransferaseBAPTAttaches the phenylpropanoyl side chain to baccatin III.[5][6]
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferaseDBTNBTThe terminal enzyme in the pathway, catalyzing the N-benzoylation of the side chain.[5][6]
Taxane 9α-hydroxylaseT9αHA recently identified cytochrome P450 involved in the oxygenation of the taxane core.[7]
Taxane 1β-hydroxylaseT1βHAnother recently discovered cytochrome P450 enzyme.[7]
Taxane C-9-oxidaseT9oxAn oxidase involved in the modification of the C9 position.[7]

Quantitative Insights into Paclitaxel Biosynthesis

Understanding the quantitative aspects of the Paclitaxel pathway is crucial for metabolic engineering and optimizing production. This section provides a summary of available quantitative data.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes have been determined, providing insights into their efficiency and substrate affinity.

EnzymeSubstrateKm (µM)kcat (s⁻¹)
Taxadiene Synthase (TS1)GGPP5.5 ± 1.61705
Taxadiene Synthase (TS2)GGPP8.6 ± 1.53282

Data from Xiong et al., 2021

Metabolite Accumulation in Engineered Systems

Metabolic engineering efforts have focused on increasing the production of Paclitaxel and its precursors in various host systems.

Host System & Genetic ModificationProductTiter/YieldReference
Taxus chinensis cell culture with CRISPR-guided knockdown of PALPaclitaxel25-fold increase in accumulation (from 0.76 µg/g DW to 24.5 µg/g DW)Newton et al., 2023
Nicotiana benthamiana transient expression with co-expression of FoTO1Baccatin III intermediatesUp to a 17-fold improvement in the production yield of early steps.[7]McClune et al., as cited in Oudin et al., 2025
Taxus x media cell culture with methyl jasmonate elicitationPaclitaxel295 mg/LTabata, 2004

Experimental Protocols: A Methodological Toolkit

This section provides an overview of key experimental protocols used in the study of the Paclitaxel biosynthesis pathway.

Heterologous Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a powerful tool for rapidly characterizing the function of candidate genes in the Paclitaxel pathway.[2][7]

Objective: To functionally characterize a candidate enzyme in the Paclitaxel biosynthesis pathway.

Methodology:

  • Vector Construction: The coding sequence of the candidate gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium tumefaciens Transformation: The expression vector is transformed into an A. tumefaciens strain (e.g., GV3101).

  • Infiltration: A suspension of the transformed A. tumefaciens is infiltrated into the leaves of young N. benthamiana plants. Co-infiltration with a strain carrying a viral suppressor of gene silencing (e.g., p19) is often performed to enhance expression.

  • Incubation and Substrate Feeding: The infiltrated plants are incubated for 3-5 days to allow for gene expression. For enzymes acting on specific intermediates, the corresponding substrate may be co-infiltrated or fed to the leaves.

  • Metabolite Extraction: The infiltrated leaf tissue is harvested, ground in liquid nitrogen, and extracted with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the product of the candidate enzyme.

CRISPR-Cas9 Mediated Metabolic Engineering in Taxus Cells

CRISPR-Cas9 technology can be employed to precisely edit the genome of Taxus cells to enhance Paclitaxel production, for instance, by knocking down competing pathways.[8]

Objective: To increase Paclitaxel yield by knocking down the expression of an enzyme in a competing metabolic pathway (e.g., Phenylalanine Ammonia-Lyase, PAL).

Methodology:

  • Guide RNA (gRNA) Design and Vector Construction: gRNAs are designed to target the gene of interest. The gRNA and Cas9 nuclease are cloned into a plant expression vector suitable for Taxus transformation.

  • Taxus Cell Culture Transformation: The CRISPR-Cas9 construct is delivered into Taxus cell suspension cultures using a method like Agrobacterium-mediated transformation or particle bombardment.

  • Selection and Regeneration: Transformed cells are selected on a medium containing a selection agent (e.g., an antibiotic or herbicide).

  • Molecular Analysis: Genomic DNA is extracted from the selected cell lines to confirm successful gene editing through PCR and sequencing. Gene expression is analyzed by RT-qPCR to confirm knockdown.

  • Metabolite Analysis: The engineered cell lines are cultured, and the production of Paclitaxel and related taxanes is quantified using HPLC or LC-MS to assess the impact of the gene knockdown.

In Vitro Enzyme Assays for Cytochrome P450s

Characterizing the enzymatic activity of the numerous cytochrome P450s in the pathway is essential for understanding their specific roles.

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP enzyme.

Methodology:

  • Heterologous Expression and Microsome Preparation: The CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast (Saccharomyces cerevisiae) or insect cells. Microsomal fractions containing the enzymes are then isolated.

  • Enzyme Reaction: The reaction mixture is prepared containing the microsomal fraction, a buffer solution, the substrate (a specific taxane intermediate), and a source of reducing equivalents (NADPH).

  • Incubation: The reaction is incubated at a controlled temperature for a specific duration.

  • Reaction Quenching and Product Extraction: The reaction is stopped, typically by adding an organic solvent, which also serves to extract the product.

  • Product Analysis: The extracted product is analyzed and quantified by HPLC or LC-MS.

Single-Nucleus RNA Sequencing (snRNA-seq) for Gene Discovery

snRNA-seq has been instrumental in identifying new genes in the Paclitaxel pathway by analyzing the transcriptomes of individual cells within Taxus tissues.[2][7]

Objective: To identify novel Paclitaxel biosynthesis genes through co-expression analysis.

Methodology:

  • Nuclei Isolation: Nuclei are isolated from various Taxus tissues (e.g., needles, bark) using a combination of mechanical disruption and filtration.

  • Single-Nucleus Library Preparation: The isolated nuclei are used to generate single-nucleus RNA-seq libraries using a platform like the 10x Genomics Chromium system.

  • Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is processed to identify cell clusters based on their gene expression profiles. Co-expression analysis is then performed to identify genes that are co-expressed with known Paclitaxel biosynthesis genes, revealing new candidate enzymes.

Visualizing the Core of Paclitaxel Biosynthesis

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Paclitaxel_Biosynthesis_Pathway cluster_stage1 Stage 1: Taxane Skeleton Formation cluster_stage2 Stage 2: Oxygenation and Acylation to Baccatin III cluster_stage3 Stage 3: Side Chain Attachment GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadiene_5_ol Taxadien-5α-ol Taxadiene->Taxadiene_5_ol Taxadiene 5α-hydroxylase (T5αH) Taxoid_Intermediates Series of Oxygenated and Acetylated Taxoid Intermediates Taxadiene_5_ol->Taxoid_Intermediates Multiple Steps (Hydroxylases, Acyltransferases) Baccatin_III Baccatin III Taxoid_Intermediates->Baccatin_III 10-deacetylbaccatin III- 10-O-acetyltransferase (DBAT) & Others Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Baccatin III-13-O-phenylpropanoyl- transferase (BAPT) Phenylalanine Phenylalanine Beta_Phenylalanine β-Phenylalanine Phenylalanine->Beta_Phenylalanine Phenylalanine Aminomutase (PAM) Phenylpropanoyl_CoA β-Phenylalanoyl-CoA Beta_Phenylalanine->Phenylpropanoyl_CoA CoA Ligase Paclitaxel_final Paclitaxel Paclitaxel->Paclitaxel_final 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT)

Caption: The three major stages of the Paclitaxel biosynthetic pathway.

Experimental_Workflow cluster_gene_discovery Gene Discovery and Characterization cluster_functional_validation Functional Validation cluster_metabolic_engineering Metabolic Engineering snRNA_seq snRNA-seq of Taxus Tissues Coexpression_Analysis Co-expression Analysis with Known Pathway Genes snRNA_seq->Coexpression_Analysis Candidate_Genes Identification of Candidate Genes Coexpression_Analysis->Candidate_Genes Transient_Expression Transient Expression in N. benthamiana Candidate_Genes->Transient_Expression Enzyme_Assay In Vitro Enzyme Assays Candidate_Genes->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS) Transient_Expression->Metabolite_Analysis CRISPR_Editing CRISPR-Cas9 Editing of Taxus Cell Cultures Transient_Expression->CRISPR_Editing Enzyme_Assay->Metabolite_Analysis Engineered_Lines Generation of Engineered Cell Lines CRISPR_Editing->Engineered_Lines Production_Analysis Analysis of Paclitaxel Production Engineered_Lines->Production_Analysis

Caption: A typical experimental workflow for Paclitaxel pathway research.

Conclusion and Future Outlook

The elucidation of the Paclitaxel biosynthetic pathway is a landmark achievement in plant biochemistry and metabolic engineering. The identification of a near-complete set of genes opens up new avenues for the sustainable and cost-effective production of this vital anti-cancer drug through synthetic biology approaches. Future research will likely focus on optimizing the expression of the entire pathway in heterologous hosts, fine-tuning the regulatory networks to maximize flux towards Paclitaxel, and exploring the vast diversity of taxoid-like compounds for novel therapeutic applications. The technical guide presented here serves as a foundational resource to support these exciting future endeavors.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Paclitaxel and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a comprehensive overview of the in-vitro methods used to assess the preliminary cytotoxicity of Paclitaxel. It is intended for researchers, scientists, and drug development professionals. The document details the underlying mechanism of action, experimental protocols for common cytotoxicity assays, and presents quantitative data in a structured format.

Mechanism of Action

Paclitaxel is a potent anti-neoplastic agent that primarily works by disrupting the normal function of microtubules, which are essential for cell division.[1][2] Its mechanism involves:

  • Microtubule Stabilization: Unlike other anti-tubulin agents that cause microtubule disassembly, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them against depolymerization.[1][3][4] This action promotes the assembly of tubulin into excessively stable, non-functional microtubules.[1]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation necessary for chromosome segregation during cell division.[2][3] This leads to an arrest of the cell cycle in the G2/M phase.[1][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's apoptotic (programmed cell death) pathways, ultimately leading to the death of the cancer cell.[3][5] This can involve the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[3]

Data Presentation: In-Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit cell growth by 50%. The following tables summarize representative IC50 values for Paclitaxel and a derivative, Paclitaxel octadecanedioate, across various human cancer cell lines. It is important to note that these values can vary based on experimental conditions such as exposure time and the specific assay used.[6]

Table 1: Representative IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay Type
Various (8 lines)Ovarian, Breast, Colon, etc.2.5 - 7.524Clonogenic
Ovarian Carcinoma (7 lines)Ovarian0.4 - 3.4Not SpecifiedClonogenic
SK-BR-3Breast (HER2+)~372MTS
MDA-MB-231Breast (Triple Negative)~572MTS
T-47DBreast (Luminal A)~2.572MTS

Data compiled from multiple sources for illustrative purposes.[7]

Table 2: IC50 Values of Paclitaxel Octadecanedioate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-1080Fibrosarcoma12
PANC-1Pancreatic Cancer2.48
HT-29Colorectal Adenocarcinoma8.62
HelaCervical Cancer64.42

Data obtained from MedchemExpress. Paclitaxel octadecanedioate was mixed with human serum albumin (HSA) for these assays.[6]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Paclitaxel stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[6]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the various Paclitaxel concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.

Materials:

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low and predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[6]

  • Drug Treatment: Treat the cells with various concentrations of Paclitaxel for a defined period, for example, 24 hours.[6]

  • Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.[6]

  • Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[6]

  • Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and then stain with the crystal violet solution.

  • Colony Counting: Count the number of colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Incubate (24h) for Cell Attachment p1->p2 p3 Add Serial Dilutions of Paclitaxel p2->p3 p4 Incubate (48-72h) p3->p4 p5 Add MTT Reagent p4->p5 p6 Incubate (2-4h) p5->p6 p7 Add Solubilization Solution p6->p7 p8 Read Absorbance (570nm) p7->p8 p9 Calculate % Viability & IC50 p8->p9 paclitaxel Paclitaxel tubulin β-tubulin Subunit paclitaxel->tubulin stabilization Hyper-stabilization (Inhibition of Depolymerization) paclitaxel->stabilization Binds to microtubule Microtubule Polymer tubulin->microtubule Assembly tubulin->stabilization spindle Defective Mitotic Spindle microtubule->spindle Forms stabilization->microtubule Prevents Disassembly stabilization->spindle Leads to arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

References

Paclitaxel C: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Paclitaxel C in common laboratory solvents. Paclitaxel is a cornerstone of chemotherapy, but its efficacy in research and development is often hampered by its characteristically low aqueous solubility.[1] This document offers quantitative solubility data, detailed experimental protocols for its determination, and visualizations of key experimental workflows and influencing factors to aid in the preparation and handling of this compound in a laboratory setting.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound can vary based on factors such as solvent purity, temperature, and the specific crystalline form of the compound. The following table summarizes the reported solubility of this compound in a range of common laboratory solvents.

SolventSolubility Range (mg/mL)Key Considerations
Dimethyl Sulfoxide (DMSO) 5 - 100[2][3][4][5][6][7][8][9]Commonly used for high-concentration stock solutions.[4] The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7]
Ethanol (EtOH) 1.5 - 40[2][4][8][10][11]A frequently used organic solvent for Paclitaxel.
Methanol (MeOH) ~50[3][5][9][12]Paclitaxel is highly soluble, but can undergo hydrolysis and transesterification, especially in weakly alkaline or strongly acidic methanolic solutions.[3][9]
Dimethylformamide (DMF) ~5[2][4]An alternative organic solvent for dissolving Paclitaxel.[2]
Acetonitrile Soluble[3][12]Often used as a solvent and in HPLC mobile phases.[3][12] Sonication may be required for complete dissolution.[13]
Acetone Soluble[12]Can be used as a co-solvent to improve solubilization.[12][14]
Water Extremely Low (~0.0001 - 0.00605)[1][15][16][17]Paclitaxel is practically insoluble in water, presenting a significant challenge for aqueous-based experiments.[1][18]
1:10 DMSO:PBS (pH 7.2) ~0.1[2]Illustrates the significant drop in solubility when a DMSO stock is diluted in an aqueous buffer.[2]

Experimental Protocols

The "shake-flask method" is a standard and widely accepted protocol for determining the equilibrium solubility of a compound in a specific solvent.[1][19]

Protocol: Determination of Paclitaxel Solubility (Shake-Flask Method)

This protocol details the steps to ascertain the saturation solubility of this compound.

1. Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Sealed, airtight vials (e.g., 2 mL glass vials with screw caps)[1]

  • Vortex mixer[1]

  • Isothermal shaker bath[1]

  • High-speed centrifuge[1]

  • Validated High-Performance Liquid Chromatography (HPLC) system for quantification[1]

  • Analytical balance

  • Appropriate glassware for dilutions

2. Procedure:

  • Addition of Excess Solute: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the solvent. The presence of undissolved solid is crucial for achieving saturation.[1]

  • Initial Dispersion: Tightly seal the vial to prevent solvent evaporation and vortex the mixture vigorously for 1-2 minutes for good initial dispersion.[1]

  • Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.[1]

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the validated analytical method.[1]

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.[1]

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to a known volume of solvent B Seal vials and agitate at a constant temperature for 24-72 hours A->B C Centrifuge to pellet undissolved solid B->C D Collect a known volume of the supernatant C->D E Dilute the supernatant to a concentration within the analytical range D->E F Quantify this compound concentration using a validated HPLC method E->F G Calculate the original concentration to determine solubility F->G

Caption: A flowchart of the shake-flask method for determining solubility.

G cluster_0 Physicochemical Properties of this compound cluster_1 Solvent Properties cluster_2 Experimental Conditions Solubility This compound Solubility Purity Purity Purity->Solubility Crystallinity Crystalline Form / Polymorphism Crystallinity->Solubility Polarity Polarity Polarity->Solubility pH pH (for aqueous solutions) pH->Solubility Temperature Temperature Temperature->Solubility Agitation Agitation Rate & Duration Agitation->Solubility

Caption: Key factors that influence the solubility of this compound.

References

Paclitaxel C: An In-depth Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Paclitaxel (B517696) C, also known as Taxuyunnanine A, is a structural analog of the widely studied anti-cancer drug, Paclitaxel.[1] Due to significant structural similarities, it is anticipated that Paclitaxel C will exhibit a comparable stability and degradation profile to Paclitaxel.[1] The following technical guide is based on the extensive data available for Paclitaxel and serves as a comprehensive reference for researchers, scientists, and drug development professionals working with this compound. The primary structural difference, located at the C-13 side chain, may influence the specific rates and nuances of degradation.[1]

Chemical Stability and Degradation Pathways

Paclitaxel and its analogs are susceptible to degradation through several key pathways, primarily hydrolysis, epimerization, and to a lesser extent, oxidation and photolysis. The stability of this compound is significantly influenced by pH, temperature, and light exposure.

Hydrolytic Degradation

Hydrolysis of the ester linkages is a major degradation route, particularly under neutral to basic conditions.[1][2] The ester bond at the C-13 position, which connects the phenylisoserine (B1258129) side chain to the baccatin (B15129273) III core, is susceptible to cleavage, leading to the formation of Baccatin III and the N-benzoyl-3-phenylisoserine side chain.[2][3] Additionally, the acetyl group at the C-10 position can be hydrolyzed, resulting in 10-deacetylpaclitaxel.[2][3]

Under acidic conditions (pH 1-5), the degradation of Paclitaxel is also observed.[4] A key degradation pathway in acidic media is the opening of the strained oxetane (B1205548) ring.[3][4] Cleavage of the C-10 acetyl group is considered a minor pathway in acidic conditions.[4] The optimal pH for the stability of taxanes appears to be around pH 4.[4]

Epimerization

The stereocenter at the C-7 position of the baccatin core is prone to epimerization in aqueous solutions, particularly under neutral to basic pH.[1][5] This process leads to the formation of 7-epi-paclitaxel, which is a thermodynamically more stable isomer.[6] This epimerization is base-catalyzed, with no significant acid catalysis observed.[5] The removal of the C-10 acetyl group has been shown to increase the rate of epimerization in basic solutions.[5]

Oxidative Degradation

While generally less common than hydrolysis and epimerization under typical laboratory conditions, Paclitaxel can undergo oxidative degradation.[1] Forced degradation studies using hydrogen peroxide have shown the formation of 10-deacetylpaclitaxel.[3]

Photodegradation

Exposure to high-intensity light can induce the degradation of Paclitaxel, leading to the formation of several photoproducts.[3] The most abundant of these has been identified as an isomer containing a C3-C11 bridge.[3] Therefore, it is crucial to protect this compound solutions from light.

Quantitative Stability Data

The following tables summarize the stability of Paclitaxel under various conditions, which can be extrapolated to inform the handling and storage of this compound.

Table 1: Stability of Paclitaxel Infusions in Different Containers and Diluents

ConcentrationDiluentContainerTemperature (°C)Stability (Days)Limiting FactorReference
0.3 mg/mL0.9% NaClPolyolefin2-813Precipitation[7][8][9]
0.3 mg/mL0.9% NaClLow-density Polyethylene2-816Precipitation[7][8][9]
0.3 mg/mL0.9% NaClGlass2-813Precipitation[7][8][9]
0.3 mg/mL5% GlucosePolyolefin2-813Precipitation[7][8][9]
0.3 mg/mL5% GlucoseLow-density Polyethylene2-818Precipitation[7][8][9]
0.3 mg/mL5% GlucoseGlass2-820Precipitation[7][8][9]
0.3 mg/mL0.9% NaCl / 5% GlucoseAll253Precipitation[7][8][9]
0.3 mg/mL5% GlucoseGlass257Precipitation[7][8][9]
1.2 mg/mL0.9% NaClPolyolefin2-89Precipitation[7][8][9]
1.2 mg/mL0.9% NaClLow-density Polyethylene2-812Precipitation[7][8][9]
1.2 mg/mL0.9% NaClGlass2-88Precipitation[7][8][9]
1.2 mg/mL5% GlucosePolyolefin2-810Precipitation[7][8][9]
1.2 mg/mL5% GlucoseLow-density Polyethylene2-812Precipitation[7][8][9]
1.2 mg/mL5% GlucoseGlass2-810Precipitation[7][8][9]
1.2 mg/mL0.9% NaCl / 5% GlucoseAll (except Glass)253Precipitation[7][8][9]
1.2 mg/mL0.9% NaClGlass255Precipitation[7][8][9]
1.2 mg/mL5% GlucoseGlass257Precipitation[7][8][9]

Table 2: Summary of Paclitaxel Degradation Products under Forced Conditions

Stress ConditionDegradation Products IdentifiedReference
Acidic (e.g., 0.1M HCl)10-deacetylpaclitaxel, Oxetane ring-opened product[3][4]
Basic (e.g., 0.1M NaOH)Baccatin III, Paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[2][3]
Oxidative (e.g., 3% H₂O₂)10-deacetylpaclitaxel[3]
Photolytic (High-intensity light)Isomer with a C3-C11 bridge and other degradants[3]
Thermal (e.g., 65°C)Various unspecified degradation products[10]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1M hydrochloric acid and incubate at a specified temperature (e.g., 80°C) for a defined period.[11]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1M sodium hydroxide (B78521) and incubate at a specified temperature (e.g., 50°C) for a defined period.[11]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 65°C or higher) for a specified duration.[10]

    • Photolytic Degradation: Expose a solution of this compound to a high-intensity light source (e.g., UV light) for a defined period.[3]

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection to identify and characterize the degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically employed for the separation and quantification of this compound and its degradation products.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 2 mM ammonium (B1175870) acetate, pH 6.9).[12] A common mobile phase composition is a mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[12]

  • Detection: UV detection at 227 nm is standard for quantifying Paclitaxel and its related substances.[1] Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[3]

Visualizations

The following diagrams illustrate the key degradation pathways of Paclitaxel, which are presumed to be analogous for this compound.

Paclitaxel This compound Baccatin_III Baccatin III Derivative Paclitaxel->Baccatin_III Hydrolysis (Basic) Side_Chain C-13 Side Chain Paclitaxel->Side_Chain Hydrolysis (Basic) Deacetyl_Paclitaxel 10-deacetylthis compound Paclitaxel->Deacetyl_Paclitaxel Hydrolysis (Acidic/Basic) Epi_Paclitaxel 7-epi-paclitaxel C Paclitaxel->Epi_Paclitaxel Epimerization (Neutral/Basic) Oxetane_Opened Oxetane Ring-Opened Product Paclitaxel->Oxetane_Opened Hydrolysis (Acidic)

Caption: Major hydrolytic and epimerization degradation pathways of this compound.

Start This compound Sample Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize HPLC HPLC Analysis (UV and/or MS Detection) Neutralize->HPLC Analyze Identify & Quantify Degradation Products HPLC->Analyze

References

Identifying Paclitaxel C in Plant Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies for identifying, quantifying, and characterizing Paclitaxel (B517696) C from plant extracts. Paclitaxel C, a structural analogue of the widely used anticancer drug Paclitaxel, has garnered interest for its potential as a bioactive compound. This document details the necessary experimental protocols, data presentation standards, and workflow visualizations to facilitate research and development in this area.

Introduction to this compound

This compound is a naturally occurring taxane (B156437), a class of diterpenoid compounds. Structurally, it shares the same baccatin (B15129273) III core as Paclitaxel but differs in the side chain at the C-13 position. While Paclitaxel has an N-benzoyl-β-phenylisoserine side chain, this compound possesses an N-hexanoyl-β-phenylisoserine side chain. This structural variation can influence its physicochemical properties and biological activity.

Initially identified in Taxus species, the primary source of Paclitaxel, this compound has also been discovered in other plant genera, most notably in the leaves and shells of the common hazel, Corylus avellana.[1] The presence of this and other taxanes in a widely available agricultural byproduct like hazelnut shells presents a promising avenue for sustainable sourcing.[1]

Quantitative Analysis of this compound and Other Taxanes

The concentration of this compound in plant extracts is typically lower than that of Paclitaxel in its primary sources. Accurate quantification is crucial for evaluating the potential of a plant source. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the quantification of taxanes.

Table 1: Quantitative Data of Taxanes in Corylus avellana

CompoundPlant PartConcentration (µg/g dry weight)Reference
This compound LeavesIdentified and Quantified[1]
ShellsIdentified and Quantified[1]
PaclitaxelLeaves23.65[2]
Shells0.61 (in branch)[2]
10-Deacetylbaccatin IIILeavesData not available
ShellsData not available
Baccatin IIILeavesData not available
ShellsData not available
7-EpipaclitaxelLeavesIdentified, but not quantified[2]
ShellsIdentified, but not quantified[2]

Note: While Ottaggio et al. (2008) confirmed the quantification of this compound, specific concentration values were not detailed in the abstract. Researchers should refer to the full publication for precise quantitative data.

Experimental Protocols

The successful identification of this compound requires a multi-step process involving extraction, purification, and analysis.

Extraction of Taxanes from Plant Material

This protocol outlines a general method for the extraction of a crude taxane mixture from plant sources like Corylus avellana or Taxus species.

Protocol:

  • Sample Preparation: Air-dry the collected plant material (e.g., leaves, bark, or shells) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.[3]

  • Solvent Extraction: Macerate the powdered plant material in methanol (B129727) at a 1:10 solid-to-solvent ratio (w/v). The extraction should be carried out at room temperature for 48-72 hours with continuous agitation to ensure thorough extraction.[3]

  • Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a crude extract.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed to isolate and purify this compound from the complex crude extract.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is typically used for preparative separation of taxanes.[4]

  • Mobile Phase: A gradient elution is commonly used.

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade acetonitrile.

  • Gradient Program: A typical gradient program for taxane separation is as follows:

    • 0-10 min: 40-50% B

    • 10-13 min: 50-53% B[4]

  • Flow Rate: A flow rate of 2-4 mL/min is generally used for preparative columns of this dimension.[4]

  • Detection: UV detection at 227 nm is standard for taxanes.[3]

  • Fraction Collection: Collect fractions based on the elution profile. The retention time of this compound will differ from Paclitaxel due to the difference in the side chain. It is advisable to use a Paclitaxel standard to establish a reference retention time.

Identification and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the definitive identification and accurate quantification of this compound.

Protocol:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for analytical separation.[5]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[5]

    • Gradient: A linear gradient from a lower to a higher percentage of Solvent B is used to elute the taxanes.

    • Flow Rate: A typical flow rate for analytical columns is 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Expected Ion: For this compound, the expected protonated molecule [M+H]⁺ is at an m/z of 848.4.[2]

    • Fragmentation: Tandem MS (MS/MS) is used to generate a characteristic fragmentation pattern for structural confirmation. The fragmentation of the side chain is a key diagnostic feature.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of isolated compounds.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • ¹H NMR: Acquire a proton NMR spectrum. Key differences compared to Paclitaxel will be observed in the signals corresponding to the protons of the hexanoyl side chain.

  • ¹³C NMR: Acquire a carbon NMR spectrum. The carbon signals of the hexanoyl group will be distinct from the benzoyl group signals in Paclitaxel.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC should be employed to confirm the connectivity and finalize the structural assignment.

Biological Activity and Mechanism of Action

The primary mechanism of action for taxanes, including Paclitaxel, is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[6][7] This stabilization disrupts the dynamic process of microtubule assembly and disassembly required for cell division, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[6][7]

While specific in-vitro cytotoxicity data (e.g., IC50 values) for purified this compound are not extensively reported, extracts from Corylus avellana containing this compound have been shown to inhibit the metaphase-to-anaphase transition in tumor cell lines, indicating biological activity consistent with other taxanes.[1] It is hypothesized that this compound follows a similar mechanism of action to Paclitaxel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound in plant extracts.

experimental_workflow plant_material Plant Material (e.g., Hazel Leaves/Shells) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Taxane Extract filtration->crude_extract prep_hplc Preparative HPLC Purification crude_extract->prep_hplc fractions Collected Fractions prep_hplc->fractions purity_analysis Purity Analysis (Analytical HPLC) fractions->purity_analysis pure_compound Purified this compound purity_analysis->pure_compound lcms LC-MS/MS Analysis (Identification & Quantification) pure_compound->lcms nmr NMR Spectroscopy (Structural Elucidation) pure_compound->nmr

Experimental workflow for this compound identification.
Signaling Pathway of Taxane-Induced Apoptosis

This diagram depicts the established signaling pathway for taxane-induced apoptosis, which is the expected mechanism of action for this compound.

signaling_pathway paclitaxel_c This compound microtubules Microtubules paclitaxel_c->microtubules Binds to β-tubulin subunit stabilization Microtubule Stabilization microtubules->stabilization Promotes polymerization Inhibits depolymerization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

General signaling pathway for taxane-induced apoptosis.

References

A Technical Guide to Paclitaxel C: Molecular Weight, Formula, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides an in-depth look at the molecular weight and chemical formula of Paclitaxel C, a derivative of the widely recognized chemotherapeutic agent, Paclitaxel. While specific experimental data and signaling pathways for this compound are not extensively documented in publicly available literature, this document outlines its core molecular attributes and presents a generalized workflow for the characterization of such taxane (B156437) compounds.

Core Molecular Data

The foundational molecular information for this compound is summarized below. This data is critical for accurate stoichiometric calculations, mass spectrometry analysis, and overall experimental design.

PropertyValue
Molecular Formula C₄₆H₅₇NO₁₄[1][2][3]
Molecular Weight 847.94 g/mol [1][2][3]
Alternate Names Taxol C; Taxuyunnanine[1]
CAS Number 153415-45-3[1][2][3]

Elucidation of Molecular Weight and Formula: A Methodological Overview

Experimental Protocol: Molecular Formula and Weight Determination

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass of the molecule, which allows for the calculation of its elemental composition.

  • Instrumentation: An Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer is preferred due to their high mass accuracy and resolution.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, at a concentration of approximately 1 mg/mL.

    • The stock solution is then diluted to a final concentration of 1-10 µg/mL in the mobile phase.

  • Method:

    • Ionization: Electrospray ionization (ESI) is a common and suitable technique for taxane compounds. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Mass Analysis: The instrument is calibrated using a standard of known masses. The mass spectrum of this compound is then acquired in positive ion mode, as taxanes readily form protonated molecules ([M+H]^+).

    • Data Analysis: The monoisotopic mass of the most abundant peak is determined. The high mass accuracy of the instrument (typically < 5 ppm) allows for the use of software to generate a list of possible elemental formulas corresponding to the measured mass.

2. Elemental Analysis

  • Objective: To experimentally determine the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which serves to confirm the molecular formula derived from HRMS.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of highly purified and dried this compound (typically 1-3 mg) is required.

  • Method:

    • The sample is combusted in a high-temperature furnace in the presence of oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis: The weight percentages of C, H, and N are calculated. These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula obtained from HRMS. A close correlation between the experimental and theoretical values confirms the assigned molecular formula.

Characterization Workflow for Novel Taxane Derivatives

The following diagram illustrates a logical workflow for the characterization of a newly identified Paclitaxel derivative like this compound. This process ensures a comprehensive understanding of the compound's chemical and biological properties.

Paclitaxel_C_Characterization_Workflow Logical Workflow for Characterization of a Novel Taxane Derivative cluster_0 Initial Discovery and Isolation cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation Discovery Discovery in Taxus Species Isolation Isolation and Purification Discovery->Isolation HRMS High-Resolution Mass Spectrometry Isolation->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Microtubule_Assay In Vitro Microtubule Assembly Assay Elemental_Analysis->Microtubule_Assay Cytotoxicity_Assay Cytotoxicity Assays in Cancer Cell Lines Microtubule_Assay->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action

Caption: A flowchart illustrating the key stages in the characterization of a novel taxane compound.

It is important to note that while this compound is identified as a related compound to Paclitaxel, found in Taxus cuttings, extensive research on its specific biological activities and signaling pathways is limited.[2][4] The well-documented mechanisms of Paclitaxel, primarily its role as a microtubule-stabilizing agent that leads to cell cycle arrest and apoptosis, provide a foundational basis for hypothesis-driven research into this compound.[4] Future studies employing the methodologies outlined above will be crucial in fully elucidating the pharmacological profile of this compound.

References

Spectroscopic and Mechanistic Insights into Paclitaxel C (Taxuyunnanine C): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paclitaxel C, also known as Taxuyunnanine C, a naturally occurring taxane (B156437) diterpenoid. Due to the limited availability of complete, tabulated spectroscopic data for Taxuyunnanine C in the public domain, this document presents the detailed and well-established data for the structurally similar and clinically significant compound, Paclitaxel. The key structural differences between the two molecules are highlighted, and the anticipated variations in their respective spectroscopic data are discussed. Furthermore, this guide outlines the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides a visualization of the signaling pathway associated with the mechanism of action of Paclitaxel.

Structural and Spectroscopic Data

This compound (Taxuyunnanine C) shares the same core taxane skeleton as Paclitaxel. The primary structural distinction lies at the C-3' position of the side chain. In Paclitaxel, this position is acylated with a benzoyl group, whereas in this compound, it is substituted with a hexanoyl group. This difference in the side chain will manifest in their respective NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Paclitaxel

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Paclitaxel, typically recorded in deuterated chloroform (B151607) (CDCl₃). These values serve as a reference for the analysis of related taxanes like this compound.

Table 1: ¹H NMR Spectroscopic Data of Paclitaxel (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.68d7.1
33.81d7.1
44.98dd9.6, 2.2
54.41dd10.6, 6.8
1.89m
2.55m
74.93m
106.28t8.9
136.23t8.7
14α2.24m
14β2.39m
161.14s
171.24s
181.93s
191.68s
2'5.79dd8.9, 2.5
3'4.80d2.5
2'-OH3.52d5.4
7-OH1.75s
1-OH2.48s
4-OAc2.24s
10-OAc2.15s
3'-NH6.94d8.9
2-Benzoyl8.11 (2H, d, 7.3), 7.61 (1H, t, 7.4), 7.50 (2H, t, 7.6)
3'-Benzoyl7.74 (2H, d, 7.3), 7.49 (1H, t, 7.4), 7.40 (2H, t, 7.6)
3'-Phenyl7.38-7.34 (5H, m)

Table 2: ¹³C NMR Spectroscopic Data of Paclitaxel (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)Atom No.Chemical Shift (δ, ppm)
179.11814.8
275.1199.6
345.72022.6
481.21'137.2
584.52'73.2
635.63'55.1
772.14-OAc (C=O)170.3
858.64-OAc (CH₃)20.8
9203.810-OAc (C=O)171.4
1075.610-OAc (CH₃)21.2
11133.72-Benzoyl (C=O)167.1
12142.12-Benzoyl (Ar-C)128.7, 129.2, 130.2, 133.7
1372.53'-Benzoyl (C=O)167.0
1435.73'-Benzoyl (Ar-C)127.1, 128.7, 131.9, 133.7
1543.23'-Phenyl (Ar-C)126.6, 128.5, 129.1, 138.1
1626.9
1721.9

Expected NMR Variations for this compound (Taxuyunnanine C):

The primary differences in the NMR spectra of Taxuyunnanine C compared to Paclitaxel would be observed in the chemical shifts and coupling patterns of the protons and carbons of the C-3' side chain. Specifically:

  • ¹H NMR: The aromatic proton signals corresponding to the 3'-benzoyl group in Paclitaxel (around δ 7.4-7.7 ppm) would be absent. Instead, signals corresponding to the aliphatic protons of the hexanoyl group would be present, likely in the upfield region (around δ 0.9-2.5 ppm).

  • ¹³C NMR: The aromatic carbon signals of the 3'-benzoyl group (around δ 127-134 ppm) and the benzoyl carbonyl signal (around δ 167 ppm) would be replaced by signals corresponding to the aliphatic carbons of the hexanoyl chain.

Mass Spectrometry (MS) Data of Paclitaxel

Mass spectrometry of Paclitaxel is typically performed using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data of Paclitaxel

Ionization ModeAdductObserved m/z
Positive ESI[M+H]⁺854.3
Positive ESI[M+Na]⁺876.3
Positive ESI[M+K]⁺892.3
Negative ESI[M-H]⁻852.3
Negative ESI[M+OAc]⁻912.3

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ of Paclitaxel reveals characteristic fragmentation patterns. Common losses include the C-13 side chain, acetic acid, and water.

Expected MS Variations for this compound (Taxuyunnanine C):

The molecular weight of Taxuyunnanine C is different from that of Paclitaxel due to the substitution of the benzoyl group (C₇H₅O) with a hexanoyl group (C₆H₁₁O).

  • Molecular Ion: The m/z of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) of Taxuyunnanine C will be lower than those of Paclitaxel.

  • Fragmentation: The fragmentation pattern will differ, with the loss of the hexanoyl side chain instead of the benzoyl side chain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified taxane derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Typical for a 400 or 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: ≥1024.

  • 2D NMR (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting spin systems.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

Instrumentation and Parameters (Typical for an ESI-MS system):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

  • Nebulizer Gas (N₂): Pressure optimized for stable spray.

  • MS/MS: Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. Collision energy should be optimized to obtain informative fragment ions.

Signaling Pathway Visualization

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates this key signaling pathway.

Paclitaxel_Mechanism_of_Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (α/β-tubulin dimers) Paclitaxel->Microtubules Binds to β-tubulin subunit Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes polymerization Inhibits depolymerization Mitotic_Spindle Mitotic Spindle Assembly Stabilized_Microtubules->Mitotic_Spindle Disrupts dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Causes dysfunction Apoptosis_Pathway Apoptotic Signaling (e.g., Bcl-2 family) Mitotic_Arrest->Apoptosis_Pathway Activates Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Potential Therapeutic Targets of Paclitaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a highly effective chemotherapeutic agent, has been a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure. While its interaction with β-tubulin is well-established as its principal therapeutic target, emerging research has unveiled a complex network of signaling pathways and molecular interactions that contribute to its potent anti-cancer activity. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Paclitaxel, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. It is important to note that while the term "Paclitaxel C" was specified, the vast body of scientific literature refers to the compound as Paclitaxel. This guide will, therefore, focus on the extensive data available for Paclitaxel.

Core Therapeutic Target: β-Tubulin and Microtubule Stabilization

Paclitaxel's primary mode of action is its direct binding to the β-tubulin subunit of microtubules.[1][2][3] This interaction stabilizes the microtubule polymer, preventing its depolymerization and thereby disrupting the dynamic instability required for normal mitotic spindle assembly and chromosome segregation.[1][3][4] This leads to a sustained mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[1][4]

Quantitative Analysis of Paclitaxel-Tubulin Interaction

The affinity of Paclitaxel for tubulin is a key determinant of its cytotoxic efficacy. Quantitative studies have been conducted to elucidate the binding kinetics and the concentrations required for microtubule stabilization.

ParameterValueCell Line/SystemReference
EC50 for Tubulin Assembly 1.1 µMPurified tubulin from BBBBB yeast strain[5]
EC50 for Tubulin Assembly 2.2 µMPurified tubulin from H227N (BBBYB) yeast strain[5]
Binding Stoichiometry ~1 mole of Paclitaxel per mole of tubulin dimerIn vitro studies[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the effect of compounds on microtubule assembly.

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer.[7][8]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Paclitaxel stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL and keep on ice.[7]

  • Prepare serial dilutions of Paclitaxel in General Tubulin Buffer. A vehicle control (DMSO) should be included.

  • In a pre-chilled 96-well plate on ice, add the buffer, GTP (to a final concentration of 1 mM), and the Paclitaxel dilutions.[7]

  • To initiate the polymerization reaction, add the cold tubulin solution to each well.

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[7]

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[7]

Data Analysis:

  • Plot absorbance versus time.

  • Calculate the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

  • Determine the EC50 value (the concentration of Paclitaxel that induces 50% of the maximal polymerization effect) by plotting Vmax against Paclitaxel concentration.[7]

Diagram: Paclitaxel-Induced Microtubule Stabilization Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Reconstitute Tubulin (ice-cold buffer) Plate Add Reagents to Pre-chilled 96-well Plate Tubulin->Plate Paclitaxel Prepare Paclitaxel Dilutions Paclitaxel->Plate Controls Prepare Vehicle Controls Controls->Plate Initiate Add Tubulin to Initiate Polymerization Plate->Initiate Incubate Incubate at 37°C in Plate Reader Initiate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Vmax Calculate Vmax Plot->Vmax EC50 Determine EC50 Vmax->EC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Secondary and Potential Therapeutic Targets

Beyond its direct interaction with tubulin, Paclitaxel influences a cascade of intracellular signaling pathways that contribute to its cytotoxic effects. These secondary targets represent potential avenues for enhancing Paclitaxel's efficacy and overcoming drug resistance.

Modulation of Apoptotic Pathways

Paclitaxel-induced mitotic arrest is a potent trigger for apoptosis. Several key players in the apoptotic machinery are modulated by Paclitaxel.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Paclitaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[9][10][11] This phosphorylation is thought to inactivate Bcl-2, thereby promoting apoptosis.[9][10]

Diagram: Paclitaxel-Induced Bcl-2 Phosphorylation Pathway

G Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 JNK->Bcl2 Phosphorylates pBcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->pBcl2 Apoptosis Apoptosis pBcl2->Apoptosis Promotes

Caption: Paclitaxel-induced JNK activation leads to Bcl-2 phosphorylation and apoptosis.

The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is a key mediator of the cellular stress response. Paclitaxel treatment leads to the activation of the JNK signaling pathway, which in turn contributes to the induction of apoptosis.[12][13][14] The activation of JNK can lead to the phosphorylation of Bcl-2, as depicted in the diagram above.[9]

Alterations in Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular processes, including apoptosis. Paclitaxel has been shown to modulate intracellular Ca2+ homeostasis. It can induce the release of Ca2+ from the endoplasmic reticulum (ER) and mitochondria, leading to an increase in cytosolic Ca2+ levels, which can trigger apoptotic pathways.[15][16][17]

Diagram: Paclitaxel's Effect on Calcium Signaling

G Paclitaxel Paclitaxel ER Endoplasmic Reticulum Paclitaxel->ER Induces Ca2+ Release Mito Mitochondria Paclitaxel->Mito Induces Ca2+ Release Ca_cyto Increased Cytosolic Ca2+ ER->Ca_cyto Mito->Ca_cyto Apoptosis Apoptosis Ca_cyto->Apoptosis Triggers

Caption: Paclitaxel elevates cytosolic calcium, promoting apoptosis.

Regulation of MicroRNA (miRNA) Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. Paclitaxel treatment can alter the expression profile of various miRNAs in cancer cells.[18][19][20] For example, Paclitaxel has been shown to upregulate the expression of MIR222.[18][19] Certain miRNAs have been associated with sensitivity or resistance to Paclitaxel, making them potential therapeutic targets to enhance drug efficacy.[21][22]

Cytotoxicity of Paclitaxel in Cancer Cell Lines

The cytotoxic effect of Paclitaxel varies across different cancer cell types. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.

Cell LineCancer TypePaclitaxel IC50 (nM)Reference
MCF-7Breast Cancer2.5 - 15[23]
MDA-MB-231Breast Cancer5 - 20[23]
SK-BR-3Breast Cancer~4000 (4 µM)[24]
BT-474Breast Cancer19[24]
A549Lung Cancer10 - 50[23]
HCT116Colon Cancer8 - 30[23]
OVCAR-3Ovarian Cancer4 - 20[23]
PA1Ovarian Cancer1.69[21][22]
OVCAR4Ovarian Cancer17.8[21][22]
Various Human Tumor Cell LinesMixed2.5 - 7.5[25]
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4[26]

Note: IC50 values can vary depending on experimental conditions such as exposure time and cell density.

Experimental Protocols for Assessing Paclitaxel's Effects

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Paclitaxel stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with serial dilutions of Paclitaxel for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting cell viability against Paclitaxel concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[27]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Paclitaxel for the desired time.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer.[27]

  • Add Annexin V-FITC and PI to the cell suspension.[27]

  • Incubate for 15 minutes at room temperature in the dark.[27]

  • Add 1X Binding Buffer and analyze by flow cytometry within one hour.[27]

Diagram: Experimental Workflow for Apoptosis Assessment

G cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed Seed Cells in 6-well Plates Treat Treat with Paclitaxel Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Quantify Quantify Apoptotic Cell Populations Analyze->Quantify

Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

Paclitaxel remains a formidable weapon in the oncologist's arsenal. While its primary therapeutic target, β-tubulin, is well-characterized, a deeper understanding of its interactions with other cellular components and signaling pathways is crucial for optimizing its clinical use. The exploration of secondary targets such as Bcl-2, the JNK pathway, calcium signaling modulators, and specific miRNAs holds promise for the development of novel combination therapies that could enhance Paclitaxel's efficacy, overcome resistance, and ultimately improve patient outcomes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers dedicated to unraveling the multifaceted mechanisms of this important anti-cancer drug.

References

Methodological & Application

Application Note: Extraction and Purification of Paclitaxel C from Corylus avellana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696) is a potent anti-cancer agent, and the search for sustainable sources has led to the investigation of various plant species beyond the traditional Taxus genus. The common hazel, Corylus avellana, has emerged as a promising alternative, containing a variety of taxanes, including paclitaxel and its analogue, Paclitaxel C.[1][2] This is particularly significant as these valuable compounds can be extracted from agricultural byproducts such as leaves and shells, offering a more sustainable sourcing route.[1][2] this compound, a structural analogue of paclitaxel, is of interest for its potential pharmacological applications.[3] This document provides a comprehensive protocol for the extraction and purification of this compound from Corylus avellana.

Taxane (B156437) Biosynthesis

The biosynthesis of taxanes in Corylus avellana is understood to follow a pathway similar to that in Taxus species. The process begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized to form the core taxane skeleton. A series of subsequent enzymatic modifications, including hydroxylations and acylations, leads to the formation of various taxanes, including this compound.[4][5]

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Cyclization Baccatin_III Baccatin III Taxadiene->Baccatin_III Multiple Steps (Oxygenations, Acylations) Paclitaxel_C This compound Baccatin_III->Paclitaxel_C Side Chain Attachment

Caption: Generalized biosynthetic pathway of taxanes.

Data Presentation

Quantitative analysis of Corylus avellana has revealed the presence of several taxanes in various parts of the plant. While specific quantification for this compound is not always detailed, its presence alongside other major taxanes has been confirmed.[1][2] The concentrations can vary based on the specific genotype of the plant and the part being analyzed.[6]

Table 1: Taxane Content in Corylus avellana

Plant PartTaxaneConcentration (µg/g of dry weight)
Leaves Paclitaxel1.08 ± 0.60
10-deacetylbaccatin III13.21 ± 6.61
Baccatin III4.66 ± 2.73
7-epipaclitaxel0.87 ± 0.85
Total Taxanes 393.40 ± 142.75
Shells Paclitaxel0.32 ± 0.24
10-deacetylbaccatin III108.43 ± 9.80
Baccatin III29.08 ± 42.89
7-epipaclitaxel4.27 ± 2.17
Total Taxanes 173.39 ± 91.33
Hard Shells (Ham genotype) 10-deacetylbaccatin III9.15
Brown-skinned Kernels (Ham genotype) Paclitaxel4.36
Brown-skins (Kalınkara genotype) Baccatin III7.24
Brown-skins (Sivri Yağlı genotype) Cephalomannine6.37

Source: Adapted from Ottaggio et al., 2008 and Akbaş et al., 2022.[1][6] Note: this compound was identified but not explicitly quantified in the study by Ottaggio et al.[1]

Experimental Protocols

The isolation of this compound involves a multi-step process that includes extraction from the plant material followed by several purification stages.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Crude Extraction cluster_purification Purification plant_material Corylus avellana (Leaves or Shells) drying Air Drying plant_material->drying grinding Grinding drying->grinding maceration Methanol (B129727) Maceration (48-72h) grinding->maceration filtration Filtration maceration->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/DCM) crude_extract->partitioning hplc Preparative HPLC (C18 Column) partitioning->hplc fraction_collection Fraction Collection hplc->fraction_collection final_product Purified this compound fraction_collection->final_product

Caption: Workflow for this compound extraction and purification.

Part 1: Crude Taxane Extraction

This protocol describes a general method for extracting taxanes from Corylus avellana leaves or shells.[1]

  • Material Preparation: Air-dry the plant material (leaves or shells) at room temperature and grind it into a fine powder to maximize the surface area for extraction.[3]

  • Defatting (Optional but Recommended): To remove lipids, pre-extract the powdered material with hexane (B92381) at a 1:20 (w/v) ratio.[6]

  • Extraction: Macerate the powdered material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with continuous agitation.[1]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid biomass from the extract.[1]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude methanolic extract.[1]

Part 2: Pre-purification by Liquid-Liquid Partitioning

This step aims to remove non-polar impurities and enrich the taxane fraction.[1]

  • Resuspend Crude Extract: Dissolve the crude extract in a methanol/water solution.

  • Hexane Wash: Perform a liquid-liquid extraction with n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane phase.

  • Taxane Extraction: Extract the remaining aqueous methanol phase multiple times with a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.

  • Concentration: Combine the organic phases (dichloromethane or ethyl acetate) and evaporate the solvent under reduced pressure to yield a semi-purified taxane mixture.

Part 3: Purification by High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC is used to isolate this compound from the complex mixture of taxanes.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient elution with acetonitrile (B52724) (ACN) and water is effective for separating taxanes. An example gradient is as follows:

    • 0-10 min: 30% ACN in water

    • 10-50 min: Linear gradient from 30% to 70% ACN in water

    • 50-55 min: 70% ACN in water

    • 55-60 min: Re-equilibration to 30% ACN in water[1]

  • Flow Rate: A typical flow rate for a preparative column of this size is 2-4 mL/min.[1]

  • Detection: Monitor the eluent using a UV detector at 227 nm.[1]

  • Fraction Collection: Collect fractions based on the retention time of this compound. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of this compound is 848.4, which can be confirmed by HPLC-MS.[3]

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

  • Crystallization: The purified this compound can be obtained in solid form by evaporating the solvent and crystallizing from a suitable solvent system, such as acetone/hexane.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Accurate and reliable quantification of Paclitaxel in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1][2] This application note provides a detailed protocol for the quantification of Paclitaxel using a validated reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify Paclitaxel. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of acetonitrile (B52724) and an aqueous buffer. Paclitaxel, being a relatively non-polar molecule, is retained by the stationary phase and then eluted by the organic mobile phase. The concentration of Paclitaxel is determined by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards. An internal standard can be used to improve the precision and accuracy of the method.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Sample Preparation (Extraction/Dilution) inj Injection sp->inj std Standard Preparation (Calibration Curve & QC) std->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (227 nm / 230 nm) sep->det integ Peak Integration det->integ quant Quantification (Calibration Curve) integ->quant report Reporting quant->report

Caption: Experimental workflow for Paclitaxel quantification by HPLC.

Materials and Reagents

  • Paclitaxel Reference Standard (USP grade or equivalent)

  • Internal Standard (e.g., Docetaxel (B913) or Diazepam)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol (B129727)

  • HPLC grade Water

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Ammonium acetate

  • Formic acid

  • Ortho-phosphoric acid

  • Solvents for extraction (e.g., tert-Butyl Methyl Ether, Diethyl ether, Ethyl acetate)[3][4][5][6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following tables summarize typical chromatographic conditions for Paclitaxel analysis.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemAgilent 1100/1200 Series, Waters Alliance, or equivalent
PumpIsocratic or Gradient Pump
InjectorAutosampler or Manual Injector
DetectorUV-Vis Detector
Data Acquisition SoftwareEmpower, ChemStation, or equivalent

Table 2: Chromatographic Conditions for Paclitaxel Quantification

ParameterCondition 1Condition 2Condition 3
Column Symmetry C18, 5 µm, 4.6 x 250 mm[2]Phenomenex Gemini C18, 5 µm, 4.6 x 250 mm[1]Agilent Eclipse XDB-C18, 3.5 µm, 4.6 x 150 mm[7]
Mobile Phase Acetonitrile : Methanol (60:40 v/v)[2]Acetonitrile : 0.02 M KH2PO4 buffer (pH 4.5) (40:60 v/v)[1]Acetonitrile : 10 mM Ammonium Acetate with 0.1% Formic Acid (60:40 v/v)[3]
Flow Rate 1.5 mL/min[2]2.0 mL/min[1]1.0 mL/min[3]
Detection 227 nm[2][7]230 nm[1]230 nm[3]
Injection Volume 20 µL[2]20 µL10 µL[7]
Column Temp. Ambient[2]Ambient[1]40°C[7]
Run Time ~8-10 min~8 min[1]~3-5 min[3]
Internal Standard Not specifiedNot specified[1]Docetaxel[4] or Diazepam[5]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Paclitaxel reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., Docetaxel) at a concentration of 1 mg/mL in methanol.

  • Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard (e.g., 10 µg/mL). These will be used to construct the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Protocol 2: Sample Preparation

The sample preparation method will vary depending on the matrix.

A. Pharmaceutical Formulations (e.g., Injections)

  • Accurately dilute the formulation with the mobile phase to obtain a theoretical Paclitaxel concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]

B. Biological Matrices (e.g., Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure. Solid-phase extraction (SPE) is another viable option.[9][10]

  • To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 1 mL of an appropriate extraction solvent (e.g., tert-Butyl Methyl Ether or a mixture of diethyl ether and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex for 1 minute and then centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area ratio (Paclitaxel peak area / Internal Standard peak area) against the corresponding concentration of Paclitaxel. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.999 is generally considered acceptable.[2]

  • Quantification of Paclitaxel in Samples: Inject the prepared samples and QC samples. Using the peak area ratios obtained from the samples and the calibration curve, calculate the concentration of Paclitaxel in the unknown samples.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized in the table below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%[2]
Precision (% RSD) Intraday: < 2%, Interday: < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., 1.57 µg/mL, 5 ng/mL)[2][3]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 (e.g., 4.76 µg/mL, 15 ng/mL)[2][3]
Specificity No interfering peaks from placebo or endogenous components at the retention time of Paclitaxel.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions.[2]

Troubleshooting

Table 4: Common HPLC Issues and Solutions for Paclitaxel Analysis

IssuePotential CauseSuggested Solution
Peak Tailing Active silanol (B1196071) groups on the column, column overload, inappropriate mobile phase pH.Use a base-deactivated column, reduce sample concentration, adjust mobile phase pH.[11]
Peak Splitting Column void, partially blocked frit, sample solvent stronger than mobile phase.Replace the column, filter samples, ensure sample solvent is similar in strength to the mobile phase.[11]
Shifting Retention Times Changes in mobile phase composition, flow rate fluctuations, column aging, temperature changes.Prepare fresh mobile phase, check pump performance, equilibrate the column properly, use a column oven.[11]
Poor Resolution Inappropriate mobile phase composition, old column.Optimize the mobile phase composition (e.g., acetonitrile/water ratio), replace the column.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of Paclitaxel in various matrices. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and troubleshooting guide will aid researchers, scientists, and drug development professionals in the successful implementation of this analytical technique.

References

LC-MS/MS analysis of Paclitaxel C in plant samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides the high sensitivity and selectivity required for the accurate quantification of Paclitaxel (B517696) C in complex plant matrices. This application note details a robust protocol for the extraction, separation, and quantification of Paclitaxel C from plant samples, particularly from Corylus avellana (Hazel), a notable alternative source for this taxane (B156437).[1]

Introduction

This compound is a structural analog of Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia).[1][2] While the Taxus genus is a well-known source of various taxanes, recent studies have identified the common hazel (Corylus avellana) as a significant source of this compound, present in its leaves and shells.[1] The discovery of this compound in a widely available agro-industrial byproduct like hazelnut shells opens a sustainable avenue for its sourcing.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying trace levels of compounds like this compound in complex biological samples.[2] The method offers excellent specificity through Multiple Reaction Monitoring (MRM) and high sensitivity, enabling precise measurement even at low concentrations.[3] This document provides a comprehensive workflow, from sample preparation to final analysis, for researchers engaged in natural product discovery and drug development.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, Liquid Chromatography, and Mass Spectrometry analysis.

Sample Preparation: Extraction of Taxanes from Plant Material

This procedure is adapted from general methods for taxane extraction.[1]

  • Material Preparation : Air-dry the plant material (e.g., Corylus avellana leaves or shells) at room temperature to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction : Macerate 10 g of the powdered material in 100 mL of methanol (B129727) (MeOH) (a 1:10 w/v ratio) in a sealed flask.[1]

  • Agitation : Agitate the mixture on an orbital shaker for 48-72 hours at room temperature.

  • Filtration : Filter the extract through Whatman No. 1 filter paper to separate the solid plant debris. Collect the methanol filtrate.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to remove the methanol.

  • Liquid-Liquid Extraction (LLE) :

    • Re-dissolve the resulting crude extract in 50 mL of a water/methanol (9:1 v/v) solution.

    • Transfer the solution to a separatory funnel and perform partitioning with an equal volume (50 mL) of an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to extract the taxanes.[4]

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the lower organic phase (taxane-rich fraction). Repeat the extraction on the aqueous phase two more times with fresh organic solvent to maximize recovery.

    • Combine all organic fractions.

  • Final Concentration : Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 35°C.[5]

  • Reconstitution : Reconstitute the dried residue in 1 mL of mobile phase (e.g., Acetonitrile/Water 50:50 v/v) for LC-MS/MS analysis.[6] Vortex for 2 minutes to ensure complete dissolution.

  • Final Filtration : Centrifuge the reconstituted sample at 16,000 x g for 5 minutes and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Workflow for Sample Preparation and Analysis

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plant Plant Material (e.g., Hazel Leaves) grind Dry & Grind plant->grind extract Methanol Extraction (48-72h) grind->extract partition Liquid-Liquid Partitioning (Dichloromethane) extract->partition evap Evaporate & Reconstitute partition->evap inject LC-MS/MS Injection evap->inject process Data Processing (Quantification) inject->process result Final Report process->result

Caption: Experimental workflow from plant sample preparation to final data analysis.

LC-MS/MS Analysis

The following parameters are based on established methods for Paclitaxel and its analogs and should be optimized for this compound specifically.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Value
HPLC System UPLC or HPLC system capable of binary gradients
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A Water + 0.1% Formic Acid[6][7]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[6][7]
Flow Rate 0.2 - 0.4 mL/min[7][8]
Gradient Example: 20% B to 80% B over 3 min, hold for 1 min, return to initial
Column Temperature 30°C[7][9]
Injection Volume 5 µL[7]
Internal Standard Docetaxel or ¹³C₆-Paclitaxel[8][9]

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[7][10]
Scan Type Multiple Reaction Monitoring (MRM)[8][9][11]
Spray Voltage 5000 - 5500 V[7][9]
Source Temperature 350 - 500°C[7][9]
Sheath/Nebulizer Gas Nitrogen, 35-40 psi[7][9]
Collision Gas Argon[9]
MRM Transitions To be determined by infusing a pure standard of this compound. For reference, Paclitaxel transitions include m/z 854.5 → 286.1 and its sodium adduct m/z 876.3 → 307.9.[9][12]
Dwell Time 50 - 100 ms

Results and Data Presentation

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound, spanning the expected concentration range in the samples. An internal standard, such as Docetaxel, should be spiked into all standards and samples to correct for matrix effects and variations in extraction recovery and instrument response.

The concentration of this compound in the plant samples can be calculated using the generated calibration curve and is typically expressed in ng/g or µg/g of the dry weight of the plant material.

Table 3: Representative Quantitative Data for this compound in Corylus avellana

Note: The following data are for illustrative purposes to demonstrate data presentation format.

Sample IDPlant PartRetention Time (min)MRM Transition (m/z)Concentration (µg/g dry weight)% RSD (n=3)
CA-L-01Leaves2.85Analyte-Specific15.24.5
CA-S-01Shells2.85Analyte-Specific3.86.2
QC-Low-2.85Analyte-Specific5.0 (Spiked)5.1
QC-High-2.85Analyte-Specific20.0 (Spiked)3.9

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of this compound in plant samples. The described method, involving a comprehensive extraction procedure and highly selective MS/MS detection, is suitable for natural product research, phytochemical analysis, and the initial stages of drug development. The use of a proper internal standard and careful method validation are critical for achieving accurate and reproducible results. This protocol can serve as a foundational method for exploring sources like Corylus avellana for this compound and other valuable taxanes.

References

Application Notes and Protocols for Paclitaxel C in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Paclitaxel C, a potent microtubule stabilizing agent, in in vitro microtubule polymerization assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents expected data in a clear, tabular format for easy comparison.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin subunits that play a crucial role in cell division, intracellular transport, and the maintenance of cell structure.[1] Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for cellular function.[1] Paclitaxel is a well-characterized anti-cancer agent that disrupts microtubule dynamics by binding to the β-tubulin subunit, promoting polymerization and stabilizing the resulting microtubules against depolymerization.[1][2][3] This stabilization leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[2]

The in vitro microtubule polymerization assay is a fundamental tool for characterizing the activity of microtubule-targeting agents like Paclitaxel.[1] This document provides protocols for both turbidimetric and fluorescence-based assays to assess the effect of compounds on tubulin polymerization.

Note on "this compound": The term "this compound" is used here to represent a novel or hypothetical analog of Paclitaxel. The following protocols and data for Paclitaxel can be adapted to characterize the specific activity of "this compound" or other novel microtubule-stabilizing agents.[1]

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[2][4] This action disrupts the normal dynamic reorganization of the microtubile network that is essential for mitosis and other vital cellular functions.[2] The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, ultimately triggering cell cycle arrest and apoptosis.[2][5]

Paclitaxel_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Stabilization Paclitaxel_C This compound Paclitaxel_C->Microtubules Binds to β-tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stabilized Microtubules->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Mechanism of this compound-induced microtubule stabilization.

Quantitative Data Summary

The following tables summarize representative quantitative data for Paclitaxel's effect on microtubule polymerization and its cellular consequences. These values can serve as a benchmark when evaluating "this compound".

ParameterValueAssay ConditionsReference
Tubulin Polymerization EC50 ~10 nM - 23 µMPurified tubulin; can vary with temperature and GTP concentration.[1]
Cellular Ki 22 nMHeLa Cells; determined by competitive binding assay.[1]
IC50 (Cytotoxicity) 2.5 - 7.5 nM (24h exposure)Various cancer cell lines.[6]
CompoundClassEC50 (Tubulin Polymerization)IC50 (Cytotoxicity)Key FeaturesReference
Paclitaxel Taxane~1-5 µM2.5 - 7.5 nM (24h exposure in various cancer cell lines)Gold standard positive control; extensive characterization.[6]
Docetaxel TaxaneMore potent than PaclitaxelGenerally more potent than PaclitaxelSemi-synthetic analogue.[6]
Cabazitaxel TaxaneData not readily availableEffective in docetaxel-resistant tumors.Designed to overcome drug resistance.[6]
Ixabepilone EpothilonePotent inducer of polymerizationActive against paclitaxel-resistant cancer cell lines.Binds to the same site as taxanes but with different properties.[6]

Experimental Protocols

Protocol 1: In Vitro Turbidimetric Microtubule Polymerization Assay

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.[1]

    • Prepare a working solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of this compound and a positive control (e.g., Paclitaxel) in General Tubulin Buffer. Ensure the final DMSO concentration is constant and low (<1%) across all wells.[1]

  • Assay Procedure:

    • On ice, add the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound or vehicle control to the wells of a pre-chilled 96-well plate.[1]

    • To initiate the polymerization reaction, add the cold tubulin solution to each well.[1]

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[1]

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[1]

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound and the controls.

  • For microtubule stabilizing agents like this compound, an increase in the rate and extent of polymerization is expected compared to the vehicle control.[1]

  • Calculate the Vmax (maximum rate of polymerization) from the slope of the linear phase of the polymerization curve.[1]

  • The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect, can be determined by plotting the Vmax or the final absorbance against the compound concentration and fitting the data to a dose-response curve.[1]

Turbidimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (on ice) cluster_measurement Measurement & Analysis prep_tubulin Reconstitute Tubulin (2-4 mg/mL on ice) add_buffer Add General Tubulin Buffer prep_tubulin->add_buffer prep_gtp Prepare GTP Solution add_gtp Add GTP (final 1 mM) prep_gtp->add_gtp prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound or Vehicle prep_compound->add_compound add_buffer->add_gtp add_gtp->add_compound initiate Add Tubulin Solution to Initiate Polymerization add_compound->initiate read_plate Incubate at 37°C Read Absorbance at 340 nm (every 30-60s for 60-90 min) initiate->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data analyze_data Calculate Vmax and EC50 plot_data->analyze_data

Workflow for the turbidimetric microtubule polymerization assay.

Protocol 2: Fluorescence-Based Microtubule Polymerization Assay

This assay utilizes a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in Protocol 1.

    • Prepare a working solution of the fluorescent reporter in General Tubulin Buffer.

  • Assay Procedure:

    • On ice, add the appropriate volumes of General Tubulin Buffer, GTP (final concentration 1 mM), fluorescent reporter, and the test compound or vehicle control to the wells of a pre-chilled 96-well black microplate.

    • To initiate the polymerization reaction, add the cold tubulin solution to each well.

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter every 30-60 seconds for 60-90 minutes.

Data Analysis:

  • Plot the fluorescence intensity versus time for each concentration of the test compound and the controls.

  • The analysis of the polymerization curves is similar to the turbidimetric assay, with the increase in fluorescence intensity being directly proportional to the amount of microtubule polymer formed.[7]

  • Calculate Vmax and EC50 values as described in Protocol 1.

Fluorescence_Assay_Workflow cluster_prep_f Preparation cluster_assay_f Assay Plate Setup (on ice) cluster_measurement_f Measurement & Analysis prep_tubulin_f Reconstitute Tubulin (on ice) add_buffer_f Add General Tubulin Buffer prep_tubulin_f->add_buffer_f prep_gtp_f Prepare GTP Solution add_gtp_f Add GTP (final 1 mM) prep_gtp_f->add_gtp_f prep_reporter_f Prepare Fluorescent Reporter add_reporter_f Add Fluorescent Reporter prep_reporter_f->add_reporter_f prep_compound_f Prepare Serial Dilutions of this compound add_compound_f Add this compound or Vehicle prep_compound_f->add_compound_f add_buffer_f->add_gtp_f add_gtp_f->add_reporter_f add_reporter_f->add_compound_f initiate_f Add Tubulin Solution to Initiate Polymerization add_compound_f->initiate_f read_plate_f Incubate at 37°C Read Fluorescence Intensity (every 30-60s for 60-90 min) initiate_f->read_plate_f plot_data_f Plot Fluorescence vs. Time read_plate_f->plot_data_f analyze_data_f Calculate Vmax and EC50 plot_data_f->analyze_data_f

Workflow for the fluorescence-based microtubule polymerization assay.

References

Application Notes and Protocols for Paclitaxel Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Paclitaxel (B517696) (also known as Taxol) in in-vitro cell culture studies. This document outlines detailed protocols for assessing cell viability, apoptosis, cell cycle arrest, and microtubule stabilization. Additionally, it summarizes the key signaling pathways modulated by Paclitaxel treatment.

Data Presentation: Efficacy of Paclitaxel Across Various Cancer Cell Lines

The cytotoxic efficacy of Paclitaxel is highly dependent on the cancer cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Paclitaxel IC50 Values in Human Cancer Cell Lines
Cancer TypeCell LineIC50 ValueExposure Time (hours)Assay Method
Breast CancerMCF-73.5 µM - 7.5 nM24 - 72MTT Assay[1]
Breast CancerMDA-MB-2310.3 µM - 300 nM24 - 96MTT Assay[1][2]
Breast CancerSKBR34 µMNot SpecifiedMTT Assay[1][2]
Breast CancerBT-47419 nMNot SpecifiedMTT Assay[1][2]
Ovarian CancerA2780CP160.4 µM (free drug)48MTT Assay[1]
Ovarian CancerOVCAR-32.5 - 7.5 nM24Clonogenic Assay[3]
Prostate CancerPC-312.5 nM48 - 72MTT Assay[1]
Prostate CancerDU14512.5 nM48 - 72MTT Assay[1]
Lung CancerA549~27 nM120Not Specified[3]
Cervical CancerHeLa2.5 - 7.5 nM24Clonogenic Assay[3]
Colon CancerHCT-1162.5 - 7.5 nM24Clonogenic Assay[3]
Head and NeckFaDu50 - 500 nM (effective range)24 - 48Cell Viability Assay[1]
Various Tumors8 cell lines2.5 - 7.5 nM24Clonogenic Assay[4][5][6]

Note: IC50 values can exhibit variability based on specific experimental conditions, such as cell passage number and assay methodology.

Experimental Protocols

A typical experimental workflow for investigating the effects of Paclitaxel is outlined below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Paclitaxel Preparation Paclitaxel Preparation Paclitaxel Preparation->Cell Treatment Cell Viability (MTT) Cell Viability (MTT) Cell Treatment->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Cell Treatment->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Cell Treatment->Cell Cycle (PI Staining) Microtubule Staining Microtubule Staining Cell Treatment->Microtubule Staining

Caption: A typical experimental workflow for paclitaxel studies.
Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Paclitaxel by measuring the metabolic activity of cultured cells.[3]

Materials:

  • 96-well plates

  • Paclitaxel stock solution (dissolved in DMSO)[7]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Replace the medium in the wells with the medium containing the different concentrations of Paclitaxel or vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][8] Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Paclitaxel treatment using flow cytometry.[8][9]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane and is bound by Annexin V. Propidium (B1200493) Iodide (PI) can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[8][9]

Materials:

  • 6-well plates

  • Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat with desired concentrations of Paclitaxel for the specified duration (e.g., 24-48 hours).[8][9]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization and combine with the supernatant.[9]

  • Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1][9]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes cell cycle distribution by staining cellular DNA with propidium iodide.[1]

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8]

Materials:

  • 6-well plates

  • Paclitaxel

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • PI staining solution (containing PI and RNase A)[1]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Paclitaxel as required.

  • Harvesting: Harvest cells by trypsinization and collect by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix at -20°C for at least 2 hours or overnight.[1][9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1] Paclitaxel treatment is expected to cause an accumulation of cells in the G2/M phase.[10]

Immunofluorescence Staining for Microtubule Stabilization

This protocol allows for the visualization of Paclitaxel's effect on the microtubule cytoskeleton.

Materials:

  • Glass coverslips in culture dishes

  • Paclitaxel

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat cells with Paclitaxel at the desired concentration and for the appropriate time.

  • Fixation: Aspirate the medium, wash gently with PBS, and fix the cells (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C).

  • Permeabilization: If using paraformaldehyde, wash three times with PBS and incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. (Optional) Incubate with DAPI for 5 minutes to stain the nuclei. Mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Paclitaxel-treated cells are expected to show dense bundles of stabilized microtubules compared to the fine filamentous network in control cells.

Mechanism of Action and Signaling Pathways

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts their normal dynamics. This leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptosis.[10] This process involves the modulation of several key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paclitaxel Paclitaxel TLR4 TLR4 Paclitaxel->TLR4 Activates Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K Inhibits p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption of Dynamics AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Apoptosis Apoptosis p38->Apoptosis Promotes ERK->Apoptosis Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes G2M_Arrest->Apoptosis

Caption: Key signaling pathways affected by Paclitaxel.

PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway.[1] This inhibition leads to decreased phosphorylation of AKT (p-AKT). Downregulation of p-AKT results in the modulation of downstream apoptosis-regulating proteins, such as decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax, ultimately promoting apoptosis.[1]

MAPK Pathway: Paclitaxel can activate components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and ERK.[1][4] Activation of these kinases is essential for the apoptotic response to Paclitaxel-induced cellular stress.[4] This activation can occur downstream of Toll-like receptor 4 (TLR4) activation by Paclitaxel.[9]

By understanding these protocols and the underlying molecular mechanisms, researchers can effectively design and interpret experiments to evaluate the therapeutic potential and cellular effects of Paclitaxel.

References

Application Notes and Protocols for the Preparation of Paclitaxel Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Paclitaxel (B517696) is a potent anti-mitotic agent, originally isolated from the Pacific yew tree, Taxus brevifolia.[1] It is a cornerstone of chemotherapy regimens for various cancers and a vital tool in cancer research.[1][2] The primary mechanism of action for paclitaxel involves its binding to the β-tubulin subunit of microtubules.[3][4] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the microtubule network during mitosis.[1][4] The disruption of these dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][3]

A significant challenge in the experimental use of paclitaxel is its high lipophilicity and poor solubility in aqueous solutions.[3][5] Therefore, proper preparation of concentrated stock solutions in suitable organic solvents is critical for accurate and reproducible results in in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of paclitaxel stock solutions.

Note: The protocols provided are for "Paclitaxel." If "Paclitaxel C" refers to a specific analog or formulation, users should consult the manufacturer's specific guidelines. However, the general principles for handling highly lipophilic compounds are likely to apply.

Data Presentation

Physicochemical Properties of Paclitaxel

The fundamental properties of paclitaxel are summarized below, providing essential information for accurate stock solution preparation and experimental design.

ParameterValueReference
Molecular Formula C₄₇H₅₁NO₁₄[1][3]
Molecular Weight 853.9 g/mol [1][3]
Appearance Crystalline solid[1][2][3]
Purity ≥98%[1][2][3]
UV/Vis. λmax 228 nm[1][2]
Solubility of Paclitaxel

Paclitaxel's solubility varies significantly across different solvents. It is crucial to select an appropriate solvent to achieve the desired stock concentration.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions.[1]

SolventSolubilityReference
Dimethyl sulfoxide (DMSO) ~5 mg/mL to 25 mg/mL[1][2][4]
Ethanol ~1.5 mg/mL to 40 mg/mL[1][2][6]
Dimethylformamide (DMF) ~5 mg/mL[2]
Aqueous Buffers Sparingly soluble[2]
1:10 DMSO:PBS (pH 7.2) ~0.1 mg/mL[2]
Storage and Stability of Paclitaxel

Proper storage is critical to maintain the potency and integrity of paclitaxel in both solid and solution forms.[4][7]

FormStorage ConditionStabilityReference
Solid (Lyophilized Powder) -20°C, desiccated, protected from light≥ 4 years[1][2]
DMSO Stock Solution -20°C in small, single-use aliquots, protected from lightUp to 3 months[3][4][7]
Aqueous Working Solution Room Temperature or 2-8°CNot recommended for storage; prepare fresh before use (use within one day)[2][7]

Experimental Protocols

Safety Precautions

Warning: Paclitaxel is a hazardous and cytotoxic agent suspected of causing genetic defects.[3] All handling of paclitaxel powder and concentrated solutions must be performed inside a certified chemical fume hood or a Class II biological safety cabinet.[3] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, must be worn at all times.[3]

Protocol 1: Preparation of a 10 mM Paclitaxel Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution, a common concentration for in vitro experiments.

Materials:

  • Paclitaxel, crystalline solid (e.g., 1 mg)[4]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

Equipment:

  • Certified chemical fume hood

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Calculations: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Volume (L) × Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 1 mL of 10 mM Paclitaxel:

  • Mass (mg) = 0.001 L × 0.010 mol/L × 853.9 g/mol × 1000 mg/g = 8.54 mg[3]

Example for preparing a 1 mM stock from a 1 mg vial:

  • Volume of DMSO (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) = [1 mg / 853.9 g/mol ] / 0.001 mol/L = 1.17 mL

Procedure:

  • Under a chemical fume hood, carefully weigh the desired amount of paclitaxel powder (e.g., 8.54 mg) and place it into a sterile vial.[3] If starting with a pre-weighed amount (e.g., 1 mg), ensure the entire contents are used.

  • Add the calculated volume of high-purity DMSO to the vial containing the paclitaxel powder.[3]

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[3]

  • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.[3]

  • If dissolution is slow, gentle sonication in a room temperature water bath for 5-10 minutes can be used to break up aggregates.[3] Gentle warming to 37°C may also aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials to protect from light and prevent repeated freeze-thaw cycles.[3][4]

  • Store the aliquots at -20°C for up to 3 months.[3][4][7]

Protocol 2: Preparation of Working Solutions for Cell Culture

Paclitaxel can precipitate when a concentrated DMSO stock is diluted into an aqueous medium.[3][5] This protocol minimizes precipitation.

Procedure:

  • Thaw a single-use aliquot of the paclitaxel DMSO stock solution at room temperature.

  • Prepare the required serial dilutions of paclitaxel in complete cell culture medium.

  • To minimize precipitation, add the DMSO stock solution to the aqueous medium slowly while gently vortexing or stirring the medium to ensure rapid dispersion.[3]

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][8]

  • Aqueous solutions of Paclitaxel are not stable and should be prepared fresh immediately before each use.[3][7]

Workflow and Visualization

The following diagram illustrates the workflow for preparing paclitaxel stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_safety Critical Considerations cluster_trouble Troubleshooting weigh 1. Weigh Paclitaxel Powder (in fume hood) add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve If particles remain aliquot 5. Aliquot into Light-Protected Vials inspect->aliquot If clear store 6. Store at -20°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 8. Dilute into Aqueous Medium (add stock to medium slowly) thaw->dilute use 9. Use Immediately in Experiment dilute->use precipitate Precipitation? - Dilute stock into medium slowly - Use co-solvents/surfactants dilute->precipitate safety Safety First! (Cytotoxic Agent) dmso_conc Final DMSO ≤ 0.1%

Caption: Workflow for preparing Paclitaxel stock and working solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)Reference
Paclitaxel powder does not dissolve in DMSO. 1. Poor quality or hydrated DMSO. 2. Insufficient mixing.1. Use fresh, high-purity, anhydrous DMSO. 2. Continue to vortex or sonicate gently for a longer duration. Gentle warming to 37°C can also help.[3][5]
Precipitation occurs when diluting stock into aqueous medium. 1. The aqueous solubility of Paclitaxel has been exceeded. 2. Dilution was performed too quickly.1. Add the DMSO stock solution drop-wise into the aqueous medium while vigorously stirring or vortexing to ensure rapid dispersion. 2. Ensure the final concentration of Paclitaxel is within its solubility limit for the final solvent composition. 3. For persistent issues, consider using co-solvents or surfactants like Tween 80.[3][5]
Inconsistent or unexpected experimental results. 1. Degradation of Paclitaxel due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial weighing or dilution.1. Always store stock solutions at -20°C (or lower for long-term), protected from light, and in single-use aliquots. 2. Prepare fresh working solutions immediately before each experiment. 3. Verify balance calibration and pipetting technique.[7]

References

Application Notes and Protocols for the Analytical Standard of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel, a potent mitotic inhibitor, is a cornerstone in the chemotherapy of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Paclitaxel C, also known as Taxol C or Taxuyunnanine A, is a naturally occurring taxane (B156437) and a significant impurity found in Paclitaxel preparations.[3][4] As a close structural analog, the precise identification and quantification of this compound are mandatory for the quality control of Paclitaxel drug substances and finished products.[3] These application notes provide comprehensive information on the analytical standards for this compound and detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Specifications

Analytical standards of this compound are highly purified reference materials essential for method development, validation, and routine quality control.[3] Proper handling and storage are crucial to maintain the integrity of the standard.

ParameterSpecificationSource
Synonyms Taxol C, Taxuyunnanine A, N-Debenzoyl-N-hexanoylpaclitaxel[3][5]
CAS Number 153415-45-3[3][6]
Molecular Formula C₄₆H₅₇NO₁₄[3][6]
Molecular Weight 847.94 g/mol [3][6]
Appearance White to off-white solid[3]
Purity (by HPLC) ≥95%[3][]
Solubility Soluble in DMSO and methanol (B129727)[3]
Storage Conditions 2-8°C, protected from light[3][8]

Stability and Handling: this compound shares structural similarities with Paclitaxel and may exhibit comparable stability characteristics. Paclitaxel is susceptible to degradation, so it is recommended to store this compound standards in a cool, dry, and dark environment.[3] Analytical solutions should be prepared fresh and used promptly. For longer-term storage, solutions can be kept at -20°C.[3]

Experimental Protocols

The following protocols describe a representative HPLC method for the identification and quantification of this compound in relation to Paclitaxel and other impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

a. Scope

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound from Paclitaxel and other related substances. This method is suitable for the purity assessment of Paclitaxel raw materials and formulations.[9][10]

b. Principle

The method utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water to separate compounds based on their hydrophobicity. Detection is performed using a UV detector at a wavelength where Paclitaxel and its impurities have significant absorbance.[11]

c. Reagents and Materials

  • This compound Reference Standard (≥95% purity)

  • Paclitaxel Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

d. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size (e.g., Symmetry C18)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 20 80
    25 20 80
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[11]

  • Injection Volume: 10 µL

e. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume.[3]

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase (50:50 Water:Acetonitrile).

  • Sample Solution: Prepare the Paclitaxel sample to be tested at a concentration of approximately 1 mg/mL in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[12]

f. Data Analysis

  • Inject the working standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of this compound in the sample using the area normalization method, assuming the response factors of Paclitaxel and its impurities are similar.

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Visualizations

Analytical Workflow for this compound

The following diagram illustrates the workflow for the quality control analysis of Paclitaxel, with a focus on identifying and quantifying impurities such as this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Receive Paclitaxel Sample weigh Accurately Weigh Sample sample->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurity Peaks integrate->identify quantify Quantify this compound (%) identify->quantify report Generate Certificate of Analysis quantify->report

Caption: Workflow for the analysis of this compound impurity.

Paclitaxel's Mechanism of Action

Understanding the mechanism of action of Paclitaxel highlights the importance of ensuring its purity for optimal therapeutic effect.

G paclitaxel Paclitaxel microtubule Microtubule Polymer paclitaxel->microtubule Binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) paclitaxel->stabilization Leads to tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Defective Mitotic Spindle microtubule->mitotic_spindle Forms stabilization->mitotic_spindle Results in mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

Application Note: Chromatographic Purification of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-cancer agent, is a complex diterpenoid pseudoalkaloid. Its production, whether through semi-synthesis or extraction from natural sources, often yields several related impurities. One of the most common and challenging impurities to separate is 7-epipaclitaxel, also known as Paclitaxel Related Compound C. The structural similarity between Paclitaxel and its epimer necessitates a highly efficient and selective purification method to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This application note provides detailed protocols for the purification of Paclitaxel from its related impurities, with a specific focus on the separation of Paclitaxel from Paclitaxel C using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow

The general workflow for the purification of Paclitaxel from its related impurities, including this compound, involves initial sample preparation, followed by analytical HPLC for purity assessment and method development. This is then scaled up to preparative HPLC for bulk purification.[1]

Paclitaxel Purification Workflow cluster_0 Sample Preparation cluster_1 Purity Assessment & Method Development cluster_2 Bulk Purification Crude Paclitaxel Sample Crude Paclitaxel Sample Dissolution Dissolution Crude Paclitaxel Sample->Dissolution Dissolve in Methanol (B129727)/Acetonitrile (B52724) Filtration Filtration Dissolution->Filtration 0.45 µm syringe filter Analytical HPLC Analytical HPLC Filtration->Analytical HPLC Preparative HPLC Preparative HPLC Filtration->Preparative HPLC Data Analysis Data Analysis Analytical HPLC->Data Analysis Purity determination Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Collect Paclitaxel peak Pure Paclitaxel Pure Paclitaxel Fraction Collection->Pure Paclitaxel

Caption: Workflow for the purification of Paclitaxel from its impurities.

Experimental Protocols

Sample Preparation
  • Accurately weigh the crude Paclitaxel sample.

  • Dissolve the sample in a suitable solvent system. A mixture of methanol and acetonitrile is often effective.[1]

  • For analytical HPLC, prepare a stock solution of approximately 1 mg/mL, and then dilute to a working concentration (e.g., 25-100 µg/mL).[1]

  • For preparative HPLC, a more concentrated solution will be required, and the solubility will determine the maximum loading.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Analytical HPLC for Purity Assessment

This protocol is designed to determine the purity of the crude Paclitaxel sample and to resolve Paclitaxel from 7-epipaclitaxel and other impurities.[1]

Table 1: Analytical HPLC Parameters

ParameterValue
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 227 nm
Injection Volume 20 µL

Source: Adapted from a validated HPLC method for Paclitaxel-related substances.[2]

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature, flow rate, and detector wavelength as specified in Table 1.

  • Inject the prepared analytical sample onto the column.

  • Acquire data for a sufficient duration to allow for the elution of all components. A typical run time is around 30 minutes.[2]

Preparative HPLC for Purification

This protocol is for the purification of Paclitaxel from the crude material.

Table 2: Preparative HPLC Parameters

ParameterValue
Column YMC-Pack ODS-A (250 x 20 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55)
Flow Rate 8 mL/min
Detection UV at 227 nm
Injection Volume 8 mL

Source: Adapted from a semi-preparative purification method.[3]

Procedure:

  • Install the preparative column and equilibrate the system with the preparative mobile phase at the calculated flow rate.

  • Inject the concentrated, filtered crude Paclitaxel sample.

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions just before the Paclitaxel peak starts to elute and continue until the peak has fully eluted.

Multi-Step Purification Strategy

For complex mixtures, a multi-step purification process may be necessary to achieve the desired purity. This can involve an initial purification step using a less expensive method like flash chromatography or solid-phase extraction (SPE) to remove bulk impurities, followed by a final polishing step with preparative HPLC.

Multi-Step Purification Logic Crude Extract Crude Extract Initial Purification Initial Purification (e.g., Flash Chromatography, SPE) Crude Extract->Initial Purification Partially Purified Fraction Partially Purified Fraction Initial Purification->Partially Purified Fraction Removes bulk impurities Preparative HPLC Final Polishing (Preparative HPLC) Partially Purified Fraction->Preparative HPLC High-Purity Paclitaxel High-Purity Paclitaxel Preparative HPLC->High-Purity Paclitaxel Separates closely related impurities

Caption: Logical flow of a multi-step purification strategy.

Data Summary

The following table summarizes the results from a study that employed a multi-step purification process involving an initial treatment with Al2O3 column chromatography followed by reversed-phase flash chromatography.

Table 3: Purification Results

CompoundInitial Amount (mg)Purified Amount (mg)Purity (%)
Paclitaxel100 (dried fraction 1)1998.53
Baccatin III100 (dried fraction 1)1098.02

Source: Data from preparative isolation of paclitaxel and related taxanes.[4]

Separation of Paclitaxel from Cephalomannine

Cephalomannine is another common impurity that is structurally very similar to Paclitaxel and can be difficult to separate. An alternative method involves a chemical modification of Cephalomannine to facilitate its separation.

Protocol for Separation from Cephalomannine:

  • Treat a mixture of Paclitaxel and Cephalomannine with bromine in chloroform (B151607) at room temperature. This selectively converts Cephalomannine to 2'',3''-dibromocephalomannine.[5][6]

  • The reaction should be monitored and stopped within 5 minutes to avoid the formation of byproducts.[5][6]

  • The resulting mixture of Paclitaxel and 2'',3''-dibromocephalomannine can then be readily separated by chromatography on a silica (B1680970) gel column.[5][6]

  • This method can yield both pure products in about 95% overall yield.[5]

This approach avoids the use of expensive reverse-phase columns for this specific separation challenge.[5][6]

References

Application Note and Protocol for Assessing Paclitaxel C Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel C, also known as Taxuyunnanine A, is a structural analog of the widely used anticancer drug Paclitaxel.[1][2] It is often found as a related substance in Paclitaxel preparations.[1] The primary structural difference between Paclitaxel and this compound is the acyl group at the C-3' position of the side chain; Paclitaxel has a benzoyl group, whereas this compound has a hexanoyl group.[2] Accurate assessment of this compound purity is critical for its use as a reference standard and in research settings to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods.

Physicochemical Properties and Reference Standards

Proper handling and storage of this compound analytical standards are crucial for maintaining their integrity.

ParameterSpecification
Synonyms Taxuyunnanine A, N-Debenzoyl-N-hexanoylpaclitaxel, Taxol C[1][2]
CAS Number 153415-45-3[1]
Molecular Formula C₄₆H₅₇NO₁₄[1][2]
Molecular Weight 847.94 g/mol [1][2]
Appearance White to off-white solid[1]
Purity (by HPLC) ≥95%[1]
Storage Conditions 2-8°C, protected from light[1]
Solubility Soluble in DMSO and methanol[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and quantifying related impurities. A reversed-phase HPLC method with UV detection is commonly employed.

Experimental Protocol: HPLC

This protocol is designed to separate this compound from its potential impurities, including Paclitaxel, Cephalomannine, and 7-epimers.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Water (Gradient or Isocratic)
Example Gradient 30% to 70% Acetonitrile in water over 40 minutes[3]
Flow Rate 1.0 - 1.4 mL/min
Column Temperature 40°C[4]
Detection UV at 227 nm[3][4] or 230 nm[5]
Injection Volume 10 - 25 µL[6]

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired proportions. Filter through a 0.45 µm membrane filter and degas before use.[7]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-55 µg/mL.

  • Sample Solution: Prepare the this compound sample to be tested at a concentration similar to the working standard solutions using the mobile phase as the diluent.

  • System Suitability: Before sample analysis, inject a standard solution to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and reproducibility of injections.

Data Presentation: Common Impurities of this compound

The following table lists potential impurities that may be present in a this compound sample. Their separation and quantification are crucial for purity assessment.

ImpurityTypical Retention Time Relative to this compound
PaclitaxelMay elute closely to this compound
Cephalomannine (Paclitaxel Related Compound A)[]May elute closely to this compound
7-epi-Paclitaxel[9]Typically elutes just before or after Paclitaxel
10-Deacetylpaclitaxel[9]Generally elutes earlier than Paclitaxel
Baccatin III[9]Elutes significantly earlier than Paclitaxel

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of impurities, especially those present at low levels.

Experimental Protocol: LC-MS/MS

This protocol can be used for the detailed impurity profiling of this compound.

LC Conditions:

ParameterCondition
Column C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[4]
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient elution)[10]
Flow Rate 0.2 - 1.2 mL/min[4][10]
Injection Volume 5 µL[10]

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Monitored Transitions Specific MRM transitions for this compound and expected impurities[10]
Example MRM for Paclitaxel 854.5 > 286.0[10]

Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC, but may require further dilution to be within the linear range of the mass spectrometer.

Spectroscopic Analysis

Spectroscopic methods like UV-Visible, FT-IR, and NMR can be used for the structural confirmation and identification of functional groups in this compound.

Experimental Protocol: UV-Visible Spectroscopy
  • Solvent Selection: Use a suitable UV-grade solvent in which this compound is soluble, such as methanol.

  • Sample Preparation: Prepare a dilute solution of this compound in the selected solvent (e.g., 5-55 µg/mL).

  • Analysis: Scan the sample solution in a double beam UV-Visible spectrophotometer over a range of 200-400 nm.

  • Expected Result: this compound is expected to show a maximum absorbance (λmax) at approximately 230 nm.[11]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Structural Confirmation: The primary spectral differences between Paclitaxel and this compound will be observed in the chemical shifts and coupling patterns of the protons and carbons within the hexanoyl side chain.[2]

Visualizations

Experimental Workflow for this compound Purity Assessment

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting A Weigh this compound Sample B Dissolve in Appropriate Solvent (e.g., Acetonitrile/Methanol) A->B C Dilute to Working Concentration B->C D HPLC Analysis (Purity and Quantification) C->D E LC-MS/MS Analysis (Impurity Identification) C->E F UV-Vis Spectroscopy (λmax Determination) C->F G NMR Spectroscopy (Structural Elucidation) C->G H Calculate Purity from HPLC Data D->H I Identify Impurities from LC-MS/MS Data E->I J Confirm Structure from Spectroscopic Data F->J G->J K Generate Certificate of Analysis H->K I->K J->K

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Analytical Techniques

G Paclitaxel_C_Sample Paclitaxel_C_Sample HPLC HPLC Paclitaxel_C_Sample->HPLC Quantitative Analysis LC_MS_MS LC_MS_MS Paclitaxel_C_Sample->LC_MS_MS Qualitative Analysis Spectroscopy Spectroscopy Paclitaxel_C_Sample->Spectroscopy Structural ID Purity_Assessment Purity_Assessment HPLC->Purity_Assessment LC_MS_MS->Purity_Assessment Spectroscopy->Purity_Assessment

Caption: Interrelation of analytical methods for this compound purity.

References

Application Notes and Protocols for Paclitaxel C Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a highly effective antineoplastic agent, is a cornerstone in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, which are critical for cell division, ultimately leading to cell cycle arrest and apoptosis.[1] Due to its cytotoxic nature, meticulous adherence to handling and storage protocols is imperative to ensure personnel safety, maintain compound integrity, and guarantee the reproducibility of experimental outcomes. These application notes provide comprehensive guidelines for the handling, storage, and in vitro use of Paclitaxel C powder.

Physicochemical Properties

Paclitaxel is a white to off-white crystalline powder.[2][3] It is highly lipophilic and practically insoluble in water.[2][3]

PropertyValueReference
Molecular Formula C₄₇H₅₁NO₁₄[4]
Molecular Weight 853.91 g/mol [4]
Appearance White to off-white crystalline powder[2][4]
Melting Point ~213-217 °C (with decomposition)[3][4]
Aqueous Solubility Extremely low, reported in the range of 0.1 µg/mL to 5.56 x 10⁻³ g/L[5]

Solubility Data

The solubility of this compound powder in various organic solvents is crucial for the preparation of stock solutions for in vitro studies.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 5 - 200 mg/mL[4][6]
Ethanol ~1.5 - 40 mg/mL[4][5]
Methanol Soluble[7]
Chloroform Soluble[7]
Water Very poorly soluble (~10-20 µM)[4]

Storage and Stability

Proper storage of this compound powder and its solutions is critical to maintain its potency and prevent degradation.

FormStorage ConditionsStabilityReference
Unopened Powder Short-term: Room Temperature. Long-term: -20°C, desiccated, protected from light.Stable for up to 24 months in lyophilized form when stored at -20°C.[4]
DMSO Stock Solution -20°C in small, single-use aliquots, protected from light.Stable for up to 3 months. Avoid repeated freeze-thaw cycles.[6][8]
Aqueous Infusions (0.3 mg/mL in 0.9% NaCl) 2-8°C, protected from light.Stable for 13-16 days depending on the container material.[9]
Aqueous Infusions (1.2 mg/mL in 0.9% NaCl) 2-8°C, protected from light.Stable for 8-12 days depending on the container material.[9]

Safety and Handling

Paclitaxel is a cytotoxic and hazardous compound.[6] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

ItemSpecification
Gloves Double nitrile gloves
Lab Coat Disposable, solid-front
Eye Protection Chemical safety goggles
Respiratory Protection NIOSH-approved respirator (if handling powder outside of a containment hood)

Engineering Controls:

  • All handling of this compound powder and concentrated solutions should be performed within a certified chemical fume hood or a Class II biological safety cabinet.[6]

  • Work surfaces should be covered with disposable, plastic-backed absorbent pads.[10]

Spill Management:

  • Liquids: Absorb with appropriate pads.[11]

  • Powders: Gently cover with wetted absorbent pads to prevent aerosolization.[11]

  • Clean the spill area thoroughly with a detergent solution, followed by water.[11]

  • Dispose of all cleanup materials as cytotoxic waste.[12]

Waste Disposal

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[13]

  • Trace Waste (<3% of the original drug by weight): Dispose of in designated yellow, leak-proof containers labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[12] This includes empty vials, used PPE (not visibly contaminated), and contaminated lab supplies.[12]

  • Bulk Waste (>3% of the original drug by weight): Dispose of in designated black, leak-proof, and puncture-resistant containers labeled for hazardous waste.[12] This includes partially used vials and visibly contaminated materials.[12]

  • Sharps: All contaminated sharps must be placed in a designated yellow, puncture-resistant sharps container.[12]

  • Final Disposal: The standard method for all this compound waste is high-temperature incineration.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Paclitaxel Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of Paclitaxel in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound powder:

    • Mass (mg) = 0.001 L × 0.010 mol/L × 853.9 g/mol × 1000 mg/g = 8.54 mg.[6]

  • Weighing: Under a chemical fume hood, carefully weigh 8.54 mg of this compound powder into a sterile vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial containing the powder.[6]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[6]

  • Visual Inspection: Visually inspect the solution to ensure all solid particles have dissolved. If dissolution is slow, sonicate in a room temperature water bath for 5-10 minutes.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials to protect from light and prevent repeated freeze-thaw cycles. Store the aliquots at -20°C.[6]

Protocol 2: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of Paclitaxel on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • 96-well culture plates

  • Paclitaxel stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight.[14]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel in complete culture medium from the stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][14]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]

  • Formazan (B1609692) Formation: Incubate the plates for 1 to 4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.[16]

Visualizations

Paclitaxel's Mechanism of Action

Paclitaxel_Mechanism paclitaxel Paclitaxel stable_microtubules Hyperstabilized Microtubules paclitaxel->stable_microtubules Binds to β-tubulin, prevents depolymerization tubulin α/β-Tubulin Dimers microtubules Dynamic Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Malfunction stable_microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Handling this compound Powder

Paclitaxel_Workflow cluster_prep Preparation Phase cluster_exp Handling & Experimentation cluster_post Post-Experiment & Disposal receive Receive Compound (Verify Integrity) store_powder Store Unopened Vial (-20°C, Protected from Light) receive->store_powder ppe Don Full PPE store_powder->ppe workspace Prepare Workspace (BSC/Fume Hood, Absorbent Pad) ppe->workspace weigh Weigh Powder workspace->weigh reconstitute Reconstitute Stock Solution (e.g., in DMSO) weigh->reconstitute dilute Prepare Working Dilutions reconstitute->dilute experiment Perform Experiment (e.g., Cell Treatment) dilute->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of All Waste (Cytotoxic Waste Container) doff_ppe->dispose

Caption: General experimental workflow for handling Paclitaxel.

References

Application Notes and Protocols for Evaluating Paclitaxel Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton responsible for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their polymerization and inhibits depolymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[5][6]

The in vitro evaluation of Paclitaxel's efficacy is critical for preclinical drug development and for understanding the molecular mechanisms underlying its cytotoxic effects. This document provides detailed protocols for a suite of cell-based assays to comprehensively assess the cellular response to Paclitaxel treatment, including cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Data Presentation: Quantitative Analysis of Paclitaxel Efficacy

The efficacy of Paclitaxel can vary significantly depending on the cancer cell line, drug concentration, and exposure time.[7][8] The following tables summarize representative quantitative data from various cell-based assays.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay TypeReference
PA1Ovarian Teratocarcinoma1.69Not SpecifiedNot Specified[7]
OVCAR4Ovarian Carcinoma17.8Not SpecifiedNot Specified[7]
Various (7 lines)Ovarian Carcinoma0.4 - 3.4Not SpecifiedClonogenic[1][9]
SK-BR-3Breast Cancer (HER2+)~572MTS Assay[7][9]
MDA-MB-231Breast Cancer (Triple Negative)~1072MTS Assay[7]
T-47DBreast Cancer (Luminal A)~2.572MTS Assay[7][9]
Various (8 lines)Ovarian, Breast, Colon, etc.2.5 - 7.524Clonogenic[8][9]
A549Lung Carcinoma2.5 - 7.524Clonogenic Assay[10]
MCF-7Breast Adenocarcinoma2.5 - 7.524Clonogenic Assay[10]
HeLaCervical Adenocarcinoma2.5 - 7.524Clonogenic Assay[10]
HT-29Colon Adenocarcinoma2.5 - 7.524Clonogenic Assay[10]
PANC-1Pancreatic Carcinoma2.5 - 7.524Clonogenic Assay[10]

Table 2: Paclitaxel-Induced Cell Cycle Arrest in Glioma and Prostate Cancer Cell Lines

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)Reference
T98GControl47.015.237.8[5]
T98GPaclitaxel28.712.159.2[5]
PC-3Control (Untreated)55.230.514.3[11]
PC-3Paclitaxel-Treated15.88.276.0[11]

Signaling Pathways and Experimental Workflows

Paclitaxel's Mechanism of Action

Paclitaxel's primary effect is the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis.[4][6] This process involves the activation of the spindle assembly checkpoint, which prevents chromosome missegregation.[12] The sustained mitotic arrest can trigger the intrinsic apoptotic pathway.[6]

Paclitaxel_Mechanism Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit of Microtubules Paclitaxel->BetaTubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) BetaTubulin->Microtubule_Stabilization Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Microtubule_Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Apoptosis_Pathway Paclitaxel-Induced Apoptosis Signaling Paclitaxel Paclitaxel Microtubule_Stress Microtubule Stress Paclitaxel->Microtubule_Stress PI3K_Akt PI3K/Akt Pathway (Pro-survival) Microtubule_Stress->PI3K_Akt Inhibits MAPK MAPK Pathway (Pro-apoptotic) Microtubule_Stress->MAPK Activates Bcl2_Family Modulation of Bcl-2 Family Proteins PI3K_Akt->Bcl2_Family MAPK->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells in Exponential Growth Phase Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Serial_Dilution 3. Prepare Serial Dilutions of Paclitaxel Cell_Seeding->Serial_Dilution Incubation 4. Treat Cells and Incubate (e.g., 24, 48, 72h) Serial_Dilution->Incubation Add_Reagent 5. Add MTT/MTS Reagent Incubation->Add_Reagent Incubate_Reagent 6. Incubate for Formazan Formation Add_Reagent->Incubate_Reagent Solubilize 7. Solubilize Formazan Crystals Incubate_Reagent->Solubilize Measure_Absorbance 8. Measure Absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Calculate_Viability 9. Calculate % Cell Viability Measure_Absorbance->Calculate_Viability IC50 10. Determine IC50 Value Calculate_Viability->IC50

References

Probing Microtubule Dynamics with Western Blot Analysis Following Paclitaxel Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blotting for the detailed analysis of microtubule dynamics in response to Paclitaxel treatment. Paclitaxel is a potent chemotherapeutic agent that targets microtubules, the dynamic cytoskeletal polymers essential for cell division and function. Understanding the molecular sequelae of Paclitaxel's interaction with microtubules is crucial for cancer research and the development of novel therapeutics. This document outlines detailed protocols for assessing tubulin polymerization, post-translational modifications, and the activation of key signaling pathways, supported by quantitative data and visual diagrams.

Introduction

Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, which promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This disruption of normal microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and ultimately, apoptosis. Western blotting is an indispensable technique to quantitatively assess these changes by measuring the levels of total and post-translationally modified tubulin, as well as the activation state of proteins in associated signaling pathways.

Data Presentation: Quantitative Effects of Paclitaxel

The following tables summarize the dose- and time-dependent effects of Paclitaxel on microtubule dynamics and associated signaling proteins as determined by Western blot analysis.

Table 1: Dose-Dependent Effect of Paclitaxel on Tubulin Polymerization in MDA-MB-231 Cells (12-hour treatment) [1]

Paclitaxel ConcentrationPercentage of Polymerized α-tubulin (Mean ± SD)
0 nM (Control)35.2 ± 3.1%
50 nM48.6 ± 4.2%
500 nM65.9 ± 5.5%
5 µM78.3 ± 6.1%
50 µM85.1 ± 4.9%

Table 2: Dose-Dependent Effect of Paclitaxel on Tubulin Acetylation in mProx24 Cells (4-hour treatment) [2]

Paclitaxel Concentration (µM)Relative Acetylated α-tubulin Levels (Fold Change vs. Control)
01.0
0.11.8
0.53.2
14.5
55.8
106.2

Table 3: Time-Course of Paclitaxel-Induced Acetylated Tubulin Expression in H460 Cells [3][4]

Treatment Duration (hours) with 100 nM PaclitaxelRelative Acetylated Tubulin Levels (Fold Change vs. Control)
01.0
62.5
124.8
247.2
486.5

Table 4: Effect of Paclitaxel on Apoptotic Signaling Proteins (24-hour treatment)

TreatmentPhospho-Bcl-2 (Ser70) Fold ChangePhospho-JNK (Thr183/Tyr185) Fold ChangePhospho-Akt (Ser473) Fold Change
Control1.01.01.0
100 nM Paclitaxel3.5[5]4.20.4

Experimental Protocols

Analysis of Tubulin Polymerization via Tubulin Fractionation

This protocol separates the soluble (monomeric and dimeric) tubulin from the polymerized (microtubule) fraction.

Materials:

  • Cell culture reagents

  • Paclitaxel

  • Phosphate-buffered saline (PBS), ice-cold

  • Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • RIPA buffer

  • DNase I

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-α-tubulin, anti-β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed and culture cells to the desired confluency.

  • Treat cells with various concentrations of Paclitaxel or vehicle control for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold MTSB and incubate on ice for 10 minutes.

  • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble tubulin fraction.

  • Wash the pellet with MTSB and centrifuge again.

  • Resuspend the pellet (polymerized tubulin fraction) in RIPA buffer containing DNase I.

  • Determine the protein concentration of both soluble and polymerized fractions using a BCA assay.

  • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against α-tubulin or β-tubulin.

  • Quantify band intensities using densitometry software. The percentage of polymerized tubulin can be calculated as: (Polymerized Tubulin / (Soluble Tubulin + Polymerized Tubulin)) x 100.

Western Blot Analysis of Tubulin Post-Translational Modifications

This protocol is for the detection of acetylated and detyrosinated tubulin.

Materials:

  • Cell culture reagents

  • Paclitaxel

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-acetylated-α-tubulin, anti-detyrosinated-α-tubulin, anti-α-tubulin (as a loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with Paclitaxel as described previously.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting with 20-40 µg of total protein per lane.

  • Probe the membrane with primary antibodies against acetylated-α-tubulin, detyrosinated-α-tubulin, and total α-tubulin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities and normalize the levels of modified tubulin to total α-tubulin.

Western Blot Analysis of Apoptotic Signaling Pathways

This protocol outlines the detection of key phosphorylated proteins in Paclitaxel-induced apoptotic pathways.

Materials:

  • Cell culture reagents

  • Paclitaxel

  • Ice-cold PBS

  • Lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-Bcl-2 (Ser70), anti-Bcl-2, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-Akt (Ser473), anti-Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with Paclitaxel.

  • Prepare cell lysates as described in protocol 3.2.

  • Determine protein concentration.

  • Perform SDS-PAGE and Western blotting.

  • Probe membranes with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal.

  • Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.

Visualizations

G cluster_0 Cell Treatment and Lysis cluster_1 Tubulin Fractionation cluster_2 Western Blot Analysis A Seed and culture cells B Treat with Paclitaxel A->B C Wash with ice-cold PBS B->C D Lyse cells in MTSB C->D E Centrifuge lysate at 100,000 x g D->E F Collect supernatant (Soluble Tubulin) E->F G Resuspend pellet (Polymerized Tubulin) E->G H Protein quantification (BCA) F->H G->H I SDS-PAGE H->I J Transfer to membrane I->J K Antibody incubation J->K L Detection and Quantification K->L G Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation PI3K_Akt PI3K/Akt Pathway Inhibition G2M_Arrest->PI3K_Akt Bcl2_Phos Bcl-2 Phosphorylation (inactivation) JNK_Activation->Bcl2_Phos Apoptosis Apoptosis Bcl2_Phos->Apoptosis PI3K_Akt->Apoptosis G Paclitaxel Paclitaxel Treatment Microtubule Increased Microtubule Polymerization & Stability Paclitaxel->Microtubule PTMs Altered Tubulin Post-Translational Modifications (e.g., Acetylation) Microtubule->PTMs Cellular_Effects Cellular Effects: - G2/M Arrest - Apoptosis Microtubule->Cellular_Effects

References

Application Notes and Protocols for Preclinical Studies of Paclitaxel in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696) is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[3][4] Preclinical evaluation in appropriate animal models is a critical step for developing new Paclitaxel formulations, and combination therapies, and for understanding its efficacy and toxicity profiles.[1][5] These application notes provide detailed protocols and data for utilizing animal models in the preclinical assessment of Paclitaxel.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various preclinical studies involving Paclitaxel administration in animal models.

Table 1: Pharmacokinetic Parameters of Paclitaxel in Rodents

Animal ModelFormulationDose (mg/kg)RouteCmax (µg/mL)t1/2 (hours)AUC (µg·h/mL)Clearance (mL/min/kg)Reference
Mouse (CD2F1)Standard22.5IV-1.15 (male), 0.72 (female)-3.25 (male), 4.54 (female)[1]
MouseStandard18IP13.0 ± 3.13.0--[1][6]
MouseStandard36IP25.7 ± 2.83.7--[1][6]
RatLiposomal40IV--38.1 ± 3.32-[1]
RatCremophor EL40IV--34.5 ± 0.994-[1]
RatMicellar10IV-Longer than TaxolHigher than Taxol-[1]
RatSPTX@FA@PEG/PEI-SPIONs---3.41--[7]
RatFree SPTX or PTX---1.67--[7]

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve; IV: Intravenous; IP: Intraperitoneal.

Table 2: Efficacy of Paclitaxel in Mouse Tumor Models

Tumor ModelAnimal StrainPaclitaxel FormulationDose and ScheduleTumor Growth InhibitionSurvival BenefitReference
Ovarian Cancer (SKOV-3)Nude (nu/nu) athymic miceGenexol-PM60 mg/kgSignificantly greater than Taxol-[8]
Breast Cancer (MX-1)Tac:Cr:(NCr)-nu athymic miceGenexol-PM60 mg/kgSignificantly greater than Taxol-[8]
Rhabdomyosarcoma (RH4)NOD/SCIDNab-paclitaxel50 mg/kg, weeklyIncreased local relapse-free intervals (37.7 ± 3.2 days) vs. Paclitaxel (13.6 ± 2.07 days)-[9][10]
Neuroblastoma (SK-N-BE(2))NOD/SCIDNab-paclitaxel50 mg/kg, weeklySignificant antitumor activityMedian survival of 59 days vs. 32 days for control[9]
Cervical Cancer (HeLa)-PTX-NPs + RTLow doseSignificantly smaller tumor volume (623.5 mm³) vs. PTX + RT (1121.4 mm³)Longer survival time[11]
Lung Cancer (A549)BALB/c NudeHDS-1 (oral)600 mg/kg86.1 ± 12.94% inhibition-[12]

Table 3: Toxicity of Paclitaxel in Rodents

Animal ModelFormulationDose (mg/kg)RouteKey Toxicities ObservedLD50Reference
Rat (Crj:CD (SD))Standard85IVHematopoietic, lymphoid, and male reproductive system effects; Deaths occurred.85 mg/kg was lethal[13]
Rat (Crj:CD (SD))Standard3.3IV (weekly for 6 months)Decreased RBC, WBC, hemoglobin, hematocrit; Bone marrow hypoplasia.-[14]
Rat (Sprague-Dawley)Genexol-PM---205.4 mg/kg (male), 221.6 mg/kg (female)[8]
Rat (Sprague-Dawley)Taxol---8.3 mg/kg (male), 8.8 mg/kg (female)[8]
Mouse---Chemotherapy-induced peripheral neuropathy (mechanical and cold hypersensitivity).-[15]

LD50: Median lethal dose.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Paclitaxel in a subcutaneous xenograft model.

1. Animal Model:

  • Athymic nude or NOD/SCID mice are commonly used for xenograft studies.[1][9]

2. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., human ovarian cancer cell line SKOV-3, rhabdomyosarcoma RH4, or neuroblastoma SK-N-BE(2)) under standard conditions.[1][9]

  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Implant tumor cells subcutaneously into the flank of the mice.[1]

3. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

  • Randomize animals into treatment and control groups.[1]

4. Drug Preparation and Administration:

  • Prepare Paclitaxel formulation for administration. A common vehicle is a mixture of Cremophor EL and ethanol.[16]

  • Administer Paclitaxel or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection).[1] Dosing schedules can vary, for example, weekly injections.[9]

5. Monitoring and Endpoints:

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).[1] Calculate tumor volume using the formula: (length × width²) / 2.[1][16]

  • Monitor animal body weight and general health status to assess toxicity.[10][17]

  • The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.[9]

Protocol 2: Assessment of Paclitaxel-Induced Peripheral Neuropathy

This protocol describes a method to evaluate a common side effect of Paclitaxel treatment.

1. Animal Model:

  • Sprague-Dawley rats or C57BL/6 mice are frequently used.[15]

2. Paclitaxel Administration:

  • Administer Paclitaxel intraperitoneally (i.p.). A cumulative dose of 8 mg/kg (2 mg/kg on days 0, 2, 4, and 6) can induce allodynia in mice.[16]

3. Behavioral Testing:

  • Mechanical Allodynia: Assess paw withdrawal threshold in response to stimulation with von Frey filaments.

  • Cold Allodynia: Measure the response latency or frequency of paw withdrawal upon exposure to a cold surface (e.g., a cold plate).

  • Perform baseline testing before Paclitaxel administration and at multiple time points after treatment (e.g., from day 10 to 21).[16]

4. Data Analysis:

  • Compare the withdrawal thresholds or latencies between Paclitaxel-treated and vehicle-treated groups to determine the extent of neuropathy.

Visualizations

Signaling Pathways

Paclitaxel_Mechanism_of_Action

Experimental Workflow

Xenograft_Workflow cluster_treatment Treatment Phase start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (to 100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization paclitaxel_admin Paclitaxel Administration (e.g., IV, IP) randomization->paclitaxel_admin vehicle_admin Vehicle Administration (Control) randomization->vehicle_admin monitoring Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs paclitaxel_admin->monitoring vehicle_admin->monitoring endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Paclitaxel Production from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving Paclitaxel (B517696) C yield from natural sources such as Taxus cell cultures and endophytic fungi.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for Paclitaxel production?

A1: The primary natural sources for Paclitaxel are the bark of Taxus (yew) species and, more sustainably, plant cell cultures derived from these trees.[1][2][3] Endophytic fungi isolated from Taxus and other plants have also emerged as a promising alternative source.[2][4][5]

Q2: Why is my Paclitaxel yield from Taxus cell suspension cultures low and inconsistent?

A2: Low and variable Paclitaxel yields in Taxus cell cultures are common issues.[6] Several factors can contribute to this, including suboptimal culture conditions (media composition, pH, temperature), inadequate elicitation, precursor limitations, and the inherent slow growth of Taxus cells.[6] The genetic instability of cell lines over repeated subculturing can also lead to decreased productivity.[4]

Q3: My endophytic fungal culture has stopped producing Paclitaxel after several subcultures. What could be the reason?

A3: The attenuation of Paclitaxel-producing capabilities in endophytic fungi after repeated subculturing is a widely reported phenomenon.[4] This loss of productivity may be due to genetic instability, changes in gene expression, or the absence of specific chemical signals from the host plant that are necessary to trigger the biosynthetic pathway in an artificial medium.[4]

Q4: What are elicitors and how do they enhance Paclitaxel production?

A4: Elicitors are compounds that stimulate defense responses in plants, which often include the production of secondary metabolites like Paclitaxel.[7][8] They can be biotic (e.g., fungal extracts, chitosan) or abiotic (e.g., methyl jasmonate, silver nitrate).[9][10] By activating specific signaling pathways, elicitors can upregulate the expression of genes involved in the Paclitaxel biosynthetic pathway, leading to increased yields.

Troubleshooting Guides

Issue 1: Low Paclitaxel Yield in Taxus Cell Cultures
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Culture Medium Optimize the nutrient composition of your culture medium. Key components to consider are the carbon source (e.g., sucrose (B13894) concentration), nitrogen source, and plant growth regulators.Improved cell growth and Paclitaxel accumulation.
Ineffective Elicitation Experiment with different elicitors such as methyl jasmonate (Me-JA), chitosan, or fungal extracts.[8][9] Optimize the elicitor concentration and the timing of its addition to the culture. A combination of elicitors can sometimes have a synergistic effect.[10]Significant increase in Paclitaxel biosynthesis.
Precursor Limitation Supplement the culture medium with precursors of the Paclitaxel biosynthetic pathway, such as phenylalanine.[4][9] This can help overcome bottlenecks in the metabolic pathway.Enhanced conversion of precursors to Paclitaxel, leading to higher yields.
Product Inhibition Implement in situ product recovery (ISPR) techniques using adsorbent resins like XAD-4 or HP-20.[1][11][12] This removes Paclitaxel from the culture medium as it is produced, reducing feedback inhibition and potential cytotoxicity.Increased overall Paclitaxel yield by preventing product degradation and inhibition.
Issue 2: Decline in Paclitaxel Production in Endophytic Fungal Cultures
Possible Cause Troubleshooting Step Expected Outcome
Loss of Genetic Stability Re-isolate the endophytic fungus from the host plant to obtain a fresh, high-producing strain. Cryopreserve early, high-yielding cultures for future use.Restoration of Paclitaxel production to initial levels.
Lack of Host-Specific Signals Add host plant extracts to the fermentation medium to mimic the natural microenvironment and potentially provide necessary chemical signals for gene expression.[4]Induction or enhancement of the Paclitaxel biosynthetic gene cluster expression.
Suboptimal Fermentation Parameters Optimize fermentation conditions such as aeration, agitation rate, pH, and temperature.[4] Consider switching from liquid to solid-state fermentation, which has been shown to improve yields for some endophytic fungi.[4]Increased fungal growth and Paclitaxel synthesis.
Precursor Shortage Feed precursors like isopentenyl pyrophosphate (IPP), geranylgeranyl diphosphate (B83284) (GGPP), or sodium acetate (B1210297) to the culture.[4]Bypassing potential rate-limiting steps in the biosynthetic pathway, leading to higher Paclitaxel output.

Quantitative Data on Paclitaxel Yield Enhancement

Method Organism/Cell Line Enhancement Strategy Paclitaxel Yield Improvement Reference
In Situ Product Recovery (ISPR)Taxus baccata VSCsOptimal resin combination (HP-20, XAD7HP, HP-2MG) with Me-JA elicitation13-fold increase (234 ± 23 mg/kg FW) compared to control[1][11]
Elicitation and Precursor FeedingTaxus chinensis cell culturesOptimization of methyl jasmonate, chitosan, abscisic acid, and phenylalanine2-fold increase (up to 54 mg/L)[9]
Priming and ElicitationTaxus × media hairy root culturesPriming with β-aminobutyric acid followed by elicitation with a mixture of Me-JA, sodium nitroprusside, and L-phenylalanineMaximum yield of 3179.9 ± 212 µg/g DW[13]
Precursor FeedingParaconiothyrium SSM001 (endophyte)Feeding with isopentenyl pyrophosphate (IPP)3-fold increase[4]
Precursor FeedingParaconiothyrium SSM001 (endophyte)Feeding with geranylgeranyl diphosphate (GGPP)5-fold increase[4]
Fungal ElicitationCorylus avellana cell culturesCombined treatment of cell extract and culture filtrate from Camarosporomyces flavigenusSignificantly more Paclitaxel biosynthesis than individual elicitors[7][8][14]

Experimental Protocols

Protocol 1: Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate (Me-JA)
  • Prepare Stock Solution: Dissolve methyl jasmonate in ethanol (B145695) to prepare a concentrated stock solution (e.g., 100 mM).

  • Cell Culture Growth: Grow Taxus cell suspension cultures in your standard growth medium to the desired growth phase (typically late-log phase).

  • Elicitor Addition: Aseptically add the Me-JA stock solution to the cell cultures to achieve the desired final concentration (e.g., 100 µM). An equivalent volume of ethanol should be added to control cultures.

  • Incubation: Continue to incubate the cultures under standard conditions for a specified period (e.g., 7-14 days).

  • Harvesting and Analysis: Harvest the cells and the culture medium separately. Extract Paclitaxel from both fractions and quantify using HPLC.

Protocol 2: In Situ Product Recovery (ISPR) using Adsorbent Resins
  • Resin Preparation: Autoclave the chosen adsorbent resin (e.g., Amberlite XAD-4) to ensure sterility.

  • Culture Inoculation: Inoculate the Taxus cell culture into the production medium.

  • Resin Addition: Add the sterilized resin to the culture at a predetermined concentration (e.g., 3% w/v) at a specific time point during the culture period (e.g., day 7).[1]

  • Elicitation: Add an elicitor like methyl jasmonate at the optimal time point post-resin addition.

  • Harvesting: At the end of the culture period, separate the cells, culture medium, and resin.

  • Extraction: Extract Paclitaxel from the cells and the resin separately using an appropriate solvent (e.g., methanol).

  • Quantification: Analyze the Paclitaxel content in all fractions using HPLC.

Visualizations

Experimental_Workflow_for_Elicitation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Me-JA Stock Solution C Add Me-JA to Culture A->C B Grow Taxus Cell Culture B->C D Incubate C->D E Harvest Cells and Medium D->E F Extract Paclitaxel E->F G Quantify by HPLC F->G

Caption: Workflow for Elicitation of Paclitaxel Production.

ISPR_Workflow start Start Culture add_resin Add Sterilized Resin start->add_resin add_elicitor Add Elicitor (e.g., Me-JA) add_resin->add_elicitor incubation Incubate add_elicitor->incubation harvest Harvest Cells, Medium, Resin incubation->harvest extract Extract Paclitaxel harvest->extract quantify Quantify by HPLC extract->quantify

Caption: In Situ Product Recovery (ISPR) Experimental Workflow.

Paclitaxel_Biosynthesis_Simplified precursors Precursors (e.g., Phenylalanine) ggpp GGPP precursors->ggpp Multiple Steps taxadiene Taxadiene ggpp->taxadiene Taxadiene Synthase baccatinIII Baccatin III taxadiene->baccatinIII Multiple Steps paclitaxel Paclitaxel baccatinIII->paclitaxel Acyltransferases elicitors Elicitors (e.g., Methyl Jasmonate) gene_expression Upregulation of Biosynthetic Genes elicitors->gene_expression gene_expression->ggpp gene_expression->taxadiene gene_expression->baccatinIII gene_expression->paclitaxel

Caption: Simplified Paclitaxel Biosynthetic Pathway and Elicitor Action.

References

Technical Support Center: Overcoming Paclitaxel Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of Paclitaxel in in vitro settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Paclitaxel so difficult to dissolve in aqueous solutions for my in vitro experiments?

Paclitaxel is a highly lipophilic (fat-soluble) molecule, which inherently results in very low water solubility.[1] Its aqueous solubility is reported to be extremely low, in the range of 0.1 µg/mL to 5.56 x 10⁻³ g/L.[1] This poor solubility poses a significant challenge for creating homogenous solutions in aqueous-based experimental systems like cell culture media.[1]

Q2: What are the recommended solvents for preparing a Paclitaxel stock solution?

Due to its low aqueous solubility, Paclitaxel should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are:

For most in vitro applications, high-purity, anhydrous DMSO is the preferred solvent for preparing high-concentration stock solutions.[1][5]

Q3: My Paclitaxel precipitates when I dilute the DMSO stock solution into my cell culture medium. Why does this happen and how can I prevent it?

This common issue is known as "precipitation upon dilution" or "solvent-shifting" precipitation.[1][5] It occurs because the Paclitaxel, which is stable in the high concentration of organic solvent in the stock solution, crashes out of solution when it is introduced into the predominantly aqueous environment of the cell culture medium.[1]

To prevent this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, and for many cell lines, even below 0.1%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration without Paclitaxel) in your experiments.[6]

  • Rapid and Thorough Mixing: Add the Paclitaxel stock solution to your pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[2][5]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your stock in a small volume of medium, and then add this to the final culture volume.[3]

  • Presence of Serum: Serum proteins, such as albumin, can bind to Paclitaxel and help keep it in solution.[3] Performing dilutions in serum-containing media can be beneficial.[3]

Q4: What are some alternative methods to improve Paclitaxel solubility if direct dilution of a DMSO stock is problematic?

Several formulation strategies can enhance the apparent solubility and stability of Paclitaxel in aqueous solutions:

  • Co-solvents: Using a mixture of solvents can improve solubility. A classic formulation involves a combination of ethanol and Cremophor EL.[1] Polyethylene glycols (PEGs), like PEG 400, can also be used as co-solvents.[1][7]

  • Surfactants: Non-ionic surfactants such as Tween 80 can form micelles that encapsulate Paclitaxel, thereby increasing its solubility in water.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with Paclitaxel, where the hydrophobic drug molecule is shielded within the cyclodextrin's cavity, enhancing its aqueous solubility.[1][8]

  • Advanced Formulations: For more complex applications, formulating Paclitaxel into nanoparticles, liposomes, or amorphous solid dispersions can significantly improve its solubility and stability.[1][9]

Troubleshooting Guide

Problem Possible Cause Solution
Paclitaxel powder is difficult to dissolve, even in DMSO. 1. Low-quality or hydrated solvent. 2. Low purity of Paclitaxel.1. Use high-purity, anhydrous DMSO.[1][5] 2. Ensure Paclitaxel is from a reputable supplier with high purity (≥98%).[2] 3. Gentle warming (to 37°C) and vortexing can aid dissolution. For persistent issues, brief sonication can be applied.[2]
Paclitaxel solution appears cloudy or forms a precipitate immediately upon dilution in aqueous media. 1. Solvent Shock: Rapid change in polarity.[3] 2. Exceeded Solubility Limit: The final concentration is too high for the aqueous environment.[3]1. Perform a stepwise dilution to gradually decrease the solvent polarity.[3] Add the stock solution dropwise to pre-warmed media while gently swirling.[3] 2. Decrease the final concentration of Paclitaxel. Determine the maximum soluble concentration in your specific media through serial dilutions.[3]
Paclitaxel solution is initially clear but precipitates after incubation (e.g., 24-48 hours). 1. Temperature and pH Shifts: Changes in the incubator environment can decrease solubility over time.[3] 2. Interaction with Media Components: Paclitaxel may form insoluble complexes with salts or other components.[3]1. Ensure the media is properly buffered for the CO2 environment and is pre-warmed before adding Paclitaxel.[3] 2. Test the stability of Paclitaxel in your specific media over the intended duration of the experiment. Consider using alternative solubilization methods if precipitation persists.[3]
Inconsistent IC50 values in cytotoxicity assays. 1. Inconsistent Drug Concentration: Due to precipitation or degradation. 2. Variability in Experimental Conditions: Cell seeding density, exposure time, or assay parameters.[6] 3. Solvent Effects: The vehicle (e.g., DMSO) may have cytotoxic effects at the concentrations used.[6]1. Prepare fresh dilutions for each experiment from a frozen stock solution.[6] Visually inspect for precipitation before adding to cells. 2. Standardize cell seeding density and exposure time. Use low-passage number cells and maintain consistent culture conditions.[6] 3. Perform a vehicle-only dose-response curve to determine the maximum non-toxic concentration of the solvent.[6]

Data Presentation

Table 1: Solubility of Paclitaxel in Various Solvents

SolventReported SolubilityNotes
Water~1 µg/mLPractically insoluble.[3]
DMSO~5 mg/mL to 100 mg/mLMost common solvent for preparing high-concentration stock solutions for in vitro use.[3][4][10]
Ethanol~1.5 mg/mL to 20 mg/mLAn alternative to DMSO.[4][11]
Dimethylformamide (DMF)~5 mg/mLAnother organic solvent option.[4]
Methanol~50 mg/mLNot recommended for long-term storage due to potential for hydrolysis.[3]
Triacetin~116.5 mg/mLIdentified as a high-solubility oil phase.[12]
PEG 400HighCan be used as a co-solvent to improve solubility.[7]

Note: Solubility values can vary based on the purity of Paclitaxel, the quality of the solvent, and the temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Paclitaxel Stock Solution in DMSO

Materials:

  • Paclitaxel (MW: 853.9 g/mol )[2]

  • High-purity, anhydrous DMSO[2]

  • Sterile microcentrifuge tubes or vials[2]

  • Vortex mixer[2]

Procedure:

  • Safety Precautions: Paclitaxel is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, within a certified chemical fume hood or biological safety cabinet.[2]

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 8.54 mg of Paclitaxel.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 853.9 g/mol x 1000 mg/g = 8.54 mg[2]

  • Dissolution: Carefully weigh the Paclitaxel powder into a sterile vial. Add 1 mL of anhydrous DMSO.[2]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If needed, gentle sonication for 5-10 minutes can be used.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials to protect from light. Store at -20°C. The DMSO stock solution is stable for up to 3 months under these conditions.[2] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Determining the Maximum Soluble Concentration of Paclitaxel in Cell Culture Medium

Objective: To identify the highest concentration of Paclitaxel that remains soluble in a specific cell culture medium over a defined period.[3]

Procedure:

  • Prepare a high-concentration stock of Paclitaxel in DMSO (e.g., 10 mM).

  • Prepare a series of 2-fold serial dilutions of Paclitaxel in your specific cell culture medium, starting from a concentration higher than your intended working concentration.[3]

  • Include a vehicle control (medium with the highest corresponding DMSO concentration).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) immediately after preparation and after incubation under experimental conditions (e.g., 24, 48, 72 hours at 37°C, 5% CO2).

  • The highest concentration that remains clear throughout the incubation period is the maximum workable soluble concentration for your experiment.

Visualizations

Paclitaxel_Signaling_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules binds to Stabilization Microtubule Stabilization Microtubules->Stabilization promotes assembly & inhibits depolymerization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_p38 JNK/p38 MAPK Activation G2M_Arrest->JNK_p38 PKA PKA Signaling G2M_Arrest->PKA JNK_p38->Apoptosis PKA->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental_Workflow General Workflow for In Vitro Paclitaxel Experiments cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Assay & Analysis prep_stock Prepare Paclitaxel Stock (e.g., 10mM in DMSO) prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Paclitaxel Dilutions prep_working->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate select_assay Perform Assay (e.g., MTT, Annexin V/PI) incubate->select_assay data_analysis Data Acquisition & Analysis select_assay->data_analysis

Caption: A typical workflow for Paclitaxel cytotoxicity assays.

Troubleshooting_Logic Troubleshooting Paclitaxel Precipitation start Precipitation Observed q1 When does it precipitate? start->q1 ans1_immediate Immediately upon dilution in medium q1->ans1_immediate Immediately ans1_later After incubation q1->ans1_later After Time sol_immediate1 Decrease final concentration ans1_immediate->sol_immediate1 sol_immediate2 Use stepwise dilution ans1_immediate->sol_immediate2 sol_immediate3 Add to pre-warmed, swirling medium ans1_immediate->sol_immediate3 sol_immediate4 Use formulation aids (e.g., Tween 80, Cyclodextrin) ans1_immediate->sol_immediate4 sol_later1 Check media buffering & pH ans1_later->sol_later1 sol_later2 Pre-warm media before use ans1_later->sol_later2 sol_later3 Test stability in your specific media over time ans1_later->sol_later3

Caption: A logical guide for troubleshooting precipitation issues.

References

Technical Support Center: Paclitaxel Stability and Usage in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel (B517696) C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of Paclitaxel in cell culture media and to offer troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of Paclitaxel in a laboratory setting.

Q1: What is "Paclitaxel C" and how does it differ from standard Paclitaxel?

A1: The designation "this compound" is not a standard chemical nomenclature. It is likely an internal laboratory identifier, a specific product code, or a typographical error. The physicochemical properties and handling guidelines are based on the standard Paclitaxel molecule and should be universally applicable.

Q2: What is the recommended solvent for preparing Paclitaxel stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of Paclitaxel for cell culture use.[1] Ethanol is also a viable alternative.[1][2][3] Due to its hydrophobic nature, Paclitaxel is practically insoluble in water.[4]

Q3: How should I store Paclitaxel stock solutions to ensure stability?

A3: Lyophilized Paclitaxel is stable for up to 24 months when stored at -20°C and protected from light.[1][2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, desiccated, and protected from light.[1][2] Under these conditions, the stock solution in DMSO is recommended to be used within 3 months of preparation to prevent loss of potency.[1][2][3]

Q4: Is Paclitaxel stable once diluted in aqueous cell culture media?

A4: Paclitaxel's stability in aqueous solutions is limited.[1] It is susceptible to degradation through processes like hydrolysis and epimerization, particularly at neutral to basic pH conditions typical of cell culture media.[1][5] Therefore, it is strongly recommended to prepare fresh working dilutions in your cell culture medium immediately before each experiment.[1][6] Storing Paclitaxel in culture medium, even at 4°C, is not advised due to concerns about stability and efficacy over time.[6]

Q5: What are the primary degradation products of Paclitaxel in solution?

A5: In solution, Paclitaxel can degrade into several byproducts. The principal degradant is 7-epi-paclitaxel, formed through epimerization at the C7 position.[7][8] Other common degradation products include 10-deacetyltaxol (B21601) and baccatin (B15129273) III.[7] The formation of these products can be influenced by factors such as pH, temperature, and solvent.[5][7][8]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with Paclitaxel.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of Paclitaxel upon dilution in cell culture medium. Solvent Shock: The rapid shift from a high-concentration organic stock to the aqueous medium causes the hydrophobic Paclitaxel to precipitate out of solution.[4]Perform a stepwise dilution. First, create an intermediate dilution of the stock in a small volume of serum-containing medium before adding it to the final volume of pre-warmed medium.
High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too high, exceeding the solubility limit of Paclitaxel in the aqueous medium.Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, typically below 0.1% to 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.[1]
Interaction with Media Components: Paclitaxel may interact with salts or other components in the media, leading to the formation of insoluble complexes.Test the stability of Paclitaxel in your specific medium over the intended experiment duration. The presence of serum proteins like albumin can help keep Paclitaxel in solution.
Inconsistent or lower-than-expected cytotoxicity results. Degradation of Paclitaxel: Improper storage of stock solutions (e.g., multiple freeze-thaw cycles) or using pre-diluted aqueous solutions that have been stored can lead to degradation and loss of potency.[1]Always use freshly prepared dilutions of Paclitaxel for each experiment from a properly stored, aliquoted stock solution.[1][6]
Sub-optimal Cell Conditions: Cells that are overly confluent or not in the logarithmic growth phase can be less sensitive to Paclitaxel.[9]Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. Ensure cell passage number is low and consistent.[9]
Incorrect Drug Concentration or Exposure Time: The cytotoxic effects of Paclitaxel are both concentration- and time-dependent.[10][11]Perform a dose-response experiment with a broad range of concentrations and consider increasing the incubation time (e.g., from 24h to 48h or 72h).[9][10]
Appearance of unknown peaks in HPLC analysis. Paclitaxel Degradation: The unknown peaks may correspond to degradation byproducts such as 7-epi-taxol, 10-deacetyltaxol, or baccatin III.[1][7]Analyze samples promptly after preparation. Review storage conditions of the stock solution and handling procedures for the working solution to minimize degradation.
Summary of Paclitaxel Solubility and Storage
Parameter Guideline Notes
Recommended Solvents DMSO, Ethanol[1][2][3]Paclitaxel is poorly soluble in aqueous solutions.[1][4]
Reported Solubility DMSO: ~25 mg/mL Ethanol: ~20 mg/mL[2][3]Values can vary based on the source and purity.
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from light.[1][2]Avoid multiple freeze-thaw cycles.[1][2][3]
Stock Solution Stability Use within 3 months when stored in DMSO at -20°C.[1][2][3]Lyophilized powder is stable for up to 24 months at -20°C.[1][2]
Working Solution Stability Prepare fresh before each use.[1][6]Susceptible to hydrolysis and epimerization in aqueous media.[1]
Final DMSO Concentration Keep below 0.1% - 0.5% in final culture volume.High concentrations can be toxic to cells and cause precipitation.[1]

Experimental Protocols & Visualizations

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[3][12] This binding stabilizes the microtubules, preventing the dynamic instability required for their disassembly. This disruption of microtubule function leads to a prolonged blockage of the cell cycle at the G2/M phase, which ultimately induces programmed cell death (apoptosis).[12] This process involves the activation of signaling pathways like the c-Jun N-terminal kinase (JNK/SAPK) pathway and the modulation of apoptosis-regulating proteins such as the Bcl-2 family.[12]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics MitoticSpindle Defective Mitotic Spindle Dynamics->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest JNK JNK/SAPK Pathway Activation CellCycleArrest->JNK Bcl2 Modulation of Bcl-2 Family Proteins CellCycleArrest->Bcl2 Apoptosis Apoptosis CellCycleArrest->Apoptosis JNK->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism leading to G2/M arrest and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of Paclitaxel's cytotoxic effects on adherent cancer cells using a colorimetric MTT assay.[13]

Materials:

  • 96-well flat-bottom plates

  • Paclitaxel stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[13][14]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium from your stock solution. The concentration range should span the expected IC50 value. Include a vehicle control (medium with the same final DMSO concentration as the highest Paclitaxel dose).[9]

  • Carefully remove the medium from the wells and add 100 µL of the appropriate Paclitaxel dilution or control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[9][13]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.[12][13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][13]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the Paclitaxel concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with Paclitaxel Serial Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Crystals (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data\n(IC50 Calculation) Analyze Data (IC50 Calculation) Read->Analyze Data\n(IC50 Calculation)

Caption: General workflow for a cytotoxicity (MTT) assay.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic cells via flow cytometry following Paclitaxel treatment.

Materials:

  • 6-well plates

  • Paclitaxel stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of Paclitaxel or controls for the chosen duration (e.g., 24-48 hours).[9][12]

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[12]

  • Washing: Wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples by flow cytometry within 1 hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][14]

Apoptosis_Workflow A Seed & Treat Cells with Paclitaxel (6-well plate) B Harvest Adherent & Floating Cells A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate 15 min (Dark, RT) E->F G Add 1X Binding Buffer F->G H Analyze via Flow Cytometry G->H

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Technical Support Center: Optimizing HPLC Separation of Paclitaxel and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Paclitaxel and its closely related isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC separation of Paclitaxel and its isomers?

A typical starting point for the reversed-phase HPLC (RP-HPLC) analysis of Paclitaxel and its related compounds involves a C18 column. The mobile phase is generally a mixture of acetonitrile (B52724) and water, with UV detection at approximately 227 nm. A common starting ratio for the mobile phase is around 50:50 or 60:40 (acetonitrile:water).[1]

Q2: How can I improve the separation of co-eluting Paclitaxel isomers?

To improve the separation of co-eluting isomers, you can systematically optimize the selectivity (α) and efficiency (N) of your HPLC method. This can be achieved by:

  • Adjusting the Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve resolution.

  • Switching the Organic Modifier: Acetonitrile and methanol (B129727) exhibit different selectivities. If you are using one, trying the other may resolve co-eluting peaks.

  • Modifying the Mobile Phase pH: For ionizable compounds, slight adjustments in the mobile phase pH can significantly impact retention times and selectivity.

  • Changing the Column Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry.

Q3: My Paclitaxel peak is showing significant tailing. What are the likely causes?

Peak tailing for Paclitaxel is often attributed to secondary interactions between the analyte and the stationary phase. This can be caused by:

  • Analyte Interaction with Silanol (B1196071) Groups: Basic compounds can interact with acidic silanol groups on the silica (B1680970) packing material.

  • Column Overload: Injecting an excessive amount of the sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: A mismatch between the mobile phase pH and the analyte's pKa can contribute to tailing.

  • Column Degradation: A deteriorated column bed can also be a cause.[1]

Q4: What should I investigate if I observe a drift in the retention time of Paclitaxel?

Shifts in retention time can be either sudden or gradual.

  • Sudden Shifts: These are often due to errors in the method setup, such as an incorrect mobile phase composition or flow rate.

  • Gradual Drifts: These may be caused by changes in the mobile phase over time, fluctuations in column temperature, or the natural aging of the column. System leaks can also lead to retention time instability.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of Paclitaxel and its isomers.

Issue 1: Poor Resolution Between Paclitaxel and a Closely Eluting Isomer

dot graph TD { A[Start: Poor Resolution] --> B{Check Peak Shape}; B --> C{Broad Peaks?}; C --> D[Decrease Flow Rate]; C --> E[Check for Column Overload]; B --> F{Co-elution?}; F --> G[Modify Mobile Phase]; G --> H["Adjust Acetonitrile/Water Ratio"]; G --> I["Switch to Methanol"]; G --> J["Adjust pH if applicable"]; F --> K[Change Column]; K --> L["Consider a Different C18 or Phenyl Column"]; A --> M{Optimize Temperature}; M --> N["Increase/Decrease Temperature"]; subgraph Legend direction LR StartNode[Start] ProcessNode{Decision} EndNode[Action] end } caption: Troubleshooting workflow for poor resolution.

Issue 2: Paclitaxel Peak Splitting

dot graph TD { A[Start: Peak Splitting] --> B{Check for a Partially Blocked Frit}; B --> C[Reverse and Flush Column (if permissible)]; A --> D{Suspect a Void in the Column Packing}; D --> E[Replace Column]; A --> F{Consider Co-elution of Two Components}; F --> G[Reduce Injection Volume]; A --> H{Evaluate Sample Solvent}; H --> I["Ensure Sample Solvent is Weaker than Mobile Phase"]; subgraph Legend direction LR StartNode[Start] ProcessNode{Decision} EndNode[Action] end } caption: Troubleshooting workflow for peak splitting.[1]

Issue 3: Inconsistent Retention Times for Paclitaxel

dot graph TD { A[Start: Inconsistent Retention Times] --> B{Check HPLC System}; B --> C[Inspect for Leaks]; B --> D[Verify Pump Performance]; A --> E{Evaluate Mobile Phase}; E --> F[Ensure Proper Degassing]; E --> G["Check for Correct Composition"]; A --> H{Assess Column Health}; H --> I[Check for Column Aging]; H --> J[Ensure Consistent Column Temperature]; subgraph Legend direction LR StartNode[Start] ProcessNode{Decision} EndNode[Action] end } caption: Troubleshooting workflow for inconsistent retention times.[1]

Experimental Protocols

Protocol 1: Standard HPLC Method for Paclitaxel and Related Substances

This protocol provides a general method that can be used as a starting point for the analysis of Paclitaxel and its isomers.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[1] Some methods may incorporate a buffer, such as potassium dihydrogen phosphate.[2] Degas the mobile phase thoroughly before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the Paclitaxel standard and sample solutions in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 227 nm[1] or 230 nm[2]

    • Injection Volume: 20 µL

  • Data Analysis: Record the chromatograms and integrate the peak areas for quantification.

Protocol 2: Forced Degradation Study of Paclitaxel

A forced degradation study can be performed to identify potential degradation products that might interfere with the analysis of Paclitaxel and its isomers.

Methodology:

  • Prepare Paclitaxel Solutions: Prepare stock solutions of Paclitaxel in a suitable solvent.

  • Stress Conditions:

    • Acid Degradation: Add 0.1N HCl to a Paclitaxel solution and heat at a controlled temperature (e.g., 60°C) for a specified duration.

    • Base Degradation: Add 0.1N NaOH to a Paclitaxel solution and keep it at room temperature for a specified time.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide to a Paclitaxel solution and keep it at room temperature.

    • Thermal Degradation: Heat a Paclitaxel solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a Paclitaxel solution to UV light.

  • Sample Processing: After the specified treatment time, allow the solutions to return to ambient temperature. Neutralize the acidic and basic solutions if necessary.

  • HPLC Analysis: Dilute the samples to an appropriate concentration with the mobile phase and analyze them using the HPLC method described in Protocol 1.

Data Presentation

Table 1: Typical HPLC Parameters for Paclitaxel Analysis
ParameterTypical Value/RangeReference(s)
Column C18, C8[1][2][3]
Mobile Phase Acetonitrile:Water (e.g., 60:40, 50:50)[1]
Acetonitrile:Phosphate Buffer[2]
Flow Rate 1.0 - 2.0 mL/min[1][2]
Detection Wavelength 227 - 230 nm[1][2][3]
Column Temperature Ambient to 40°C[2][3]
Injection Volume 10 - 20 µL[1][3]
Table 2: Troubleshooting Guide for HPLC Parameters
ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionPotential Issues
% Organic Solvent IncreaseDecreaseDecreasePoor separation of early eluting peaks
DecreaseIncreaseIncreaseLong run times, broader peaks
Flow Rate IncreaseDecreaseDecreaseIncreased backpressure, loss of efficiency
DecreaseIncreaseIncreaseLonger analysis time, increased diffusion
Column Temperature IncreaseDecreaseMay Increase or DecreaseAnalyte degradation, changes in selectivity
DecreaseIncreaseMay Increase or DecreaseIncreased viscosity and backpressure

References

Technical Support Center: Paclitaxel (Taxol®) Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel (B517696). The information addresses common issues encountered during the extraction and handling of Paclitaxel, with a focus on preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Paclitaxel degradation during extraction and handling?

A1: Paclitaxel is a complex molecule susceptible to degradation from several factors. The primary causes include:

  • pH: Paclitaxel is most stable in a pH range of 4.0-8.0.[1] It is particularly susceptible to base-catalyzed hydrolysis at pH values above 8.0, which can lead to epimerization at the C-7 position and cleavage of the ester side chain.[2][3][4] There is no evidence of acid catalysis for epimerization.[2]

  • Temperature: Elevated temperatures can accelerate degradation.[5][6] For instance, a thermal degradation study at 65°C for 2 hours showed the formation of degradation products.[5] It is recommended to store Paclitaxel solutions at controlled ambient temperatures (around 25°C) or under refrigeration (2-8°C) for longer shelf-life.[7][8][9]

  • Solvents: The choice of solvent is critical for Paclitaxel stability. While it is often dissolved in organic solvents like methanol, ethanol, or DMSO for experimental use, its stability in aqueous solutions is limited.[10] Inappropriate solvents can lead to precipitation or degradation.

  • Light Exposure: Paclitaxel solutions should be protected from light to prevent potential photodegradation.[7][8][9][10]

  • Presence of Contaminants: Impurities or contaminants in the extraction mixture can potentially catalyze degradation reactions.

Q2: What are the major degradation products of Paclitaxel?

A2: The primary degradation products of Paclitaxel identified under various conditions include:

  • 7-epi-Paclitaxel: This is a principal degradant formed through epimerization at the C-7 position, particularly under neutral to basic pH conditions.[11]

  • Baccatin (B15129273) III: This is a precursor in the semi-synthesis of Paclitaxel and can be a degradation product resulting from the cleavage of the C-13 side chain.[6][10]

  • 10-deacetyltaxol: This product is formed by the hydrolysis of the acetyl group at the C-10 position.[3][6][10]

  • 7-epi-10-deacetyltaxol: This compound results from both epimerization and deacetylation.[2][6]

Q3: How can I minimize Paclitaxel degradation during extraction from plant cell culture?

A3: To minimize degradation during extraction from plant cell culture, consider the following:

  • pH Control: Maintain the pH of the aqueous phase between 4.0 and 8.0 during liquid-liquid extraction.[1]

  • Solvent Selection: Use appropriate organic solvents for extraction. Dichloromethane and ethyl acetate (B1210297) show high partition coefficients for Paclitaxel.[1][12] However, n-hexane can offer better selectivity over the common impurity cephalomannine, especially at a more acidic pH.[1][12]

  • Temperature Management: Perform extraction at controlled, low-to-ambient temperatures to minimize thermal degradation. Ultrasonic-assisted extraction at low temperatures can be beneficial.[13]

  • Purification Strategy: Employ a multi-step purification process, which may include evaporation or precipitation to remove the organic solvent, followed by chromatographic techniques like HPLC for final polishing.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Paclitaxel Yield in Extract Degradation due to pH: The extraction buffer or aqueous phase may have a pH outside the optimal stability range (4.0-8.0).[1]Monitor and adjust the pH of the aqueous phase to be within the 4.0-8.0 range.[1]
Thermal Degradation: The extraction process is being conducted at an elevated temperature.Perform the extraction at room temperature or below. Consider using temperature-controlled equipment.[7][8][9]
Inefficient Solvent Partitioning: The chosen organic solvent may not be optimal for Paclitaxel extraction.Evaluate different solvents. Dichloromethane and ethyl acetate have high partition coefficients.[1][12] For improved selectivity against cephalomannine, consider using n-hexane at an acidic pH.[1][12]
Appearance of Unknown Peaks in HPLC Analysis Paclitaxel Degradation: The sample has degraded, leading to the formation of byproducts like 7-epi-taxol, 10-deacetyltaxol, or baccatin III.[10]Prepare fresh samples for analysis and ensure proper storage conditions (refrigeration, protection from light).[7][8][9][10] Use a stability-indicating HPLC method to identify known degradation products.
Contamination: The sample may be contaminated with other compounds from the source material or solvents.Ensure high purity of solvents and reagents. Optimize the purification steps to remove impurities.
Paclitaxel Precipitation in Solution Exceeded Aqueous Solubility: The concentration of Paclitaxel in an aqueous buffer is too high, or the percentage of the organic co-solvent (like DMSO) is too low.[10]For cell culture experiments, ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) to avoid both precipitation and cell toxicity.[10] Prepare fresh dilutions from a stock solution immediately before use.[10]
Temperature Effects: Paclitaxel may precipitate from some solutions upon refrigeration.[14]If precipitation occurs upon refrigeration, allow the solution to return to room temperature with gentle agitation to redissolve the compound.[14] If the solution remains cloudy, it should be discarded.[14]

Data on Paclitaxel Stability

Table 1: Stability of Paclitaxel Infusions in Different Containers and Diluents

ConcentrationDiluentContainerTemperature (°C)Stability (Days)Limiting FactorReference
0.3 mg/mL0.9% Sodium ChloridePolyolefin2-813Precipitation[7][8][9]
0.3 mg/mL0.9% Sodium ChlorideLow-Density Polyethylene2-816Precipitation[8][9]
0.3 mg/mL0.9% Sodium ChlorideGlass2-813Precipitation[8][9]
0.3 mg/mL5% GlucosePolyolefin2-813Precipitation[8][9]
0.3 mg/mL5% GlucoseLow-Density Polyethylene2-818Precipitation[8][9]
0.3 mg/mL5% GlucoseGlass2-820Precipitation[8][9]
1.2 mg/mL0.9% Sodium ChlorideAll containers253Precipitation[7][8][9]
1.2 mg/mL5% GlucoseGlass257Precipitation[7][8][9]

Table 2: Partition and Selectivity Coefficients for Paclitaxel Extraction

Organic SolventPartition Coefficient (Paclitaxel)Selectivity Coefficient (Paclitaxel over Cephalomannine)Reference
n-Hexane1.91.7[1][12]
Dichloromethane25< 1[1][12]
Ethyl Acetate28< 1[1][12]
n-Hexane with 20% Hexafluorobenzene~1.94.5[12]
n-Hexane with Trioctylamine8.6No selectivity[12]
n-Hexane with Tributylphosphate23.7No selectivity[12]

Experimental Protocols

Protocol for Liquid-Liquid Extraction of Paclitaxel from Plant Cell Culture Broth

This protocol is a general guideline for extracting Paclitaxel and can be optimized based on specific experimental conditions.

  • Preparation of Cell Culture Broth:

    • Harvest the plant cell culture broth containing Paclitaxel.

    • If necessary, homogenize the cells to release intracellular Paclitaxel.

    • Measure the initial pH of the broth.

  • pH Adjustment:

    • Adjust the pH of the aqueous broth to a value between 4.0 and 7.0 using small volumes of HCl or NaOH.[1] A more acidic pH may improve selectivity with certain solvents like n-hexane.[1]

  • Solvent Extraction:

    • Transfer the pH-adjusted broth to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., dichloromethane, ethyl acetate, or n-hexane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Phase Separation and Collection:

    • Carefully drain the organic layer (which will be the bottom layer if using dichloromethane) into a clean collection flask.

    • Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize recovery.

    • Combine all organic extracts.

  • Solvent Removal and Crude Purification:

    • Evaporate the organic solvent from the combined extracts using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., < 40°C).

    • The resulting crude extract can be further purified by precipitation or chromatography.

Protocol for a Paclitaxel Stability Study using RP-HPLC

This protocol outlines a procedure to assess the stability of Paclitaxel in a specific solvent and under defined conditions.[10]

  • Preparation of Solutions:

    • Paclitaxel Stock Solution: Accurately weigh and dissolve Paclitaxel in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[10]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the HPLC mobile phase to create a calibration curve (e.g., 20-100 µg/mL).[10]

  • Sample Incubation:

    • Dispense aliquots of the Paclitaxel stock solution into appropriate vials for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C, protected from light).[10]

  • HPLC Analysis:

    • At designated time intervals (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.

    • Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.

    • Inject the prepared sample into a validated HPLC system equipped with a suitable column (e.g., C18).

    • Analyze the resulting chromatogram to determine the peak area of Paclitaxel and any degradation products.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of Paclitaxel remaining in the samples at each time point.

    • Calculate the percentage of Paclitaxel remaining relative to the initial concentration (time 0).

    • Plot the percentage of remaining Paclitaxel against time for each storage condition to visualize the degradation profile.

Visualizations

Start Plant Cell Culture Broth pH_Adjust pH Adjustment (4.0 - 7.0) Start->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Dichloromethane) pH_Adjust->LLE Aqueous_Waste Aqueous Phase (Waste/Re-extract) LLE->Aqueous_Waste Separate Organic_Phase Combined Organic Phases LLE->Organic_Phase Collect Evaporation Solvent Evaporation (< 40°C) Organic_Phase->Evaporation Crude_Extract Crude Paclitaxel Extract Evaporation->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Final_Product Purified Paclitaxel Purification->Final_Product

Caption: Workflow for Paclitaxel Extraction.

Paclitaxel Paclitaxel Epi_Taxol 7-epi-Paclitaxel Paclitaxel->Epi_Taxol Epimerization Baccatin Baccatin III Paclitaxel->Baccatin Side-chain cleavage Deacetyl_Taxol 10-deacetyltaxol Paclitaxel->Deacetyl_Taxol Deacetylation Base_pH Base (pH > 8) Base_pH->Epi_Taxol Hydrolysis Hydrolysis Hydrolysis->Baccatin Hydrolysis->Deacetyl_Taxol

References

Technical Support Center: Minimizing Paclitaxel Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Paclitaxel (B517696) precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Paclitaxel C and how does it differ from Paclitaxel?

The term "this compound" is not a standard chemical nomenclature. It is likely an internal laboratory designator, a product code, or a typographical error. The principles and troubleshooting steps outlined here are based on the well-documented physicochemical properties of the paclitaxel molecule and are universally applicable.

Q2: Why does Paclitaxel have such low aqueous solubility?

Paclitaxel is a highly lipophilic, hydrophobic molecule.[1][2] This means it repels water, leading to very low solubility in aqueous environments like buffers and cell culture media.[1] The reported aqueous solubility is extremely low, often cited as less than 0.01 mg/mL.[1] When a concentrated stock of paclitaxel in an organic solvent is introduced into an aqueous solution, the abrupt change in solvent polarity causes the paclitaxel molecules to aggregate and precipitate.[3]

Q3: What are the best solvents for preparing Paclitaxel stock solutions?

Paclitaxel is soluble in several organic solvents.[4] For laboratory use, Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for preparing concentrated stock solutions for in vitro experiments.[5][6] High-purity, anhydrous solvents are crucial, as moisture can reduce solubility.[3]

Q4: My Paclitaxel precipitates immediately when I dilute the stock solution into my aqueous buffer. Why is this happening and how can I stop it?

This common issue is often called "precipitation upon dilution" or "solvent shock".[3][6] It occurs because the paclitaxel, highly concentrated in the organic stock, is rapidly introduced into an aqueous environment where it is poorly soluble.[3]

To prevent this, you can:

  • Optimize the Dilution Process: Add the paclitaxel stock solution slowly and dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion prevents localized high concentrations that trigger precipitation.[3]

  • Decrease the Final Concentration: Lowering the target concentration of paclitaxel in the final solution can keep it below its solubility limit.[3]

  • Use a Co-solvent System: A widely used formulation is a 1:1 mixture of ethanol (B145695) and Cremophor® EL, a non-ionic surfactant.[3][7]

  • Maintain Temperature: Gently warming the aqueous medium to 37°C can sometimes improve solubility, but be mindful of the temperature stability of all experimental components.[3]

  • Perform Stepwise Dilution: Create an intermediate dilution in a small volume of pre-warmed, serum-containing medium before adding it to the final volume. Serum proteins like albumin can bind to paclitaxel and help keep it in solution.[6]

Q5: My Paclitaxel solution was clear initially but became cloudy over time. What causes this delayed precipitation?

Delayed precipitation can occur due to several factors:

  • Metastable Supersaturation: The initially clear solution may be supersaturated, a temporary state where the concentration is above the equilibrium solubility limit. Over time, it will revert to a stable state by precipitating the excess drug.[3]

  • Temperature and pH Shifts: Changes in temperature or pH within an incubator can decrease paclitaxel's solubility over time. Paclitaxel's stability in aqueous solutions is optimal in a pH range of 3-5.[3][8]

  • Interactions with Media Components: Paclitaxel can interact with salts or other components in complex media, forming insoluble complexes.[6]

  • Instability: Aqueous solutions of paclitaxel are not stable and should be prepared fresh immediately before use. Storing aqueous dilutions for more than a day is not recommended.[4][9]

Q6: What advanced formulation strategies can improve Paclitaxel's stability in aqueous solutions?

Several advanced drug delivery technologies can significantly enhance the solubility and stability of paclitaxel:

  • Nanosuspensions: These are sub-micron dispersions of pure drug particles stabilized by surfactants.[3][10]

  • Liposomes: Microscopic vesicles with a lipid bilayer that can encapsulate hydrophobic drugs like paclitaxel, shielding them from the aqueous environment.[3]

  • Polymeric Micelles: Self-assembling structures with a hydrophobic core to solubilize paclitaxel and a hydrophilic shell for stability.[3]

  • Cyclodextrin Complexes: Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Paclitaxel powder does not dissolve in the organic solvent (e.g., DMSO). 1. Inappropriate or poor-quality solvent (contains water).[3] 2. Powder aggregation.[3] 3. Insufficient temperature.[3]1. Use high-purity, anhydrous DMSO, ethanol, or DMF.[3] 2. Gently sonicate in a water bath to break up aggregates.[3][5] 3. Gently warm the solution to 37°C to aid dissolution.[3][5]
Precipitation occurs immediately upon dilution into aqueous buffer/media. 1. Final concentration is too high.[3] 2. "Solvent shock" from rapid, localized mixing.[3][6] 3. Inadequate solvent system for aqueous compatibility.[3]1. Reduce the final paclitaxel concentration.[3] 2. Add the stock solution dropwise while vigorously vortexing the aqueous medium.[3] 3. Use a co-solvent system (e.g., ethanol:Cremophor EL 1:1) or perform a stepwise dilution.[3][6]
Solution is initially clear but precipitates after incubation. 1. Solution is supersaturated (metastable).[3] 2. pH of the medium is outside the optimal stability range (3-5).[3][8] 3. Degradation or interaction with media components over time.[6][9]1. Use a lower final concentration or an advanced formulation (liposomes, micelles).[3] 2. Ensure the final pH of your solution is compatible with paclitaxel stability.[3] 3. Prepare solutions fresh immediately before use and avoid storing aqueous dilutions.[4][9]

Quantitative Data Summary

The solubility of Paclitaxel is highly dependent on the solvent system used. The following tables summarize key solubility and stability data.

Table 1: Paclitaxel Solubility in Common Solvents
SolventReported SolubilityReference(s)
Water< 0.01 mg/mL[1]
DMSO~5 - 50 mg/mL[4][5]
Ethanol~1.5 - 40 mg/mL[4][11]
Dimethyl formamide (B127407) (DMF)~5 mg/mL[4]
1:10 (v/v) DMSO:PBS (pH 7.2)~0.1 mg/mL[4]
1:1 (v/v) Ethanol:Cremophor® ELUsed to formulate solutions at 6 mg/mL[1][10]
Table 2: Stability of Paclitaxel in Diluted Aqueous Solutions
Paclitaxel ConcentrationDiluentContainerTemperatureStability (Time until precipitation)Reference(s)
0.3 mg/mL5% GlucoseGlass2-8°C20 days[12][13]
0.3 mg/mL0.9% NaClPolyethylene2-8°C16 days[12][13]
1.2 mg/mL5% GlucosePolyethylene2-8°C12 days[12][13]
1.2 mg/mL0.9% NaClGlass25°C5 days[12][13]
0.3 - 1.2 mg/mLVariousVarious25°C~3 days[12][13]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Paclitaxel Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of Paclitaxel for subsequent dilution in aqueous media.

Materials:

  • Paclitaxel powder (crystalline solid)

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Safety First: Handle Paclitaxel, a cytotoxic agent, inside a certified chemical fume hood or biological safety cabinet. Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses.[5]

  • Weighing: Carefully weigh the desired amount of Paclitaxel powder into a sterile vial. For example, to make 1 mL of a 10 mM stock solution, weigh out 8.54 mg.[5]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or ~10 mg/mL).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[5]

  • Verification: Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.

  • Troubleshooting: If dissolution is slow, gentle sonication in a room temperature water bath for 5-10 minutes can help break up aggregates. Gentle warming to 37°C may also be used.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials to protect from light and prevent repeated freeze-thaw cycles. Store aliquots at -20°C. The DMSO stock is stable for up to 3 months under these conditions.[5]

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh Paclitaxel Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex / Sonicate to Dissolve add_dmso->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C, Protected from Light aliquot->store warm_media A. Pre-warm Aqueous Medium (e.g., to 37°C) add_stock B. Add Stock Dropwise while Vigorously Mixing warm_media->add_stock use_fresh C. Use Freshly Prepared Solution Immediately add_stock->use_fresh G start Observation: Paclitaxel Precipitation Occurs q1 Was the initial stock solution in organic solvent clear? start->q1 sol_stock Troubleshoot Stock Preparation: 1. Use anhydrous solvent (DMSO). 2. Gently warm or sonicate. 3. Ensure concentration is not too high for the solvent. q1->sol_stock No q2 Did precipitation occur immediately after dilution into aqueous buffer? q1->q2 Yes end Resolution: Stable Paclitaxel Solution sol_stock->end sol_dilution Troubleshoot Dilution ('Solvent Shock'): 1. Add stock dropwise to vortexing buffer. 2. Perform stepwise/intermediate dilution. 3. Lower final concentration. 4. Use a co-solvent/surfactant system. q2->sol_dilution Yes q3 Did precipitation occur over time after dilution (e.g., during incubation)? q2->q3 No sol_dilution->end sol_storage Troubleshoot Aqueous Instability: 1. Prepare solutions fresh before use. 2. Do not store aqueous dilutions. 3. Check buffer pH (stable at pH 3-5). 4. Confirm concentration is below solubility limit in final medium. q3->sol_storage Yes q3->end No, issue resolved sol_storage->end

References

Technical Support Center: Enhancing Paclitaxel Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Paclitaxel (B517696) and its related compounds using mass spectrometry. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and enhancing the resolution and sensitivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing Paclitaxel by LC-MS/MS?

A1: The most common challenges include achieving adequate separation from structurally similar compounds (isomers and metabolites), dealing with matrix effects like ion suppression from biological samples, ensuring high sensitivity for low concentrations, and maintaining method reproducibility.[1][2] Paclitaxel is also nearly insoluble in water, which can present formulation and sample preparation difficulties.[3]

Q2: Which ionization mode is best for Paclitaxel analysis?

A2: Positive ion electrospray ionization (ESI+) is the most commonly used and effective mode for analyzing Paclitaxel.[4][5][6][7] Paclitaxel readily forms protonated molecules [M+H]⁺, and in some cases, adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, which can be used for quantification.[5][8]

Q3: Why is chromatographic separation critical if mass spectrometry is already a highly specific detection method?

A3: While mass spectrometry is specific, chromatographic separation is crucial for resolving Paclitaxel from its isomers and metabolites (e.g., 6α-hydroxypaclitaxel, 7-epi-paclitaxel), which can have the same mass-to-charge ratio (isobaric compounds).[9] Without proper separation, these compounds would interfere with each other, leading to inaccurate quantification. Furthermore, good chromatography separates the analyte from matrix components that can cause ion suppression, thereby improving sensitivity and accuracy.[1][10]

Q4: What type of internal standard is recommended for Paclitaxel quantification?

A4: A stable isotope-labeled (SIL) internal standard, such as Paclitaxel-d5 or ¹³C₆-Paclitaxel, is highly recommended.[7][8] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for more accurate and precise correction during quantification.[1][7] Docetaxel (B913), a structural analog, is also frequently used.[3][11]

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution or Peak Shape (Tailing, Broadening)

  • Q: My Paclitaxel peak is co-eluting with another peak or shows significant tailing. What should I do?

    • A: Adjust Mobile Phase Composition:

      • Optimize Organic Content & Gradient: Fine-tune the gradient elution program. A shallower gradient can often improve the separation of closely eluting compounds.[3]

      • Modify Additives: The choice and concentration of mobile phase additives are critical. Using 0.1% formic acid is common and generally improves peak shape and ionization efficiency.[2][4] For MS-compatible methods, replace non-volatile acids like phosphoric acid with formic acid.[12] Some studies have found that 1 mmol/L ammonium formate (B1220265) provides the highest signal intensity.[13]

    • A: Evaluate the Analytical Column:

      • Column Chemistry: A C18 column is most commonly used.[4][5][8] However, if resolution is poor, consider a column with different selectivity, such as one with a polar-embedded phase.[14]

      • Column Condition: Poor peak shape can indicate column degradation or contamination. Try flushing the column or replacing it if performance does not improve.

      • Particle Size: Using columns with smaller particles (e.g., sub-2 µm or 2.6 µm) can significantly increase peak efficiency and resolution.[8][15]

Issue 2: Low Sensitivity or Signal Intensity

  • Q: The signal for Paclitaxel is very weak. How can I improve it?

    • A: Check for Ion Suppression:

      • Cause: Co-eluting compounds from the sample matrix can suppress the ionization of Paclitaxel in the ESI source.[1]

      • Solution: Improve the sample cleanup procedure. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction (LLE).[2][11] Diluting the sample can also reduce matrix effects.[10] A post-column infusion experiment can be performed to diagnose ion suppression.[1]

    • A: Optimize Mass Spectrometer Parameters:

      • Source Parameters: Systematically optimize the ion spray voltage, source temperature, and nebulizing/heater gas flows to maximize the Paclitaxel signal.[4][5]

      • Compound Parameters: Optimize compound-specific parameters like declustering potential (DP) and collision energy (CE) via direct infusion of a standard solution to achieve the most stable and abundant precursor and product ions for Multiple Reaction Monitoring (MRM).[4][11]

Issue 3: Inconsistent Results and Poor Reproducibility

  • Q: My results vary significantly between injections and batches. What are the likely causes?

    • A: Inefficient Sample Extraction:

      • Cause: Incomplete or variable extraction recovery can lead to poor reproducibility.

      • Solution: Validate your extraction method. For LLE, ensure the chosen solvent (e.g., methyl tert-butyl ether) and extraction conditions are optimal.[3][7] For SPE, carefully optimize the wash and elution steps to ensure Paclitaxel is retained during washing and fully recovered during elution.[11] Using a stable isotope-labeled internal standard is crucial to correct for variability.[7]

    • A: Analyte Stability:

      • Cause: Paclitaxel may degrade in the sample matrix or in prepared extracts.

      • Solution: Perform stability tests, including freeze-thaw stability, autosampler stability, and long-term storage stability at -80°C, to ensure the analyte is stable throughout the analytical process.[14]

Quantitative Data Summary

For easy comparison, the following tables summarize typical parameters used in validated LC-MS/MS methods for Paclitaxel analysis.

Table 1: Optimized Mass Spectrometry Parameters

Parameter Setting Range / Typical Value Source
Ionization Mode Positive Electrospray (ESI+) [4][6][7]
Ion Spray Voltage 5000 - 5500 V [4][5][7]
Source Temperature 250 - 500 °C [4][5]
Declustering Potential (DP) 60 - 110 V [4][7]
Collision Energy (CE) 20 - 30 eV [4][6][7]

| MRM Transition (Quantifier) | 854.5 > 569.3 m/z; 854.5 > 286.0 m/z |[5][7] |

Table 2: Typical Chromatographic Conditions

Parameter Description Source
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) [2][4]
Mobile Phase A Water with 0.1% Formic Acid [2][4]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid [2][4]
Flow Rate 0.2 - 0.8 mL/min [4][6]
Column Temperature 30 °C [2][4]

| Elution Type | Gradient or Isocratic |[3][4] |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting Paclitaxel from biological matrices.[11]

  • Sample Pre-treatment: To a 5 mL sample, add phosphoric acid to a final concentration of 3% to release any protein-bound drug. Vortex for 30 seconds. Spike the internal standard (e.g., Docetaxel or Paclitaxel-d5) into the sample.

  • SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by washing with 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 10 mL of water through the cartridge.

    • Wash 2: Pass 5 mL of 70% methanol in water through the cartridge to remove interfering components.

  • Elution: Elute the analyte (Paclitaxel) and internal standard with 5 mL of 97.5% methanol.

  • Dry-Down and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 35% methanol in water).

  • Final Step: Centrifuge the reconstituted sample to remove any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a quantitative method.

  • Chromatographic System: Use a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Agilent Zorbax SB-C18 (5 µm, 0.5 mm x 150 mm) or equivalent.[11]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 20-30%) to focus the sample on the column.

    • Ramp up to a high percentage of Mobile Phase B (e.g., 80-90%) to elute Paclitaxel.

    • Include a high-organic wash step (e.g., 100% B) to clean the column after each injection.

    • Re-equilibrate the column at initial conditions for at least 5 minutes before the next injection.[11]

  • Mass Spectrometer Settings:

    • Set up the instrument in positive ESI mode.

    • Use the optimized source and compound parameters from Table 1.

    • Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least one quantifier and one qualifier transition for Paclitaxel and its internal standard.

Visualizations

The following diagrams illustrate common workflows and logic for Paclitaxel analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike Internal Standard (IS) sample->is_spike extraction Extraction (SPE or LLE) is_spike->extraction drydown Dry-Down & Reconstitution extraction->drydown lc LC Separation (C18 Column) drydown->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: General workflow for Paclitaxel quantification.

troubleshooting_resolution start Poor Resolution or Peak Shape q_gradient Is the gradient optimized? start->q_gradient sol_gradient Adjust Gradient: - Decrease slope - Optimize hold times q_gradient->sol_gradient No q_mobile_phase Is the mobile phase additive correct? q_gradient->q_mobile_phase Yes sol_gradient->q_mobile_phase sol_mobile_phase Modify Additive: - Use 0.1% Formic Acid - Try Ammonium Formate q_mobile_phase->sol_mobile_phase No q_column Is the column performing well? q_mobile_phase->q_column Yes sol_mobile_phase->q_column sol_column Evaluate Column: - Flush or replace - Try different chemistry q_column->sol_column No end Resolution Improved q_column->end Yes sol_column->end

Caption: Troubleshooting flowchart for poor chromatographic resolution.

References

Technical Support Center: Addressing Low Abundance of Paclitaxel in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of Paclitaxel (B517696) from various sources, with a focus on plant cell culture techniques.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to low Paclitaxel yield in your experiments.

Symptom Potential Cause Suggested Solution
Low Paclitaxel concentration in the crude extract despite healthy cell culture growth. Inefficient solvent system for extraction.Test different solvent systems. A mixture of ethyl acetate (B1210297) and acetone (B3395972) (1:1) has been reported to be effective. Methanol (B129727) is also commonly used as Paclitaxel has varying solubility in different organic solvents.[1]
Paclitaxel degradation during extraction.Avoid prolonged exposure to high temperatures during solvent evaporation, as Paclitaxel can be sensitive to heat.[1] Use a rotary evaporator at a temperature not exceeding 40°C.[2]
Suboptimal culture conditions for production.Implement a two-stage culture system. First, grow cells to a high density in a growth-optimized medium, then transfer them to a production-optimized medium. Paclitaxel is a secondary metabolite, and its production is often not directly coupled with cell growth.[1]
Difficulty in separating Paclitaxel from other taxanes, especially Cephalomannine, during HPLC. Similar polarity of taxanes.Optimize the mobile phase composition. Slight adjustments to the acetonitrile/water or methanol/water ratio can improve resolution by exploiting subtle differences in their interaction with the stationary phase.[1]
Inadequate pre-purification of the crude extract.Implement a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. This will reduce the complexity of the mixture and improve separation efficiency.[1]
Suboptimal HPLC column chemistry.Experiment with different HPLC columns, such as various C18 phases or phenyl-hexyl columns, to find one that offers better selectivity for Paclitaxel and its analogues.[1]
Good biomass growth in Taxus cell culture but consistently low Paclitaxel yield. Lack of elicitors to stimulate secondary metabolite production.Add elicitors like Methyl Jasmonate (MeJA) to the culture during the late exponential or early stationary growth phase. Optimal concentrations often range from 100-200 µM.[1]
Insufficient precursor availability.Supplement the culture medium with Paclitaxel precursors like phenylalanine.[3][4]
Feedback inhibition from accumulated Paclitaxel.Employ in-situ product removal techniques, such as using a two-phase culture system with an organic solvent to continuously extract Paclitaxel from the aqueous medium, which can increase production.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for Paclitaxel production?

A1: The primary natural source of Paclitaxel is the bark of the Pacific yew tree (Taxus brevifolia). However, due to the slow growth of the tree and environmental concerns, alternative and more sustainable methods are now widely used.[1] These include:

  • Plant Cell Cultures: Suspension cultures of various Taxus species (e.g., Taxus chinensis, Taxus baccata) are a renewable source for large-scale production.[1]

  • Semi-synthesis: This method involves extracting precursors like baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB) from more abundant sources like the needles of the European yew (Taxus baccata), which are then chemically converted to Paclitaxel.[1][6]

  • Endophytic Fungi: Some fungi that live within yew trees can produce Paclitaxel, although yields can be unstable.[1]

Q2: My Taxus cell culture shows good biomass growth but low Paclitaxel yield. What could be the issue?

A2: This is a common challenge. Paclitaxel is a secondary metabolite, meaning its production is not always directly linked to primary metabolism (cell growth). Several factors could be contributing to low yields:

  • Suboptimal Culture Conditions for Production: The ideal medium for cell growth may not be the best for stimulating Paclitaxel synthesis. A two-stage culture system is often more effective.[1]

  • Genetic Instability of Cell Lines: High-producing cell lines can sometimes lose their productivity over multiple subcultures.

  • Lack of Elicitation: The production of secondary metabolites like Paclitaxel is often a defense response. Elicitors can be used to trigger this response and increase yields.

Q3: How can I increase Paclitaxel production in my cell culture?

A3: Several strategies can be employed to enhance Paclitaxel production:

  • Elicitation: The addition of elicitors, such as methyl jasmonate, can significantly increase Paclitaxel yields.[6]

  • Precursor Feeding: Supplying the culture with precursors of the Paclitaxel biosynthetic pathway, such as phenylalanine, can boost production.[3][4]

  • Optimization of Culture Conditions: Factors like media composition, temperature, and gas composition can be optimized for Paclitaxel production.[7][8]

  • In Situ Product Removal: Continuously removing Paclitaxel from the culture medium can prevent feedback inhibition and degradation, leading to higher overall yields.[5]

Q4: What are the main challenges in purifying Paclitaxel?

A4: The primary challenge in Paclitaxel purification is its separation from other structurally similar taxanes, such as Cephalomannine, which often co-elute during chromatography.[1] The low abundance of Paclitaxel in the initial extract further complicates the purification process, requiring multiple chromatographic steps to achieve high purity.[9]

Q5: What analytical techniques are best for detecting and quantifying low levels of Paclitaxel?

A5: For low abundance Paclitaxel, highly sensitive and selective analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method.[10] For even greater sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, with lower limits of detection in the pg/mL range.[11][12]

Experimental Protocols

Protocol 1: Extraction of Crude Taxane Mixture from Plant Cell Culture

Objective: To extract a crude mixture of taxanes, including Paclitaxel, from Taxus cell suspension cultures.

Materials:

  • Taxus cell suspension culture

  • Methanol (MeOH)

  • Ethyl acetate and acetone (1:1 v/v)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvesting: Separate the cells from the culture medium by filtration or centrifugation.

  • Drying: Lyophilize or air-dry the harvested cell biomass.

  • Grinding: Grind the dried biomass into a fine powder.

  • Extraction:

    • Macerate the powdered biomass in methanol (1:10 w/v) for 48-72 hours at room temperature with continuous agitation.[2]

    • Alternatively, use a mixture of ethyl acetate and acetone (1:1 v/v) for potentially higher extraction efficiency.[1]

  • Filtration: Filter the extract to remove solid plant debris.[2]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[2]

Protocol 2: Elicitation of Paclitaxel Production with Methyl Jasmonate (MeJA)

Objective: To enhance Paclitaxel production in a Taxus cell suspension culture using MeJA as an elicitor.

Materials:

  • Taxus cell suspension culture

  • Methyl Jasmonate (MeJA)

  • Ethanol (B145695) or DMSO

  • Sterile distilled water

Procedure:

  • Prepare Stock Solution: Dissolve MeJA in a small amount of ethanol or DMSO and then dilute to the desired stock concentration with sterile distilled water.[1]

  • Timing of Addition: Add the MeJA solution to the Taxus cell suspension culture during the late exponential or early stationary growth phase.[1]

  • Concentration: The optimal concentration of MeJA can vary, but a starting point is often in the range of 100-200 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]

  • Incubation: Continue the cell culture for a specific production period (e.g., 7-21 days) after adding the elicitor before harvesting.[1]

  • Harvest and Analysis: Separate the cells from the medium and analyze the Paclitaxel content in both fractions using HPLC or LC-MS/MS.[1]

Visualizations

Paclitaxel_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Core Taxane Biosynthesis cluster_2 Side Chain Assembly cluster_3 Final Assembly IPP IPP GGPPS GGPPS IPP->GGPPS DMAPP DMAPP DMAPP->GGPPS GGPP GGPP GGPPS->GGPP TS Taxadiene Synthase GGPP->TS Taxadiene Taxadiene TS->Taxadiene Hydroxylation Multiple Hydroxylation & Acetylation Steps Taxadiene->Hydroxylation Baccatin_III Baccatin III Hydroxylation->Baccatin_III BAPT BAPT Baccatin_III->BAPT Phenylalanine Phenylalanine PAM PAM Phenylalanine->PAM Beta_Phenylalanine β-Phenylalanine PAM->Beta_Phenylalanine Side_Chain_Formation Side Chain Formation Beta_Phenylalanine->Side_Chain_Formation Phenylisoserinyl_CoA Phenylisoserinyl-CoA Side_Chain_Formation->Phenylisoserinyl_CoA Phenylisoserinyl_CoA->BAPT Paclitaxel Paclitaxel BAPT->Paclitaxel

Caption: Simplified overview of the Paclitaxel biosynthesis pathway.

Experimental_Workflow Start Start: Low Paclitaxel Yield Optimization Optimization Strategy Start->Optimization CellCulture Cell Culture Optimization (Two-stage culture, media components) Optimization->CellCulture Elicitation Elicitation (e.g., Methyl Jasmonate) Optimization->Elicitation PrecursorFeeding Precursor Feeding (e.g., Phenylalanine) Optimization->PrecursorFeeding Extraction Extraction Optimization (Solvent system, temperature) CellCulture->Extraction Elicitation->Extraction PrecursorFeeding->Extraction Purification Purification Optimization (Pre-purification, HPLC conditions) Extraction->Purification Analysis Analysis (HPLC, LC-MS/MS) Purification->Analysis Result Improved Paclitaxel Yield Analysis->Result

Caption: Workflow for addressing low Paclitaxel abundance.

References

Preventing epimerization of Paclitaxel C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paclitaxel (B517696) C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the epimerization of Paclitaxel C in solution. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and stability data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound epimerization?

A1: this compound epimerization is a chemical process where the stereochemistry at the C-7 position of the paclitaxel molecule inverts, converting it into its diastereomer, 7-epi-paclitaxel.[1][2] This conversion can impact the biological activity and therapeutic efficacy of the drug. The 7-epi-taxol is often thermodynamically more stable.[3]

Q2: What causes the epimerization of this compound in solution?

A2: The primary cause of this compound epimerization is exposure to basic or near-neutral pH conditions.[1] The reaction is base-catalyzed and proceeds through a retro-aldol/aldol intramolecular mechanism.[1][4] Other contributing factors include elevated temperature and the type of solvent used.[3][5] There is no evidence of acid-catalyzed epimerization.[1]

Q3: Why is it important to prevent this compound epimerization?

A3: Preventing epimerization is crucial because 7-epi-paclitaxel, the resulting epimer, may have different biological activity and efficacy compared to this compound. The formation of impurities can compromise the quality, safety, and effectiveness of paclitaxel formulations for both research and clinical applications.

Q4: What are the optimal storage conditions to minimize epimerization?

A4: To minimize epimerization, this compound solutions should be stored at refrigerated temperatures (2-8°C).[5][6] It is also advisable to maintain a slightly acidic pH and protect the solution from light.[6] For long-term storage of stock solutions, temperatures as low as -20°C or -70°C in a suitable organic solvent like DMSO are recommended.[7]

Q5: Which solvents are recommended for dissolving and storing this compound?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Paclitaxel.[7] Paclitaxel has also been found to be relatively stable in aqueous solutions, followed by DMSO.[3] It is least stable in methanol.[3] When preparing working dilutions in aqueous media, it is best to do so immediately before use from a concentrated stock in an organic solvent.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of an unknown peak corresponding to 7-epi-paclitaxel in HPLC analysis. - The pH of the solution is neutral or basic.- The solution was stored at an elevated temperature.- The solvent used is promoting epimerization (e.g., methanol).[3]- Adjust the pH of the solution to a slightly acidic range (e.g., using a citrate (B86180) buffer).- Store the solution at refrigerated temperatures (2-8°C) or frozen for long-term storage.[5][6]- Use a more suitable solvent system, such as an aqueous buffer or DMSO for stock solutions.[3]
Loss of this compound potency over time. - Degradation of this compound due to epimerization and/or hydrolysis.[8]- Improper storage of the solution (e.g., exposure to light, incorrect temperature).- Follow the recommended storage conditions diligently (refrigerated, protected from light).[6]- Prepare fresh solutions before use whenever possible.- Re-evaluate the formulation to include stabilizing excipients if necessary.
Precipitation of this compound in aqueous solutions. - The concentration of this compound exceeds its aqueous solubility.- The final concentration of the organic co-solvent (e.g., DMSO) is too low.- Ensure the final concentration of this compound is within its solubility limit in the chosen solvent system.[9]- For cell culture experiments, ensure the final concentration of DMSO is typically below 0.1% to avoid both precipitation and cell toxicity.[7]

Quantitative Data Summary

Table 1: Stability of Paclitaxel Infusions (0.3 mg/mL) at 2-8°C

DiluentContainer TypeStability (Days)
0.9% Sodium ChloridePolyolefin13[5][6]
0.9% Sodium ChlorideLow-density polyethylene16[5][6]
0.9% Sodium ChlorideGlass13[5][6]
5% GlucosePolyolefin13[5][6]
5% GlucoseLow-density polyethylene18[5][6]
5% GlucoseGlass20[5][6]

Table 2: Stability of Paclitaxel Infusions (1.2 mg/mL) at 2-8°C

DiluentContainer TypeStability (Days)
0.9% Sodium ChloridePolyolefin9[5][6]
0.9% Sodium ChlorideLow-density polyethylene12[5][6]
0.9% Sodium ChlorideGlass8[5][6]
5% GlucosePolyolefin10[5][6]
5% GlucoseLow-density polyethylene12[5][6]
5% GlucoseGlass10[5][6]

Table 3: Stability of Paclitaxel Infusions at 25°C

ConcentrationDiluentContainer TypeStability (Days)
0.3 mg/mL0.9% Sodium Chloride / 5% GlucoseAll tested (Polyolefin, LDPE, Glass)3[5]
0.3 mg/mL5% GlucoseGlass7[5]
1.2 mg/mL0.9% Sodium Chloride / 5% GlucoseAll tested (Polyolefin, LDPE)3[5]
1.2 mg/mL0.9% Sodium ChlorideGlass5[6]
1.2 mg/mL5% GlucoseGlass7[6]

Experimental Protocols

Protocol 1: HPLC Analysis of Paclitaxel and its C-7 Epimer

This protocol outlines a general method for the separation and quantification of Paclitaxel and its C-7 epimer, 7-epi-paclitaxel, using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). A common starting point is a 60:40 (v/v) ratio of acetonitrile to water/buffer. The pH of the aqueous component should be maintained in the acidic range (e.g., pH 4-5) to minimize on-column epimerization.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm.[10]

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dilute the this compound solution to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks for this compound and 7-epi-paclitaxel based on their retention times, which should be determined using reference standards.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve prepared from reference standards.

Protocol 2: Accelerated Stability Study for this compound Solutions

This protocol describes a method to assess the stability of a this compound formulation under accelerated conditions to predict its shelf-life.

  • Sample Preparation:

    • Prepare the this compound solution in the desired formulation (solvent, buffer, excipients).

    • Divide the solution into multiple aliquots in appropriate light-protected containers.

  • Storage Conditions:

    • Store the aliquots at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity conditions.

    • Store a control set of aliquots at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples for the concentration of this compound and the formation of degradants, particularly 7-epi-paclitaxel, using a validated stability-indicating HPLC method (as described in Protocol 1).

    • Monitor physical changes such as color, clarity, and precipitation.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant at each temperature.

    • Use the Arrhenius equation to plot the logarithm of the rate constants against the reciprocal of the absolute temperature to estimate the degradation rate at the recommended storage temperature.

Visualizations

Epimerization_Mechanism Figure 1: Mechanism of this compound-7 Epimerization cluster_paclitaxel Paclitaxel (C-7 R configuration) cluster_intermediate Enolate Intermediate cluster_epipaclitaxel 7-epi-Paclitaxel (C-7 S configuration) Paclitaxel Paclitaxel Enolate Enolate Intermediate Paclitaxel->Enolate Base-catalyzed retro-aldol Enolate->Paclitaxel Aldol condensation Epi_Paclitaxel 7-epi-Paclitaxel Enolate->Epi_Paclitaxel Aldol condensation Epi_Paclitaxel->Enolate Base-catalyzed retro-aldol

Caption: Base-catalyzed epimerization of Paclitaxel at the C-7 position.

Stability_Testing_Workflow Figure 2: Workflow for Accelerated Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Paclitaxel Solution Aliquot Aliquot into Vials Prep->Aliquot Storage_Control Control Temp. (e.g., 4°C) Aliquot->Storage_Control Storage_Accelerated Accelerated Temp. (e.g., 40°C, 50°C, 60°C) Aliquot->Storage_Accelerated Sampling Sample at Time Points Storage_Control->Sampling Storage_Accelerated->Sampling HPLC HPLC Analysis Sampling->HPLC Physical Physical Inspection Sampling->Physical Degradation_Rate Determine Degradation Rate HPLC->Degradation_Rate Arrhenius Arrhenius Plot Degradation_Rate->Arrhenius Shelf_Life Estimate Shelf-Life Arrhenius->Shelf_Life

Caption: A typical workflow for conducting accelerated stability studies.

Caption: A decision tree for troubleshooting Paclitaxel epimerization.

References

Technical Support Center: Enhancing Paclitaxel C Purification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paclitaxel (B517696) C purification. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to improve the efficiency and yield of your Paclitaxel C purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages involved in the purification of Paclitaxel from natural sources or cell cultures?

A1: The purification of Paclitaxel is a multi-step process that generally includes:

  • Extraction: Initial recovery of Paclitaxel from the biomass (e.g., plant material or cell culture) using an organic solvent.[1][]

  • Crude Purification/Isolation: This step aims to concentrate the Paclitaxel and remove a significant portion of impurities. Techniques like liquid-liquid extraction (LLE) or precipitation are common.[1][3]

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is extensively used for the fine or "polishing" purification of Paclitaxel, often requiring multiple stages to achieve high purity.[1][]

  • Crystallization: The final step to obtain highly purified, crystalline Paclitaxel, often through antisolvent crystallization.[4][5]

Q2: Cephalomannine is a common impurity that is difficult to separate from Paclitaxel. Why is it so challenging, and what strategies can be employed for better separation?

A2: Cephalomannine is structurally very similar to Paclitaxel, which gives them comparable physical properties, making separation difficult.[1] To improve selectivity during the initial purification stages, specific solvent systems in liquid-liquid extraction can be used. For instance, a mixture of 20% hexafluorobenzene (B1203771) (HFB) in n-hexane has been shown to improve the selectivity for Paclitaxel over Cephalomannine.[1] During the final HPLC purification steps, optimizing the mobile phase composition and using high-resolution columns are critical for achieving baseline separation.

Q3: What is antisolvent crystallization, and how can it be optimized for Paclitaxel?

A3: Antisolvent crystallization is a technique where a solution of the compound (in a "solvent") is mixed with a liquid in which the compound is insoluble (an "antisolvent"), causing the compound to precipitate out of the solution in a crystalline form.[5][6] Key parameters to optimize for Paclitaxel crystallization include the choice of solvent and antisolvent, the ratio between them, the concentration of the Paclitaxel solution, and the precipitation temperature and time.[5][6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Guide 1: Low Yield After Initial Extraction and Purification

Issue: The yield of Paclitaxel after initial steps like liquid-liquid extraction or precipitation is lower than expected.

Potential Cause Troubleshooting Step
Incomplete Cell Lysis Up to 90% of Paclitaxel can be retained within cells. Ensure effective cell disruption through methods like sonication or vigorous mixing before extraction.[1]
Suboptimal Solvent System for LLE The choice of solvent significantly impacts the partition coefficient (Kp). Evaluate different organic solvents to maximize Paclitaxel recovery.[1]
Product Degradation Paclitaxel can be unstable under certain conditions (e.g., pH, temperature). Ensure that the purification conditions are chosen to avoid product degradation.[1]
Inefficient Precipitation The ratio of solvent to antisolvent, temperature, and concentration are critical for effective precipitation. Optimize these parameters based on experimental data.[3][5]
Guide 2: Poor Peak Shape in HPLC Analysis

Issue: Chromatograms from HPLC analysis show issues like peak fronting, tailing, or splitting, which can compromise purity assessment and quantification.

Problem Potential Cause Solution
Peak Fronting Column Overload: Injecting too high a concentration or volume of the sample.[8]Reduce the sample concentration or injection volume.[8]
Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.[8]Dissolve the sample in the mobile phase itself or a weaker solvent.[8]
Peak Tailing Secondary Interactions: Analyte interacting with active sites on the stationary phase.[9]Add a competing agent (e.g., a small amount of acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[8]
Column Contamination: A blocked inlet frit or contaminated guard column.[8]Flush the column in the reverse direction. If a guard column is used, replace it.[8]
Peak Splitting Blocked Column Inlet: Particulates from the sample or mobile phase blocking the column frit.[8]Filter all samples and mobile phases through a 0.2 µm or 0.45 µm filter.[8]
Co-elution of Impurities: A shoulder or split peak may be a closely eluting impurity.[8]Optimize the mobile phase composition or gradient to improve resolution.[8]

Below is a troubleshooting workflow for addressing peak splitting in HPLC.

G Start Peak Splitting Observed Step1 Reduce Injection Volume Start->Step1 Decision1 Does the split peak resolve into two distinct peaks? Step1->Decision1 Outcome1_Yes Co-eluting compounds were present. Optimize chromatographic method. Decision1->Outcome1_Yes Yes Step2 Check for a blocked column inlet frit. Decision1->Step2 No Decision2 Is the problem resolved after flushing or replacing the frit? Step2->Decision2 Outcome2_Yes Problem Resolved. Decision2->Outcome2_Yes Yes Step3 Suspect a void or channel in the column packing. Decision2->Step3 No Outcome3 Replace the column. Step3->Outcome3

Troubleshooting workflow for HPLC peak splitting.

Quantitative Data Summary

Table 1: Liquid-Liquid Extraction Solvent Performance for Paclitaxel

This table summarizes the partition coefficient (Kp) and selectivity for Paclitaxel over its common impurity, Cephalomannine, for various solvent systems. A higher Kp indicates better extraction efficiency, and a higher selectivity coefficient indicates better separation from Cephalomannine.

Solvent SystemPartition Coefficient (Kp) for PaclitaxelSelectivity Coefficient (Paclitaxel/Cephalomannine)Single-Stage Fractional Recovery
Ethyl Acetate (B1210297)27.5 ± 12.60.5 ± 0.297%
Toluene16.9 ± 2.71.3 ± 0.494%
TBP:n-hexane (5:95)23.7 ± 2.71.0 ± 0.695%
HFB:n-hexane (20:80)2.4 ± 1.24.5 ± 2.570%
Data sourced from a study on Paclitaxel recovery from plant cell culture broth.[1]
Table 2: Optimized Conditions for Antisolvent Crystallization of Paclitaxel

This table presents the optimized conditions for an antisolvent precipitation process to produce Paclitaxel crystal powders with enhanced water solubility.

ParameterOptimal Condition
Paclitaxel Concentration in Solvent50 mg/mL
Antisolvent-to-Solvent Volume Ratio7:1
Temperature25 °C
Data from a study using 1-hexyl-3-methylimidazolium (B1224943) bromide as the solvent and water as the antisolvent.[7][10]

Experimental Protocols

Protocol 1: General Workflow for Paclitaxel Purification

The following diagram outlines a general experimental workflow for the purification of Paclitaxel from a biomass source.

G cluster_0 Upstream Processing cluster_1 Crude Purification cluster_2 Final Purification Biomass Biomass (e.g., Plant Material, Cell Culture) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Biomass->Extraction LLE Liquid-Liquid Extraction (LLE) or Precipitation Extraction->LLE Crude Crude Paclitaxel Extract LLE->Crude HPLC Multi-Stage HPLC (e.g., RP-HPLC) Crude->HPLC Crystallization Antisolvent Crystallization HPLC->Crystallization Pure High-Purity this compound (>99%) Crystallization->Pure

A general workflow for this compound purification.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a starting point for the analysis of this compound purity. Optimization may be required based on your specific sample matrix and HPLC system.

1. Materials and Reagents:

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (or buffer), typically in a ratio between 60:40 and 50:50 (v/v).[9] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 227 nm.[9][11]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient.

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound standard in acetonitrile or the mobile phase to a known concentration (e.g., 1 mg/mL).[8]

  • Working Solutions: Prepare a series of dilutions from the stock solution for calibration.

  • Sample Solution: Dissolve the purified this compound sample in the mobile phase to a suitable concentration.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.[8]

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for peak purity, retention time, and area to determine the concentration and purity of this compound.

Protocol 3: Antisolvent Crystallization

This protocol describes a general procedure for the crystallization of Paclitaxel using an antisolvent method.

1. Materials:

2. Procedure:

  • Dissolve the purified Paclitaxel extract in a minimal amount of a suitable solvent (e.g., acetone) to create a concentrated solution.[4]

  • Slowly add the antisolvent (e.g., hexane) to the Paclitaxel solution while stirring. A typical ratio is 3 to 4 volumes of hexane per volume of acetone solution.[4]

  • Observe for the formation of a precipitate (crystals).

  • Allow the mixture to stand, often at a reduced temperature (e.g., 2-8°C) or room temperature overnight, to complete the crystallization process.[4]

  • Collect the crystals by filtration.

  • Wash the crystals with a cold mixture of the solvent/antisolvent.

  • Dry the crystals under vacuum to remove residual solvents.[12]

References

Technical Support Center: Paclitaxel C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paclitaxel (B517696) C cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is Paclitaxel and what is its primary mechanism of action?

Paclitaxel is a widely used chemotherapeutic agent for various cancers, including breast, ovarian, and lung cancer.[1] Its primary mechanism of action is to disrupt the normal function of microtubules during cell division.[1] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic assembly and disassembly required for mitotic spindle formation.[1][2][3][4] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][2][3][4]

Q2: Are "Paclitaxel" and "Taxol" the same thing?

Yes, Paclitaxel is the generic name for the drug. Taxol is a common brand name under which it is marketed.[1] You may also encounter nab-paclitaxel (Abraxane), which is an albumin-bound formulation of Paclitaxel.[1]

Q3: Is Paclitaxel considered cytotoxic or cytostatic?

Paclitaxel can exhibit both cytostatic and cytotoxic effects. At lower concentrations, it may act as a cytostatic agent by arresting the cell cycle.[1] However, at higher concentrations or with prolonged exposure, the sustained mitotic arrest leads to apoptosis, resulting in a cytotoxic effect.[1]

Experimental Design & Setup

Q4: How should I dissolve and store Paclitaxel for my experiments?

Paclitaxel is poorly soluble in aqueous solutions and should be dissolved in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can be stored at -20°C. For experiments, create fresh serial dilutions of the stock solution in your cell culture medium. To avoid solvent-induced toxicity, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%). Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.[1][2]

Q5: Why am I observing significant variability in my Paclitaxel IC50 values between experiments?

Inconsistent IC50 values for Paclitaxel can arise from several factors:

  • Cell Seeding Density: Higher cell densities can sometimes show increased resistance to the drug.[2]

  • Exposure Time: The duration of cell exposure to Paclitaxel significantly impacts cytotoxicity, with longer exposure times generally leading to lower IC50 values.[2][5]

  • Paclitaxel Stability: Paclitaxel can degrade in solution. Always prepare fresh dilutions for each experiment from a frozen stock.[2]

  • Cell Line Specificity: Different cell lines have varying sensitivities to Paclitaxel.[2]

  • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can introduce variability.[2]

  • Solvent/Vehicle Effects: The vehicle used to dissolve Paclitaxel, such as Cremophor EL in some formulations, can have its own biological effects and may even antagonize Paclitaxel's cytotoxicity.[2][5]

Troubleshooting Guide

Issue 1: Lower-than-expected cytotoxicity or no effect
Possible Cause Troubleshooting Steps
Drug Inactivity Paclitaxel may have degraded. Ensure proper storage of the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
Short Exposure Time The cytotoxic effects of Paclitaxel are time-dependent. Increase the incubation time (e.g., from 24h to 48h or 72h).[1]
Low Drug Concentration The concentrations used may be too low for your specific cell line. Perform a dose-response experiment with a broader range of concentrations.[1]
High Cell Density Overly confluent cells can be less sensitive to Paclitaxel. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]
Inherent Cell Line Resistance Your cell line may have intrinsic resistance mechanisms (e.g., overexpression of efflux pumps). Verify the known sensitivity of your cell line from the literature or use a more sensitive cell line as a positive control.[1]
Antagonism by Vehicle If using a clinical preparation, the vehicle (e.g., Cremophor EL) may interfere with Paclitaxel's activity.[5] Be aware of potential vehicle effects.
Issue 2: Inconsistent or non-reproducible results
Possible Cause Troubleshooting Steps
Inaccurate Drug Dilutions Errors in preparing serial dilutions can lead to inconsistent results. Use calibrated pipettes and prepare fresh dilutions for each experiment.[1]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Contamination Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell lines for contamination.[1]
Variable Exposure Time Ensure consistent timing for drug addition and assay termination across all plates and experiments.
Issue 3: Unexpected dose-response curve (e.g., not sigmoidal)
Possible Cause Troubleshooting Steps
Drug Precipitation At high concentrations, the poorly soluble Paclitaxel may precipitate out of the culture medium, reducing its effective concentration. Visually inspect wells with high concentrations for any precipitate.
"Bell-Shaped" Dose-Response Some studies have reported that very high concentrations of Paclitaxel can lead to increased cell survival compared to lower concentrations.[1][5] This might be due to the formation of a large mass of polymerized tubulin that satisfies the mitotic checkpoint. Be mindful of this possibility when testing a very wide concentration range.[1][5]
Assay Interference The chosen cytotoxicity assay might be susceptible to interference. For instance, compounds affecting the cellular redox state can interfere with MTT assays.[1] Consider validating results with an alternative assay based on a different principle (e.g., LDH assay for membrane integrity).[1]

Data Presentation

Table 1: Representative Paclitaxel IC50 Values in Various Human Cancer Cell Lines

The following table summarizes typical IC50 values for Paclitaxel. Note that these values can vary significantly based on experimental conditions like drug exposure time and the specific cytotoxicity assay used.

Cell LineCancer TypeExposure Time (h)IC50 (nM)
MCF-7Breast Cancer482 - 10
MDA-MB-231Breast Cancer725 - 20
HeLaCervical Cancer483 - 15
A549Lung Cancer7210 - 50
OVCAR-3Ovarian Cancer482 - 12

Data is illustrative and compiled from typical findings in the field. Actual IC50 values can vary.

Experimental Protocols & Visualizations

Paclitaxel's Mechanism of Action

Paclitaxel binds to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton during mitosis. The stabilized microtubules lead to a halt in the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint triggers the apoptotic cascade, leading to programmed cell death.

G cluster_0 A Paclitaxel B β-tubulin subunit of microtubules A->B Binds to C Microtubule Stabilization B->C D Inhibition of Microtubule Depolymerization C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Standard Experimental Workflow for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

G cluster_0 A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of Paclitaxel B->C D Incubate for desired exposure time (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Data analysis: Calculate % viability and determine IC50 H->I

Caption: General workflow for a cytotoxicity (MTT) assay.

Troubleshooting Logic for Unexpected Results

When encountering unexpected results in your Paclitaxel cytotoxicity assays, a systematic approach to troubleshooting is essential. This diagram outlines a logical flow to help identify the potential source of the issue.

G cluster_0 A Unexpected Results? B Consistent issue across experiments? A->B D High variability within an experiment? B->D No E Check Reagents: - Paclitaxel stock concentration and storage - Freshness of dilutions - Media and supplements B->E Yes C Dose-response curve unusual? G Consider Assay Interference: - Paclitaxel effect on mitochondrial redox potential (MTT) - Switch to alternative assay (e.g., LDH) C->G Yes H Investigate Cell Line: - Check for contamination - Verify passage number - Confirm known sensitivity C->H No D->C No I Examine Technique: - Pipetting accuracy - Homogenous cell suspension - Edge effects in plates D->I Yes F Review Protocol: - Cell seeding density - Exposure time - Assay-specific steps E->F F->H

Caption: Troubleshooting flowchart for cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps for determining the cytotoxic effects of Paclitaxel on adherent cancer cells using an MTT assay.[4]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium from your stock solution. The concentration range should span the expected IC50. Include a vehicle control (medium with the same final DMSO concentration as the highest Paclitaxel dose) and an untreated control (medium only). Carefully remove the medium from the wells and add 100 µL of the appropriate Paclitaxel dilution or control. Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[2][4]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control. Plot cell viability against the log of the Paclitaxel concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by Paclitaxel.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis. Annexin V-negative, PI-negative cells are viable.

References

Technical Support Center: Optimizing Paclitaxel Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center for optimizing in vitro studies with Paclitaxel (B517696). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. All quantitative data is summarized for clarity, and detailed protocols for key assays are provided.

Note on Terminology: The user request specified "Paclitaxel C." Following a comprehensive literature search, we have concluded that this is likely a typographical error and the intended compound is Paclitaxel, a widely used chemotherapeutic agent also known by its brand name, Taxol®. This guide therefore focuses on Paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Paclitaxel in vitro?

Paclitaxel is a potent anti-cancer agent that targets microtubules, which are essential components of the cell's cytoskeleton.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization into tubulin dimers.[1][2][3][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1][2][3][5]

Q2: What is a typical starting concentration range for Paclitaxel in cell culture experiments?

The effective concentration of Paclitaxel varies significantly depending on the cell line's sensitivity, the duration of exposure, and the specific experimental endpoint.[6] However, a common starting point for many cancer cell lines is in the low nanomolar (nM) to micromolar (µM) range. For initial cytotoxicity screening, a broad range of concentrations spanning several orders of magnitude is recommended to determine the half-maximal inhibitory concentration (IC50).

Q3: How does exposure time affect the cytotoxicity of Paclitaxel?

Exposure time is a critical factor in Paclitaxel's effectiveness. Prolonging the exposure time generally increases cytotoxicity, often resulting in a lower IC50 value.[7][8] For some cell lines, a 24-hour exposure may be sufficient to observe significant cell death, while others may require 48, 72, or even 120 hours of continuous exposure to achieve a maximal effect.[7][8] It is crucial to perform time-course experiments to determine the optimal exposure duration for your specific cell line and experimental goals.

Q4: What is the best way to prepare and store Paclitaxel for in vitro use?

Paclitaxel has poor aqueous solubility and is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).[9][10] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[11][12] Working dilutions should be freshly prepared in pre-warmed cell culture medium for each experiment.[10][13] Due to its low aqueous solubility, care must be taken during dilution to prevent precipitation.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

Possible Cause Troubleshooting & Optimization
Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can significantly impact their response to Paclitaxel. Higher density cultures may exhibit increased resistance.[13]Standardize your cell seeding protocol. Ensure a single-cell suspension and uniform distribution of cells across wells.
Cell Line Instability: High passage numbers can lead to genetic drift and altered drug sensitivity.Use low-passage number cells and maintain consistent cell culture conditions.
Paclitaxel Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can reduce its potency.[11]Aliquot the stock solution and store it at -20°C or below.[12] Prepare fresh working dilutions for each experiment.
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the culture medium can be toxic to cells.Keep the final DMSO concentration consistent across all wells and as low as possible, typically below 0.5%, and include a vehicle-only control in your experiments.[9]

Issue 2: Paclitaxel precipitates in the cell culture medium.

Possible Cause Troubleshooting & Optimization
"Solvent Shock": Rapid dilution of a high-concentration organic stock into an aqueous medium can cause the hydrophobic Paclitaxel to precipitate.[9]Perform a stepwise dilution. First, create an intermediate dilution in a small volume of serum-containing medium, then add this dropwise to the bulk of the pre-warmed medium while gently swirling.[9]
Exceeding Solubility Limit: The desired working concentration may be too high for the aqueous environment of the cell culture medium.Determine the maximum soluble concentration of Paclitaxel in your specific medium. Consider using a formulation with enhanced solubility, such as albumin-bound Paclitaxel, if your experimental design allows.
Interaction with Media Components: Salts and other components in the medium can interact with Paclitaxel over time, leading to precipitation.[9]Test the stability of Paclitaxel in your specific medium over the intended duration of the experiment.

Issue 3: Atypical (non-sigmoidal) dose-response curve.

Possible Cause Troubleshooting & Optimization
High Drug Concentrations: At very high concentrations, Paclitaxel can sometimes lead to an increase in cell survival compared to lower concentrations, potentially due to off-target effects or assay interference.[7]Test a wider range of concentrations, focusing on the lower nanomolar range where the specific mechanism of action is more prominent.
Drug Precipitation at High Concentrations: Paclitaxel may precipitate out of solution at higher concentrations, reducing the effective dose.[13]Visually inspect the wells with the highest concentrations for any precipitate. If observed, adjust the dilution method or the highest concentration tested.
Assay Interference: The chemical properties of Paclitaxel or its solvent may interfere with the chemistry of the viability assay (e.g., MTT, XTT).Consult the manufacturer's instructions for your specific viability assay for any known interfering substances. Consider using an alternative assay that measures a different cellular parameter (e.g., ATP content).

Data Presentation: Paclitaxel IC50 Values in Various Cancer Cell Lines

The following table summarizes the IC50 values of Paclitaxel across a range of human cancer cell lines as reported in the literature. It is important to note that these values can vary depending on experimental conditions such as exposure time and the specific cytotoxicity assay used.

Cancer TypeCell LineIC50 Value (nM)Exposure TimeAssay Method
Breast CarcinomaBT-47419Not SpecifiedMTT Assay
Breast CarcinomaMDA-MB-231300Not SpecifiedMTT Assay
Breast CarcinomaMCF-73500Not SpecifiedMTT Assay
Breast CarcinomaSKBR34000Not SpecifiedMTT Assay
Ovarian CarcinomaVarious0.4 - 3.4Not SpecifiedClonogenic Assay
Various Human Tumors8 cell lines2.5 - 7.524 hoursClonogenic Assay[7]
Non-Small Cell Lung CancerNSCLC cell lines27120 hoursTetrazolium-based assay[8]
Small Cell Lung CancerSCLC cell lines5000120 hoursTetrazolium-based assay[8]

This data is illustrative and based on trends reported in the literature. Actual IC50 values can vary based on experimental conditions.[13]

Experimental Protocols

Protocol: Determining Paclitaxel IC50 using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Paclitaxel using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Paclitaxel stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of Paclitaxel dilutions in complete medium from your stock solution. A common approach is to prepare 2X concentrated solutions that will be added to the wells in a 1:1 ratio.

    • Carefully remove the medium from the wells and add 100 µL of the various Paclitaxel concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest Paclitaxel concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the Paclitaxel concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Paclitaxel_Signaling_Pathway Paclitaxel-Induced Cytotoxicity Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Microtubule_Stabilization Microtubule_Stabilization Microtubules->Microtubule_Stabilization Prevents depolymerization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Paclitaxel-induced cytotoxicity signaling pathway.

Experimental_Workflow General Workflow for Paclitaxel Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Paclitaxel Incubate_24h->Treat_Cells Prepare_Dilutions Prepare Paclitaxel Dilutions Prepare_Dilutions->Treat_Cells Incubate_Drug Incubate (e.g., 48h, 72h) Treat_Cells->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a Paclitaxel cytotoxicity assay.

Caption: A logical workflow for troubleshooting inconsistent results.

References

Troubleshooting inconsistent results with Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel (B517696) C. The information below addresses common issues and offers potential solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. Solubility and Preparation

  • Q1: What is the best solvent to dissolve Paclitaxel C?

    • A1: this compound is poorly soluble in water but soluble in organic solvents. For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] Absolute ethanol (B145695) can also be used, though the achievable concentration may be lower than in DMSO.[1] It is crucial to use anhydrous (moisture-free) solvents, as water contamination can significantly reduce solubility.[1]

  • Q2: My this compound precipitates when I dilute my stock solution in aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

    • A2: This common issue, known as "solvent-shifting" precipitation, occurs because the high concentration of the organic solvent in the stock solution is drastically reduced upon dilution in an aqueous medium, causing the hydrophobic this compound to fall out of solution.[1][3][4] To prevent this:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1% to avoid solvent toxicity.[1][4]

      • Rapid Dilution: Add the stock solution to the pre-warmed (37°C) aqueous medium with vigorous mixing or vortexing to quickly disperse the compound.[1]

      • Stepwise Dilution: Create an intermediate dilution in a small volume of serum-containing medium before adding it to the final culture volume. Serum proteins like albumin can help stabilize Paclitaxel and prevent precipitation.[4]

  • Q3: Can I store this compound in an aqueous solution?

    • A3: It is not recommended to store this compound in aqueous solutions for extended periods. Paclitaxel is susceptible to degradation in aqueous environments, particularly at neutral to basic pH, through processes like hydrolysis.[5] Aqueous working solutions should be prepared fresh from a frozen organic stock immediately before use and should not be stored for more than a day.[5]

2. Stability and Storage

  • Q4: How should I store my lyophilized this compound and its stock solution?

    • A4: Lyophilized this compound should be stored at -20°C, protected from light.[5] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, desiccated and protected from light.[2][5]

  • Q5: How stable is this compound in solution under different conditions?

    • A5: The stability of this compound in solution is influenced by temperature, concentration, and the container type.[6][7] Precipitation is often the limiting factor for stability.[6][7][8]

Troubleshooting Inconsistent Experimental Results

Problem 1: High variability in IC50 values between experiments.

  • Possible Causes:

    • Inconsistent Cell Seeding Density: The number of cells plated can affect their sensitivity to the drug.[9]

    • Variable Drug Exposure Time: The duration of treatment can significantly alter the cytotoxic effect.[9]

    • Paclitaxel Degradation: Improper storage or handling of this compound solutions can lead to reduced potency.[9]

    • Cell Line Instability: High passage numbers can lead to phenotypic changes in cell lines, affecting their drug sensitivity.[10]

  • Solutions:

    • Standardize your cell seeding protocol and ensure a homogenous cell suspension before plating.

    • Strictly adhere to a consistent drug incubation time across all experiments.

    • Prepare fresh dilutions from a properly stored, low-passage stock for each experiment.

    • Use low-passage number cells and regularly authenticate your cell lines.[10]

Problem 2: My "Paclitaxel-resistant" cell line is showing sensitivity.

  • Possible Causes:

    • Loss of Resistant Phenotype: In the absence of selective pressure, cell lines with acquired resistance may revert to a more sensitive state.[10]

    • Different Resistance Mechanism: The resistance of your cell line may not be mediated by the mechanism you are expecting (e.g., not P-gp mediated).[10]

  • Solutions:

    • If using a cell line with acquired resistance, it may be necessary to maintain it in a medium containing a low concentration of the selecting agent.[10]

    • Investigate different potential resistance mechanisms, such as β-tubulin mutations or the expression of other ABC transporters.[10]

Problem 3: Unexpected cell death in vehicle-treated control wells.

  • Possible Cause:

    • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line.[9]

  • Solution:

    • Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells. Ensure the final solvent concentration in your experiments is below this level, ideally ≤0.1% for DMSO.[4]

Data Summary Tables

Table 1: Stability of Paclitaxel Infusions (0.3 mg/mL) [6][7][8]

TemperatureDiluentContainerStability (days)
2-8°C0.9% Sodium ChloridePolyolefin13
2-8°C0.9% Sodium ChlorideLow-Density Polyethylene16
2-8°C0.9% Sodium ChlorideGlass13
2-8°C5% GlucosePolyolefin13
2-8°C5% GlucoseLow-Density Polyethylene18
2-8°C5% GlucoseGlass20
25°C0.9% Sodium ChlorideAll Types3
25°C5% GlucosePolyolefin, LDPE3
25°C5% GlucoseGlass7

Table 2: Stability of Paclitaxel Infusions (1.2 mg/mL) [6][7][8]

TemperatureDiluentContainerStability (days)
2-8°C0.9% Sodium ChloridePolyolefin9
2-8°C0.9% Sodium ChlorideLow-Density Polyethylene12
2-8°C0.9% Sodium ChlorideGlass8
2-8°C5% GlucosePolyolefin10
2-8°C5% GlucoseLow-Density Polyethylene12
2-8°C5% GlucoseGlass10
25°C0.9% Sodium ChloridePolyolefin, LDPE3
25°C0.9% Sodium ChlorideGlass5
25°C5% GlucoseAll Types3
25°C5% GlucoseGlass7

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. Aseptically add the required volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Gently warm and vortex the solution to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution (Stepwise Dilution): a. Pre-warm serum-containing cell culture medium to 37°C. b. Create an intermediate dilution of your stock solution in a small volume of the pre-warmed, serum-containing medium. c. Add this intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).

Protocol 2: Quality Control of this compound by RP-HPLC

This protocol provides a general framework for assessing the purity and stability of this compound.

  • Preparation of Solutions:

    • Paclitaxel Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[11]

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 227 nm.[11]

    • Injection Volume: 20 µL.[11]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject your test sample.

    • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

    • The appearance of additional peaks may indicate the presence of degradation products or impurities.[5]

Visualizations

Paclitaxel_Action_and_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Tubulin->Microtubules Stabilizes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces EffluxPump Drug Efflux Pumps (e.g., P-glycoprotein) EffluxPump->Paclitaxel Reduces intracellular concentration TubulinMutation β-tubulin Mutations TubulinMutation->Tubulin Alters binding site ApoptosisInhibition Inhibition of Apoptosis (e.g., Bcl-2 overexpression) ApoptosisInhibition->Apoptosis Blocks induction

Caption: Paclitaxel's mechanism of action and common resistance pathways in cancer cells.

Troubleshooting_Workflow Start Inconsistent Results with This compound CheckSolubility Issue: Precipitation or Low Potency? Start->CheckSolubility CheckVariability Issue: High Variability in IC50? Start->CheckVariability ReviewPrep Review Solution Preparation CheckSolubility->ReviewPrep Yes ReviewProtocol Review Experimental Protocol CheckVariability->ReviewProtocol Yes UseAnhydrous Use Anhydrous DMSO ReviewPrep->UseAnhydrous StepwiseDilution Use Stepwise Dilution ReviewPrep->StepwiseDilution FreshSolutions Prepare Fresh Solutions ReviewPrep->FreshSolutions End Consistent Results FreshSolutions->End StandardizeSeeding Standardize Cell Seeding ReviewProtocol->StandardizeSeeding ConsistentIncubation Consistent Incubation Time ReviewProtocol->ConsistentIncubation LowPassageCells Use Low Passage Cells ReviewProtocol->LowPassageCells CheckSolventToxicity Check Vehicle Control ReviewProtocol->CheckSolventToxicity CheckSolventToxicity->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Cell Line Specific Responses to Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paclitaxel (B517696). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Paclitaxel?

Paclitaxel is a microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, which promotes their assembly and prevents the dynamic assembly and disassembly necessary for mitotic spindle formation.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][2][3][4]

Q2: Are "Paclitaxel" and "Taxol" the same drug?

Yes, Paclitaxel is the generic name for the drug. Taxol is a common brand name for Paclitaxel.[2] Another formulation you might encounter is nab-paclitaxel (brand name Abraxane), which is an albumin-bound form of Paclitaxel.[2]

Q3: Is Paclitaxel considered a cytotoxic or cytostatic agent?

Paclitaxel can be both. At lower concentrations, it can act as a cytostatic agent by causing cell cycle arrest.[2][5] At higher concentrations or with longer exposure times, the prolonged mitotic arrest leads to apoptosis, making it cytotoxic.[2][5]

Q4: How should I prepare my Paclitaxel stock solution for cell culture experiments?

Paclitaxel is highly lipophilic and insoluble in water.[2][6] It should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2] For experiments, this stock should be serially diluted in your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Paclitaxel dose.[2]

Q5: Why do different cell lines show varying sensitivity to Paclitaxel?

The differential response of cell lines to Paclitaxel can be attributed to several factors, including:

  • Intrinsic Resistance: Cell lines may have inherent resistance mechanisms, such as mutations in tubulin subunits or overexpression of drug efflux pumps like P-glycoprotein (P-gp).[7][8][9]

  • Signaling Pathway Alterations: Differences in apoptotic and survival signaling pathways can affect a cell's susceptibility to Paclitaxel-induced cell death.[10]

  • Cell Growth Rate: Cells that are growing exponentially are often more sensitive to Paclitaxel than cells that are overly confluent or in the plateau phase of growth.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density The density of plated cells can impact their sensitivity. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment. Use a consistent seeding density for all experiments.[1][2]
Variable Drug Exposure Time Paclitaxel's cytotoxic effects are time-dependent.[2] Ensure you use a consistent drug incubation time (e.g., 48h or 72h) across all experiments for comparable results.[2]
Improper Drug Handling and Storage Paclitaxel can degrade, especially in solution at warmer temperatures. Prepare fresh dilutions for each experiment from a frozen stock solution (e.g., in DMSO at -20°C). Aliquot your stock to avoid repeated freeze-thaw cycles.[2][11]
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cell lines with a low and consistent passage number.
Contamination Mycoplasma or other microbial contamination can alter cellular health and response to treatment. Regularly test your cell lines for contamination.[2]
Issue 2: Atypical (Non-Sigmoidal) Dose-Response Curve

Possible Causes & Solutions

Possible Cause Recommended Solution
Drug Precipitation at High Concentrations Paclitaxel has poor aqueous solubility.[6] At high concentrations, it may precipitate out of the culture medium, reducing its effective concentration. Visually inspect your wells for any precipitate. Consider using a formulation with solubilizing agents if high concentrations are necessary.[1][6]
"Bell-Shaped" Curve Effect Some studies report that very high concentrations of Paclitaxel can lead to increased cell survival compared to lower concentrations.[2] This may be due to the formation of a large mass of polymerized tubulin that satisfies the mitotic checkpoint. Be aware of this possibility if testing a very broad concentration range.[2]
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO) and mix thoroughly.[1]
Solvent (Vehicle) Cytotoxicity At higher concentrations, the solvent (e.g., DMSO) used to dissolve Paclitaxel can be toxic to cells.[1] Run a vehicle-only dose-response curve to determine the maximum non-toxic concentration of your solvent.[1]
Issue 3: No or Very Low Cytotoxicity Observed

Possible Causes & Solutions

Possible Cause Recommended Solution
Low Drug Concentration Range The concentrations used may be too low for your specific cell line. Perform a dose-response experiment with a broader and higher range of concentrations.[2]
Short Drug Exposure Time The cytotoxic effects of Paclitaxel are time-dependent.[2] Consider increasing the drug incubation time (e.g., from 24h to 48h or 72h).[2]
Intrinsic or Acquired Cell Line Resistance Your cell line may have inherent resistance mechanisms (e.g., overexpression of efflux pumps) or may have acquired resistance over time.[2][9] Confirm the known sensitivity of your cell line from published literature or use a known sensitive cell line as a positive control.[2]
Degraded Paclitaxel Ensure your Paclitaxel stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[2][11]

Data Presentation

Table 1: Representative Paclitaxel IC50 Values in Various Cancer Cell Lines

The following table summarizes representative IC50 values for Paclitaxel in different human cancer cell lines. Note that these values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
Various (8 lines)Ovarian, Breast, Colon, etc.2.5 - 7.524Clonogenic
Ovarian Carcinoma (7 lines)Ovarian0.4 - 3.4Not SpecifiedClonogenic
SK-BR-3Breast (HER2+)~372MTS
MDA-MB-231Breast (Triple Negative)~572MTS
T-47DBreast (Luminal A)~2.572MTS
HCT-116Colon<10Not SpecifiedGI50
HT29Colon<10Not SpecifiedGI50
A549Lung<10Not SpecifiedGI50
OVCAR-3Ovarian<10Not SpecifiedGI50

Data compiled from multiple sources for illustrative purposes.[2][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of Paclitaxel's cytotoxic effects on adherent cancer cells.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Paclitaxel stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2][10]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium from your stock solution. The concentration range should span the expected IC50 value. Include a vehicle control (medium with the same final DMSO concentration as the highest Paclitaxel dose) and an untreated control (medium only). Carefully remove the medium from the wells and add 100 µL of the appropriate Paclitaxel dilution or control. Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2][10]

  • MTT Assay: After incubation, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[2][12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12] Gently mix on an orbital shaker for 15-20 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control. Plot cell viability against the log of the Paclitaxel concentration to generate a dose-response curve and determine the IC50 value.[2]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution following Paclitaxel treatment.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Paclitaxel stock solution (in DMSO)

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of Paclitaxel and a vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after Paclitaxel treatment.

Visualizations

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT MAPK MAPK Pathway (Activation) Paclitaxel->MAPK MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis JNK_SAPK JNK/SAPK Pathway G2M->JNK_SAPK JNK_SAPK->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis G start Start: Seed Cells (96-well plate) incubate1 Incubate 24h (Allow attachment) start->incubate1 add_drug Add Paclitaxel Dilutions & Controls incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Remove Medium, Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end G start Inconsistent Results (e.g., IC50 values) check_protocol Review Protocol: - Seeding Density - Incubation Times - Drug Dilutions start->check_protocol consistent_protocol Protocol Consistent? check_protocol->consistent_protocol check_reagents Check Reagents: - Paclitaxel Stock (age, storage) - Cell Culture Medium - Assay Reagents consistent_protocol->check_reagents Yes revise_protocol Revise Protocol for Consistency consistent_protocol->revise_protocol No reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Check Cell Line: - Passage Number - Contamination (Mycoplasma) - Intrinsic Resistance reagents_ok->check_cells Yes prepare_new Prepare Fresh Reagents/ New Drug Stock reagents_ok->prepare_new No validate_cells Use Low Passage Cells/ Test for Contamination/ Use Control Cell Line check_cells->validate_cells Issue Found end Re-run Experiment check_cells->end Validated revise_protocol->end prepare_new->end validate_cells->end

References

Impact of solvent choice on Paclitaxel C activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of solvent choice on the activity of Paclitaxel C. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Media

Problem: My this compound, dissolved in an organic stock solvent like DMSO, precipitates immediately or shortly after dilution into my aqueous cell culture medium or buffer.

Potential Cause Recommended Solution
Solvent Shock: The rapid change in polarity from a high-concentration organic stock to the aqueous medium causes the hydrophobic this compound to "crash out" of the solution.[1]Perform a stepwise dilution . Gradually decrease the solvent polarity by creating intermediate dilutions in a mixture of the organic solvent and the aqueous medium before the final dilution.[1]
Localized High Concentration: Adding the stock solution too quickly creates a localized area of high this compound concentration that exceeds its aqueous solubility limit.[1]Add the stock solution dropwise into the vortex of the media while gently swirling. This ensures rapid and even dispersion.[1]
Suboptimal Media Temperature: Cold media can decrease the solubility of this compound.[1]Pre-warm the cell culture media or buffer to 37°C before adding the this compound stock solution.[1]
Exceeding Aqueous Solubility Limit: The final desired concentration of this compound is too high for the chosen aqueous system, even with a low organic solvent concentration.Decrease the final concentration of this compound. Determine the highest workable concentration that remains in solution through serial dilutions.[2]
Issue 2: Inconsistent or Unexpected Experimental Results

Problem: I am observing variability in my cytotoxicity assays or other experiments involving this compound.

Potential Cause Recommended Solution
This compound Degradation: this compound is susceptible to degradation in aqueous solutions, especially at neutral to basic pH, through processes like hydrolysis and epimerization.[3]Prepare fresh working dilutions from a concentrated organic stock solution immediately before each experiment. Avoid storing aqueous solutions of this compound for more than a day.[3][4]
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of this compound.[3][5]Aliquot the high-concentration stock solution into single-use volumes and store at -20°C or -70°C, protected from light.[3]
Solvent Cytotoxicity: The organic solvent (e.g., DMSO) used to dissolve this compound may be exerting toxic effects on the cells, confounding the results.[5]Perform a vehicle-only dose-response experiment to determine the maximum non-toxic concentration of the solvent. Ensure the final solvent concentration is low (typically <0.5% for DMSO) and consistent across all experimental and control wells.[2][5]
Interaction with Media Components: this compound may interact with salts or other components in the cell culture media, leading to insolubility or altered activity over time.[1]Test the stability and solubility of this compound in your specific media over the intended duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[3][4]

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound can vary, but typical reported values are summarized in the table below.

Q3: How should I store this compound stock solutions?

A3: Lyophilized this compound is stable for up to 24 months when stored at -20°C and protected from light.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -20°C or -70°C, desiccated, and protected from light to avoid multiple freeze-thaw cycles.[3] It is recommended to use this compound solutions in DMSO within 3 months of preparation when stored at -20°C.[3]

Q4: Why is my this compound solution in aqueous buffer unstable?

A4: this compound has poor solubility and is susceptible to degradation in aqueous solutions, particularly at neutral to basic pH, through hydrolysis and epimerization at the C7 position.[3] It is best to prepare working dilutions in aqueous media immediately before use from a concentrated stock in an organic solvent. Aqueous solutions should not be stored for more than one day.[3][4]

Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

A5: Yes, several strategies can enhance the aqueous solubility of this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. A combination of ethanol and Cremophor EL is a classic formulation.[2][6]

  • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate this compound, increasing its apparent solubility in water.[2]

  • Cyclodextrins: These can form inclusion complexes with this compound, enhancing its aqueous solubility.[2][7]

  • Nanoparticle Formulations: Formulating this compound into nanoparticles or liposomes can significantly improve its solubility and stability in aqueous environments.[2][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl sulfoxide (DMSO)5 mg/mL - 50 mg/mL[3][4][9]
Ethanol~1.5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
Methanol50 mg/mL[9]
DichloromethaneSoluble[10]
Water0.1 µg/mL - 5.56 x 10⁻³ g/L (Poorly soluble)[2]
DMSO:PBS (1:10, pH 7.2)~0.1 mg/mL[4]

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of choice

  • Vials with tight-sealing caps

  • Vortex mixer

  • Isothermal shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the solvent.[2]

  • Seal the vial tightly to prevent solvent evaporation.[2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure good initial dispersion.[2]

  • Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).[2]

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[2]

  • After equilibration, centrifuge the suspension to pellet the undissolved this compound.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

Protocol 2: Preparation of this compound Liposomes (Thin-Film Hydration Method)

Objective: To formulate this compound into liposomes to improve its aqueous dispersibility.

Materials:

  • This compound

  • Lipids (e.g., soy phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound and the lipids in the organic solvent in a round-bottom flask.[2]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.[2]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydrate the lipid film by adding the aqueous buffer and vortexing.

  • To reduce the size of the liposomes and create a more uniform suspension, sonicate the mixture using a probe sonicator or pass it through an extruder with membranes of a defined pore size.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preventing this compound Precipitation cluster_prep Stock Solution Preparation cluster_dilution Stepwise Dilution cluster_application Cell Culture Application stock High-concentration this compound stock in 100% DMSO intermediate Intermediate Dilution (e.g., in 50% DMSO / 50% Media) stock->intermediate Step 1: Gradual polarity change final Final Working Solution in pre-warmed (37°C) cell culture media intermediate->final Step 2: Final dilution application Add dropwise to cells while gently swirling final->application Step 3: Gentle application

Caption: Workflow for preventing this compound precipitation.

signaling_pathway This compound Mechanism of Action paclitaxel This compound tubulin β-tubulin subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes assembly and prevents disassembly mitotic_arrest Mitotic Arrest (G2/M phase) microtubules->mitotic_arrest Disruption of normal microtubule dynamics apoptosis Apoptosis mitotic_arrest->apoptosis Leads to programmed cell death

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Performance of Two Prominent Taxane-Based Chemotherapeutic Agents.

Introduction

Paclitaxel (B517696) and Docetaxel (B913) are cornerstone chemotherapeutic agents from the taxane (B156437) family, widely used in treating a variety of cancers, including those of the breast, ovaries, and lungs.[1] Paclitaxel was first isolated from the bark of the Pacific yew tree, Taxus brevifolia, while Docetaxel is a semi-synthetic analogue derived from the needles of the European yew, Taxus baccata.[2] Both are potent anti-mitotic agents that function by disrupting microtubule dynamics, a critical process for cell division, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[1][2] Despite their shared mechanistic framework, preclinical studies have revealed significant differences in their cytotoxic potency and cellular effects.[1]

This guide provides a comprehensive comparison of their in vitro efficacy, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both Paclitaxel and Docetaxel exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2][3] This binding stabilizes the microtubules, preventing the dynamic polymerization and depolymerization necessary for the reorganization of the microtubule network during mitosis.[2][4] The consequence is the formation of abnormal microtubule bundles and multiple asters, leading to an arrest of the cell cycle in the G2/M phase, which in turn triggers apoptosis.[2][5]

While the core mechanism is identical, preclinical studies have highlighted key differences. Docetaxel has been shown to have a greater affinity for the β-tubulin binding site compared to Paclitaxel.[3][6] This higher affinity may contribute to its greater potency in inhibiting microtubule depolymerization.[3] Furthermore, Docetaxel often demonstrates greater uptake and slower efflux from tumor cells, resulting in higher intracellular concentrations and a longer retention time, which may enhance its antitumor activity.[3][6]

cluster_0 Taxane Drugs cluster_1 Cellular Target cluster_2 Cellular Process Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin subunit) Paclitaxel->Microtubules Binds to Docetaxel Docetaxel Docetaxel->Microtubules Binds with higher affinity Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Leads to Arrest Cell Cycle Arrest (G2/M Phase) Stabilization->Arrest Causes Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Figure 1: Shared mechanism of action for Paclitaxel and Docetaxel.

Quantitative Data Presentation

Comparative Cytotoxicity in Human Cancer Cell Lines

The in vitro cytotoxicity of Paclitaxel and Docetaxel is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes IC50 values across various cancer cell lines. In several instances, Docetaxel demonstrates greater potency than Paclitaxel.[1][7]

Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel

Cell Line Cancer Type Paclitaxel IC50 (nM) Docetaxel IC50 (nM) Key Finding
MDA-MB-231 Breast Cancer ~5.0 - 10.0[8] ~2.5 - 5.0[8] Docetaxel is more potent.[8]
SK-BR-3 Breast Cancer ~2.5 - 7.5[8][9] Not Widely Reported Data suggests high sensitivity to Paclitaxel.[8]
T-47D Breast Cancer ~2.0 - 5.0[8][9] Not Widely Reported Data suggests high sensitivity to Paclitaxel.[8]
CHP100 Neuroblastoma Varies Varies CHP100 is the most sensitive among tested neuroblastoma lines.[7][8]
SH-SY5Y Neuroblastoma Varies Varies SH-SY5Y is the least sensitive among tested neuroblastoma lines.[7][8]

| BE(2)M17 | Neuroblastoma | Varies | Varies | Intermediate sensitivity observed.[7][8] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used.[8]

Impact on Cell Cycle Distribution

A direct consequence of microtubule stabilization by taxanes is the arrest of cells in the G2/M phase of the cell cycle.[1][7] This effect is well-correlated with the cytotoxic activity of both drugs.[7]

Table 2: Effect of Taxanes on Cell Cycle Progression

Drug Effect Mechanism Outcome
Paclitaxel G2/M Phase Arrest Affects the mitotic spindle in the G2 and M phases of the cell cycle.[10] Induction of apoptosis.[1]

| Docetaxel | G2/M Phase Arrest | Acts on cells in the S, G2, and M phases of the cell cycle.[10] | Potent induction of apoptosis.[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro efficacy studies. The following are standard protocols for key experiments used to compare Paclitaxel and Docetaxel.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.[1][11]

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).[11][12]

  • Drug Treatment: Treat the cells with a range of concentrations of Paclitaxel or Docetaxel (e.g., 0.1 nM to 10 µM) for a specified period, typically 48 or 72 hours.[11]

  • MTT Incubation: After treatment, replace the medium with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate for 2-4 hours at 37°C.[11][12] Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.[11]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

  • Cell Treatment: Seed cells in 6-well plates and treat with Paclitaxel or Docetaxel at predetermined concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold Phosphate-Buffered Saline (PBS), and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the resulting DNA histogram.[11]

Protocol 3: Apoptosis Assay (Annexin V-FITC)

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine.[1]

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[1]

cluster_0 In Vitro Setup cluster_1 Primary Cytotoxicity Analysis cluster_2 Mechanistic Analysis cluster_3 Outcome start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treat with Paclitaxel vs. Docetaxel (Varying Concentrations) start->treatment viability Cell Viability Assays (e.g., MTT, XTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V Staining) treatment->apoptosis_assay ic50 Determine IC50 Values viability->ic50 comparison Compare Potency & Mechanism ic50->comparison cell_cycle->comparison apoptosis_assay->comparison

Figure 2: Preclinical experimental workflow for comparing taxanes.

Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process triggered by mitotic arrest.[2][5] This event activates multiple downstream signaling pathways involving various pro- and anti-apoptotic proteins. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its function.[5] This disruption in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

cluster_0 Drug Action cluster_1 Cellular Stress & Signaling cluster_2 Mitochondrial Pathway cluster_3 Execution Phase Taxanes Paclitaxel / Docetaxel Stress Microtubule Stress & Mitotic Arrest Taxanes->Stress Bcl2 Bcl-2 Phosphorylation (Inactivation) Stress->Bcl2 Bax Bax/Bak Activation Bcl2->Bax Promotes Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Key signaling pathways in taxane-induced apoptosis.

Conclusion

Both Paclitaxel and Docetaxel are highly effective cytotoxic agents in vitro with a well-established mechanism of action centered on microtubule stabilization.[1] Preclinical data consistently demonstrates that while both drugs are potent inducers of G2/M arrest and apoptosis, Docetaxel often exhibits greater potency, reflected in lower IC50 values across several cancer cell lines.[1] This enhanced activity may be attributed to its higher binding affinity for β-tubulin and more favorable cellular pharmacokinetics.[3][6] However, the relative efficacy can be cell-line dependent, with some cell lines showing greater sensitivity to Paclitaxel.[3] The choice of agent for preclinical research should be guided by the specific cancer type being studied and the intended experimental outcomes.

References

A Comparative Analysis of Paclitaxel C and 7-epipaclitaxel: Structural Nuances and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two paclitaxel (B517696) analogs: Paclitaxel C and 7-epipaclitaxel. While both share the core taxane (B156437) structure of the parent compound, paclitaxel, subtle stereochemical and side-chain modifications distinguish them, leading to potentially different biological activities. This document outlines their structural differences, summarizes available biological data, provides detailed experimental protocols for their evaluation, and visualizes key structural and functional aspects.

Core Structural Differences

The fundamental distinction between this compound and 7-epipaclitaxel lies in the location and nature of their structural modifications relative to paclitaxel.

This compound is characterized by a modification on the C-13 side chain. Specifically, the benzoyl group at the C-3' position of the phenylisoserine (B1258129) side chain is replaced by a hexanoyl group . This alteration from an aromatic to an aliphatic acyl group can influence the molecule's polarity, solubility, and interaction with its binding site on β-tubulin.

7-epipaclitaxel is a stereoisomer of paclitaxel, with the key difference being the configuration of the hydroxyl group at the C-7 position of the taxane ring . This epimerization occurs at a chiral center within the core structure of the molecule. 7-epipaclitaxel is a major and biologically active metabolite of paclitaxel.[1][2][3]

The following diagram illustrates the structural differences between these two paclitaxel derivatives.

G cluster_paclitaxel_c This compound vs. Paclitaxel cluster_7_epipaclitaxel 7-epipaclitaxel vs. Paclitaxel paclitaxel_c This compound (Hexanoyl at C-3') paclitaxel_parent Paclitaxel (Benzoyl at C-3') side_chain C-13 Side Chain Modification paclitaxel_parent->side_chain side_chain->paclitaxel_c seven_epipaclitaxel 7-epipaclitaxel (Epimer at C-7) paclitaxel_parent2 Paclitaxel (R-configuration at C-7) taxane_core Taxane Core Stereochemistry paclitaxel_parent2->taxane_core taxane_core->seven_epipaclitaxel

Structural modifications of this compound and 7-epipaclitaxel.

Comparative Biological Activity

Direct comparative studies between this compound and 7-epipaclitaxel are scarce in publicly available literature. However, their individual biological activities have been evaluated in comparison to paclitaxel.

7-epipaclitaxel has been reported to be a biologically active metabolite of paclitaxel, exhibiting comparable activity in promoting microtubule bundle formation and inhibiting microtubule depolymerization.[2][4] Some studies suggest it has higher stability and cytotoxicity in certain cancer cell lines compared to the parent compound.[5]

This compound's biological activity is less characterized. It is presumed to follow a similar mechanism of action to paclitaxel by stabilizing microtubules.[6] However, the substitution of the benzoyl group with a more flexible hexanoyl group could potentially alter its binding affinity for β-tubulin and, consequently, its cytotoxic potency.

The following table summarizes the available quantitative data on the biological activity of these compounds.

CompoundCell LineAssay TypeEndpointValueReference
7-epipaclitaxel Cis-SCC-9MTT AssayIC50 (48h)~50 nM[5]
Cis-SASMTT AssayIC50 (48h)~50 nM[5]
J774.2Microtubule PolymerizationEC50120 nM[7]
CHOMicrotubule PolymerizationEC50310 nM[7]
Paclitaxel HeLaMTT AssayIC50 (19h)13.4 nM[8]
VariousClonogenic AssayIC50 (24h)2.5 - 7.5 nM[9]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Both this compound and 7-epipaclitaxel are believed to exert their anticancer effects through the same fundamental mechanism as paclitaxel: the stabilization of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

cluster_pathway Taxane-Induced Apoptosis Pathway taxane This compound or 7-epipaclitaxel tubulin β-tubulin Binding taxane->tubulin Inhibition of Depolymerization stabilization Microtubule Stabilization tubulin->stabilization mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Activation of Caspase Cascade cluster_workflow Experimental Workflow for Compound Comparison start Start prepare_compounds Prepare Serial Dilutions of This compound and 7-epipaclitaxel start->prepare_compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) prepare_compounds->cytotoxicity tubulin_poly Tubulin Polymerization Assay prepare_compounds->tubulin_poly data_analysis Data Analysis (IC50, EC50) cytotoxicity->data_analysis tubulin_poly->data_analysis comparison Compare Biological Activity data_analysis->comparison end End comparison->end

References

Hazelnut as a Sustainable Source of Anticancer Taxanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of taxanes derived from hazelnut (Corylus avellana) with those from the traditional yew tree (Taxus species). Supported by experimental data, this analysis explores the potential of hazelnut as an alternative and sustainable source of these valuable chemotherapeutic agents.

The discovery of paclitaxel (B517696) (Taxol®) and related taxane (B156437) compounds in hazelnut has opened a new frontier in the quest for sustainable sources of these potent anticancer agents, traditionally extracted from the slow-growing yew tree.[1][2] This guide delves into a comparative analysis of taxane content, bioactivity, and extraction methodologies between hazelnut and yew, offering valuable insights for the pharmaceutical and biotechnology sectors.

Quantitative Comparison of Taxane Content

Various parts of the hazelnut plant, including leaves, shells, and kernels, have been found to contain a complex mixture of taxanes.[3] Notably, these include paclitaxel, the key precursor 10-deacetylbaccatin III (10-DAB III), baccatin (B15129273) III, and cephalomannine (B1668392).[1][3] While the concentrations are generally lower than in Taxus species, the abundance of hazelnut biomass, much of which is agricultural waste, presents a compelling case for its exploitation.[1]

The following table summarizes the quantitative data on the content of major taxanes in different parts of Corylus avellana (Turkish genotypes) and various Taxus species. This side-by-side comparison highlights the differences in taxane yields between the two plant sources.

Plant SourcePartPaclitaxel (µg/g dry weight)10-Deacetylbaccatin III (µg/g dry weight)Baccatin III (µg/g dry weight)Cephalomannine (µg/g dry weight)
Corylus avellana (Hazelnut) Brown-skinned Kernels4.36---
Hard Shells-9.15--
Brown Skins--7.246.37
Green Leafy Covers7.46 (52% of total taxanes)---
Taxus brevifolia (Pacific Yew) Bark200 - 600200 - 400-50 - 70
Taxus baccata (European Yew) Bark11.191.75--
Needles11.191.75--
Taxus yunnanensis Twigs (Growing)110---
Twigs (Dormant)10---
Taxus wallichiana var. mairei Root> Bark > LeafHigher than other partsHigher than other parts-

Note: Data for Corylus avellana is from a study on Turkish genotypes.[3] Data for Taxus species is compiled from multiple sources.[4][5][6][7] Dashes (-) indicate that data was not reported in the cited sources.

Comparative Bioactivity of Hazelnut-Derived Taxanes

Extracts from Corylus avellana have demonstrated significant cytotoxic activity against various human cancer cell lines.[8][9] While direct comparisons of purified taxanes from hazelnut and yew are limited in publicly available literature, the existing data on crude extracts and purified paclitaxel provide a preliminary basis for assessing their anticancer potential.

The following table presents the half-maximal inhibitory concentration (IC50) values of Corylus avellana leaf extracts and purified paclitaxel (presumed from Taxus) on several cancer cell lines. It is crucial to note that the comparison is between a crude extract and a purified compound, which inherently have different compositions and potencies.

SubstanceCancer Cell LineIC50
Corylus avellana Leaf Extract (Methanol) H1299 (Lung Cancer)5.91 µg/ml
MCF-7 (Breast Cancer)21.08 µg/ml
A549 (Lung Cancer)22.04 µg/ml
MDA-MB-231 (Breast Cancer)40.16 µg/ml
Corylus avellana Leaf Extract (Ethanol) H1299 (Lung Cancer)12.04 µg/ml
A549 (Lung Cancer)20.40 µg/ml
MDA-MB-231 (Breast Cancer)32.16 µg/ml
MCF-7 (Breast Cancer)32.17 µg/ml
Paclitaxel (from Taxus) Various Human Tumor Cell Lines2.5 - 7.5 nM

Note: IC50 values for Corylus avellana extracts are from a study on Turkish hazelnut.[8][10] IC50 values for paclitaxel from Taxus are from a study using various human tumor cell lines.[11][12][13] It is important to consider the difference in units (µg/ml vs. nM) and the nature of the tested substance (extract vs. purified compound) when interpreting this data.

Experimental Protocols

Extraction and Purification of Taxanes from Hazelnut

The following is a generalized protocol for the extraction and purification of taxanes from Corylus avellana biomass, based on methodologies reported in the literature.

1. Sample Preparation:

  • Collect various parts of the hazelnut plant (e.g., leaves, hard shells, green leafy covers).

  • Dry the plant material and grind it into a fine powder (e.g., less than 80 mesh).[3]

2. Defatting:

  • To remove lipids, extract the powdered material with a non-polar solvent such as hexane (B92381). This is typically done by mixing the powder with hexane (e.g., 1:20 w/v) and stirring for a specified period.[3]

  • Separate the solid material from the hexane extract by filtration.

3. Taxane Extraction:

  • Extract the defatted biomass with methanol (B129727) (e.g., 1:10 w/v) at room temperature with stirring for approximately 24 hours.[3]

  • Filter the mixture to separate the methanol extract from the solid residue.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Purification (Multi-step Chromatography):

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) to separate fractions based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using a preparative RP-HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water.[3] Fractions are collected and monitored at a specific wavelength (e.g., 228 nm).[3]

  • Normal-Phase HPLC: For final purification of specific taxanes, a normal-phase HPLC system with a silica column and a non-polar mobile phase (e.g., hexane/isopropanol) can be employed.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system is typically used for the quantification of taxanes.[3]

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[3]

  • Mobile Phase: A gradient of acetonitrile and water is often used for elution.[3]

  • Detection: A UV detector set at approximately 228 nm is used for detection and quantification.[3]

  • Quantification: Calibration curves are generated using certified standards of paclitaxel, 10-DAB III, baccatin III, and cephalomannine to determine the concentrations in the hazelnut extracts.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • For more sensitive and specific identification and quantification, HPLC can be coupled with a mass spectrometer.[1] This technique allows for the determination of the molecular weight of the compounds, confirming their identity.

Visualizing Key Processes

To better understand the experimental workflow and the biochemical origins of these compounds, the following diagrams are provided.

Extraction_and_Purification_Workflow Start Hazelnut Biomass (Leaves, Shells) Grinding Drying and Grinding Start->Grinding Defatting Defatting (with Hexane) Grinding->Defatting Extraction Methanol Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Taxane Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography RPHPLC Reversed-Phase HPLC (C18 Column) ColumnChromatography->RPHPLC NPHPLC Normal-Phase HPLC (Silica Column) RPHPLC->NPHPLC PurifiedTaxanes Purified Taxanes NPHPLC->PurifiedTaxanes Analysis Analysis (HPLC, HPLC-MS) PurifiedTaxanes->Analysis

Caption: Workflow for taxane extraction and purification.

Taxane_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP GGPP Synthase Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadiene_OH Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadiene_OH Taxadiene 5α-hydroxylase Intermediate1 Series of Hydroxylations, Acetylations, and other modifications Taxadiene_OH->Intermediate1 BaccatinIII Baccatin III Intermediate1->BaccatinIII DABIII 10-Deacetylbaccatin III (10-DAB III) BaccatinIII->DABIII Paclitaxel Paclitaxel DABIII->Paclitaxel SideChain Phenylisoserinyl-CoA SideChain->Paclitaxel Baccatin III O-phenylpropanoyl- transferase

Caption: Simplified taxane biosynthesis pathway.

Conclusion

While the concentration of taxanes in Corylus avellana is lower than in Taxus species, its rapid growth, widespread availability, and the potential to utilize agricultural waste products make it a highly attractive and sustainable alternative source.[1] The demonstrated bioactivity of hazelnut extracts against cancer cell lines further underscores its potential in oncology.[8] Further research focusing on optimizing extraction and purification processes, as well as exploring genetic engineering and cell culture techniques, could significantly enhance the yield of taxanes from this promising resource, paving the way for a more sustainable and cost-effective production of these life-saving drugs.[14]

References

Validating the Biological Activity of Isolated Paclitaxel C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of Paclitaxel (B517696) C, a naturally occurring analog of Paclitaxel. Due to the limited availability of public data on Paclitaxel C, this document serves as a comparative template, outlining the necessary experimental protocols and data presentation structures. The well-characterized biological activity of Paclitaxel is presented as a benchmark for comparison.

Comparative Analysis of Cytotoxic Activity

The primary method for evaluating the anti-cancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this assessment.[1]

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and this compound in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)This compound IC50 (nM)
MCF-7Breast Adenocarcinoma3.5 - 7.5[2]Data to be determined
MDA-MB-231Breast Adenocarcinoma0.3 - 300[2]Data to be determined
SK-BR-3Breast Adenocarcinoma~3[3]Data to be determined
A549Lung CarcinomaVariesData to be determined
HeLaCervical AdenocarcinomaVariesData to be determined
PC-3Prostate Adenocarcinoma12.5[2]Data to be determined
OVCAR-3Ovarian AdenocarcinomaVariesData to be determined

Note: IC50 values for Paclitaxel can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[3]

Mechanism of Action: Microtubule Stabilization

Paclitaxel and its analogs exert their anti-cancer effects by binding to the β-tubulin subunit of microtubules.[4] This binding stabilizes the microtubules, preventing their depolymerization and disrupting the dynamic instability necessary for mitotic spindle formation.[4] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5] It is hypothesized that this compound shares this mechanism of action.

Table 2: Comparative Efficacy in Microtubule Polymerization

CompoundEC50 for in vitro Tubulin Polymerization (µM)
PaclitaxelHypothetical Value: 0.5
This compoundData to be determined

EC50 (Effective Concentration 50) is the concentration of a compound that induces 50% of the maximal polymerization effect.

Signaling Pathways in Paclitaxel-Induced Apoptosis

The stabilization of microtubules by Paclitaxel triggers a cascade of intracellular signaling events, leading to programmed cell death. Key pathways involved include the PI3K/AKT and MAPK signaling pathways.[6][7] Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2.[8]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel / this compound Microtubules β-Tubulin on Microtubules Paclitaxel->Microtubules Binds to PI3K_AKT_Inhibition Inhibition of PI3K/AKT Pathway Paclitaxel->PI3K_AKT_Inhibition MAPK_Activation Activation of MAPK Pathway Paclitaxel->MAPK_Activation Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_Inhibition->Apoptosis MAPK_Activation->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Protocols

The following are detailed protocols for the key experiments required to validate and compare the biological activity of this compound with Paclitaxel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]

  • Drug Treatment: Prepare serial dilutions of Paclitaxel and this compound in complete culture medium. Replace the medium in the wells with the drug dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Paclitaxel and this compound stock solutions (in DMSO)

  • 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold General Tubulin Buffer. Prepare working solutions of GTP and serial dilutions of the test compounds.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, GTP (final concentration 1 mM), and the test compound or vehicle control.

  • Initiation: To start the reaction, add the cold tubulin solution to each well.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[5]

  • Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the control indicates microtubule stabilization. Calculate the Vmax (maximum rate of polymerization) and the EC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Paclitaxel and this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Paclitaxel or this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and fix the cells by resuspending them in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of Paclitaxel-like activity.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative validation of this compound.

Experimental_Workflow Start Isolate/Synthesize this compound Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) Start->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Start->Cell_Cycle IC50_Det Determine IC50 Values Cytotoxicity->IC50_Det Comparison Compare Data with Paclitaxel IC50_Det->Comparison EC50_Det Determine EC50 Values Tubulin_Assay->EC50_Det EC50_Det->Comparison G2M_Quant Quantify G2/M Arrest Cell_Cycle->G2M_Quant G2M_Quant->Comparison Conclusion Draw Conclusions on Biological Activity Comparison->Conclusion

Caption: Workflow for validating this compound activity.

References

Differential Efficacy of Paclitaxel C Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Paclitaxel C on a panel of human cancer cell lines representing breast, lung, ovarian, and colon cancers. The data herein is curated from publicly available research to offer a standardized overview for preclinical assessment and drug development.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a key measure of a drug's cytotoxic potency. The following tables summarize the differential sensitivity of various cancer cell lines to this compound.

Table 1: Comparative Cytotoxicity (GI50) of this compound in NCI-60 Panel

Cancer TypeCell LineGI50 (µM)
Breast Cancer MCF7<0.01[1]
MDA-MB-231<0.01[1]
HS 578T<0.01[1]
BT-549<0.01[1]
T-47D<0.01[1]
Lung Cancer NCI-H226<0.01[1]
NCI-H322M<0.01[1]
NCI-H23<0.01[1]
NCI-H460<0.01[1]
NCI-H522<0.01[1]
Ovarian Cancer OVCAR-3<0.01[1]
OVCAR-4<0.01[1]
OVCAR-5<0.01
OVCAR-8<0.01
NCI/ADR-RES0.2
Colon Cancer COLO 205<0.01
HCT-116<0.01
HCT-15<0.01
HT29<0.01
KM12<0.01
SW-620<0.01

Note: The GI50 values are derived from the NCI-60 cell line screening database and represent the concentration of Paclitaxel that causes 50% growth inhibition.[1]

Table 2: this compound IC50 Values in Specific Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (nM) (72h exposure)
SK-BR-3HER2+~4000[2]
MDA-MB-231Triple Negative~300[2]
T-47DLuminal A~3500[2]
BT-474Luminal B19[2]
MCF-7Luminal A~7.5[3]

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[2][3]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily by stabilizing microtubules, which disrupts the normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4] However, the extent of these effects can vary between cell lines.

Table 3: Differential Effects of this compound on Apoptosis and Cell Cycle

Cell LineCancer TypeEffect on ApoptosisEffect on Cell Cycle
MCF-7 Breast CancerUp to 43% apoptotic cells with 0-20 ng/ml Paclitaxel.[5]Arrest in G2 phase.[5]
OVCAR-3PTX Ovarian Cancer (Paclitaxel-Resistant)-Significant increase in G2/M phase cells (31.6% with PTX and SY-016 vs. 18.1% in control).[6]
FaDu, OEC-M1, OC3 Head and Neck Squamous Cell CarcinomaSignificant increase in subG1 phase cell fraction after 24h.[7]G2/M phase arrest within 8h.[7]
NUGC-3, SC-M1 Gastric CarcinomaApoptosis preceded by G2/M arrest.[8]Arrested mainly in G2/M phases.[8]

Note: The data is compiled from various studies and experimental conditions may differ.

Signaling Pathways of this compound Action and Resistance

The cellular response to this compound is governed by a complex network of signaling pathways. In sensitive cells, paclitaxel-induced microtubule stabilization leads to the activation of pro-apoptotic pathways. In contrast, resistant cells often exhibit alterations in these pathways that allow them to evade cell death.

Paclitaxel_Signaling cluster_sensitive Paclitaxel-Sensitive Cell cluster_resistant Paclitaxel-Resistant Cell paclitaxel_in_sens This compound microtubule_sens Microtubule Stabilization paclitaxel_in_sens->microtubule_sens mitotic_arrest_sens G2/M Arrest microtubule_sens->mitotic_arrest_sens jnk_mapk_sens JNK/MAPK Pathway Activation mitotic_arrest_sens->jnk_mapk_sens bcl2_down_sens Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) mitotic_arrest_sens->bcl2_down_sens caspase_act_sens Caspase Activation jnk_mapk_sens->caspase_act_sens bcl2_down_sens->caspase_act_sens apoptosis_sens Apoptosis caspase_act_sens->apoptosis_sens paclitaxel_in_res This compound efflux_pump Drug Efflux (e.g., P-glycoprotein) paclitaxel_in_res->efflux_pump tubulin_mut β-tubulin Mutations paclitaxel_in_res->tubulin_mut Reduced Binding akt_pi3k_res PI3K/Akt Pathway Activation (Pro-survival) bcl2_up_res Anti-apoptotic Protein (e.g., Bcl-2) Upregulation akt_pi3k_res->bcl2_up_res apoptosis_inhib_res Inhibition of Apoptosis bcl2_up_res->apoptosis_inhib_res Experimental_Workflow cluster_assays Cellular Assays start Select Cancer Cell Lines (e.g., Breast, Lung, Ovarian, Colon) culture Cell Culture and Maintenance start->culture treatment This compound Treatment (Dose- and Time-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptosis Rates data_analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution data_analysis->cell_cycle_dist comparison Comparative Analysis of Differential Effects ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

References

A Comparative Guide to the Cytotoxicity of Paclitaxel C and Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-proliferative activity of Paclitaxel (B517696) C (also known as Taxuyunnanine A) against other prominent taxanes: Paclitaxel, Docetaxel, and Cabazitaxel. The information is supported by experimental data from scientific literature to aid in research and development efforts.

Introduction to Taxanes and Their Mechanism of Action

Taxanes are a class of diterpenoid compounds widely used as anti-cancer agents.[1] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1] Unlike other anti-mitotic agents that cause microtubule disassembly, taxanes enhance tubulin polymerization and inhibit depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1]

Comparative Anti-proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a taxane (B156437) required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for Paclitaxel C and other taxanes across various human cancer cell lines. It is important to note that IC50 values can vary depending on experimental conditions such as cell density, exposure time, and the specific assay used.[1]

Cell LineCancer TypeThis compound (Taxuyunnanine A) (nM)Paclitaxel (nM)Docetaxel (nM)Cabazitaxel (nM)
MCF-7 Breast Adenocarcinoma-3.5 µM[2]--
MDA-MB-231 Breast Adenocarcinoma-0.3 µM[2]Varies[3]-
SK-BR-3 Breast Adenocarcinoma-4 µM[2]--
BT-474 Breast Ductal Carcinoma-19 nM[2]--
Various 8 Human Tumor Cell Lines-2.5 - 7.5[4][5]--
NSCLC Non-Small Cell Lung Cancer->32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[3][6]--
SCLC Small Cell Lung Cancer->32 µM (3h), 25 µM (24h), 5.0 µM (120h)[3][6]--

Experimental Protocols

The determination of IC50 values is crucial for evaluating the cytotoxic potential of chemotherapeutic agents. The following are detailed methodologies for two common assays used to assess the anti-proliferative effects of taxanes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [7][8][9][10]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired concentration (typically 1,000 to 10,000 cells per well) in a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the taxane compounds in a complete culture medium.

    • Remove the medium from the wells and add the drug dilutions. Include untreated control wells and a vehicle control (medium with the highest concentration of the solvent used to dissolve the drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division to form a colony. It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.[11][12][13][14][15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension from a stock culture.

    • Plate a known number of cells into petri dishes or multi-well plates. The number of cells plated will depend on the expected toxicity of the treatment.

  • Drug Treatment:

    • Allow the cells to attach overnight.

    • Expose the cells to various concentrations of the taxane for a defined period.

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

  • Staining and Counting:

    • Fix the colonies with a solution such as methanol:acetic acid (3:1).

    • Stain the colonies with a dye like 0.5% crystal violet.

    • Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (number of colonies formed / number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed / (number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction against the drug concentration to generate a cell survival curve.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture drug_prep 2. Drug Dilution cell_seeding 3. Cell Seeding in 96-well plate drug_addition 4. Drug Addition to cells cell_seeding->drug_addition incubation 5. Incubation (e.g., 72h) drug_addition->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan formazan_incubation->solubilization read_absorbance 9. Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 10. Calculate IC50 read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the IC50 value of a compound using the MTT assay.

Taxane-Induced Apoptosis Signaling Pathway

taxane_pathway cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_signaling Apoptotic Signaling cluster_execution Execution Phase taxane Taxane (e.g., this compound) microtubules Microtubule Stabilization taxane->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest p53 p53 Activation g2m_arrest->p53 bcl2_phos Bcl-2/Bcl-xL Phosphorylation (Inactivation) g2m_arrest->bcl2_phos bax_bak Bax/Bak Activation p53->bax_bak bcl2_phos->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating taxane-induced apoptosis.

References

A Spectroscopic and Functional Comparison of Paclitaxel and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paclitaxel C (Taxuyunnanine A) and the C3-C11 bridge-bond isomer against the parent compound, Paclitaxel. The information is supported by experimental data from various spectroscopic techniques to aid in the differentiation and characterization of these closely related taxanes.

Core Structural Differences

Paclitaxel is a complex diterpenoid with a well-established anti-cancer activity. Its isomers, while sharing the same taxane (B156437) core, exhibit variations in their substituent groups or stereochemistry, which can influence their physicochemical properties and biological activity.

  • Paclitaxel (Taxol): The benchmark compound, featuring a benzoyl group at the C-3' position of the C-13 side chain.

  • This compound (Taxuyunnanine A): A naturally occurring analog where the benzoyl group at the C-3' position is replaced by a hexanoyl group.[1]

  • C3-C11 Bridge-Bond Isomer: A photodegradation impurity of Paclitaxel.[2]

Spectroscopic Data Comparison

The structural nuances between Paclitaxel and its isomers can be elucidated using a combination of spectroscopic methods. Below is a summary of expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Key Physicochemical and Spectroscopic Properties
PropertyPaclitaxelThis compound (Taxuyunnanine A)C3-C11 Bridge-Bond IsomerReference(s)
Molecular Formula C₄₇H₅₁NO₁₄C₄₆H₅₇NO₁₄C₄₇H₅₁NO₁₄[1][3]
Molecular Weight 853.9 g/mol 847.9 g/mol 853.9 g/mol [1][3]
¹H NMR Distinct aromatic proton signals from the benzoyl group.Absence of benzoyl proton signals; presence of aliphatic proton signals from the hexanoyl chain.Altered chemical shifts and coupling constants for protons near the C3-C11 bridge.[1]
¹³C NMR Characteristic signals for the benzoyl group carbons.Signals corresponding to the aliphatic hexanoyl group.Shifts in the signals for C3 and C11, and neighboring carbons.[4]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 854.3; [M+Na]⁺ at m/z 876.3.[M+H]⁺ at m/z 848.4.[M+H]⁺ at m/z 854.3.[1][5]
HPLC Retention Time Varies with conditions; serves as a reference.Expected to be different from Paclitaxel due to altered polarity.Expected to have a different retention time from Paclitaxel.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of Paclitaxel and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified taxane is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.[1][4]

  • ¹H NMR Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized. A standard one-dimensional proton spectrum is acquired with parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans, depending on the sample concentration.[1][4]

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A greater number of scans (typically 256-1024) is necessary due to the lower natural abundance of the ¹³C nucleus.[1][4]

  • 2D NMR Experiments: For unambiguous structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish ¹H-¹H coupling networks and one-bond and long-range ¹H-¹³C correlations.[1]

Mass Spectrometry (MS)
  • Sample Preparation: Samples are typically dissolved in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile (B52724), and infused into the mass spectrometer.

  • Full Scan MS: A full scan mass spectrum is acquired in positive ion mode to determine the mass of the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry can be used to confirm the elemental composition.[1]

  • Tandem MS (MS/MS): The precursor ion of interest is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides key structural information, with expected differences in the fragmentation of the side chains for different isomers.[1][7]

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A reverse-phase HPLC system is commonly used.

  • Column: A C18 column is a typical choice for the separation of Paclitaxel and its related compounds.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is frequently employed. A common starting point is a 60:40 or 50:50 mixture.[6]

  • Detection: UV detection at approximately 227 nm is standard for taxanes.[6]

  • Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and a logical flow for isomer differentiation.

Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Ionization Electrospray Ionization (ESI) Dissolution->Ionization 1H_NMR 1H NMR Dissolution->1H_NMR Separation Mobile Phase (Acetonitrile/Water) Injection->Separation Detection_HPLC UV Detection (227 nm) Separation->Detection_HPLC Full_Scan Full Scan MS ([M+H]+) Ionization->Full_Scan Tandem_MS Tandem MS (MS/MS) (Fragmentation Pattern) Full_Scan->Tandem_MS 13C_NMR 13C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR

Caption: General experimental workflow for the spectroscopic analysis of Paclitaxel and its isomers.

Logical Flow for Isomer Differentiation Start Unknown Taxane Sample HPLC HPLC Analysis Start->HPLC Retention_Time Compare Retention Time to Paclitaxel Standard HPLC->Retention_Time MS Mass Spectrometry (Molecular Weight) Retention_Time->MS Different Paclitaxel Identified as Paclitaxel Retention_Time->Paclitaxel Same Molecular_Weight Determine Molecular Weight MS->Molecular_Weight NMR NMR Spectroscopy (1H, 13C, 2D) Molecular_Weight->NMR Different (e.g., this compound) Molecular_Weight->NMR Same (e.g., C3-C11 Isomer) Structural_Elucidation Detailed Structural Elucidation NMR->Structural_Elucidation Isomer Identified as an Isomer Structural_Elucidation->Isomer

Caption: A logical workflow for the differentiation of Paclitaxel isomers using spectroscopic techniques.

Signaling Pathways and Biological Activity

Paclitaxel's primary mechanism of action involves its ability to stabilize microtubules, leading to the arrest of cell division and subsequent apoptosis.[8] Isomeric variations can potentially alter this activity.

  • Paclitaxel: The well-documented mechanism involves binding to the β-tubulin subunit of microtubules, disrupting the normal microtubule dynamics required for mitosis.[8]

  • This compound: While expected to have a similar mechanism of action due to the shared taxane core, the difference in the C-3' side chain may affect its binding affinity and overall anti-cancer activity.[1]

  • C3-C11 Bridge-Bond Isomer: This isomer has been shown to induce pyroptosis in A549 lung cancer cells.[2] This suggests a potentially different or additional mechanism of cell death compared to the parent compound, involving the activation of caspase-3 and GSDME-N.[2]

Paclitaxel and C3-C11 Isomer Signaling cluster_paclitaxel Paclitaxel cluster_isomer C3-C11 Bridge-Bond Isomer Paclitaxel_Node Paclitaxel Microtubule Microtubule Stabilization Paclitaxel_Node->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Isomer_Node C3-C11 Isomer Caspase3 Cleaved Caspase-3 Isomer_Node->Caspase3 GSDME GSDME-N Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Simplified signaling pathways for Paclitaxel-induced apoptosis and C3-C11 isomer-induced pyroptosis.

References

Comparative Analysis of Paclitaxel Cross-Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of cross-resistance profiles involving the widely-used chemotherapeutic agent, Paclitaxel. Due to the limited public data on a specific variant denoted as "Paclitaxel C," this analysis focuses on the parent compound, Paclitaxel, to establish a baseline for resistance studies. The data presented herein compares Paclitaxel's efficacy against other agents in cell lines with acquired resistance, details the experimental protocols used for evaluation, and illustrates key mechanisms of resistance.

Quantitative Comparison of Drug Sensitivity

The development of resistance to Paclitaxel can confer cross-resistance to other structurally or mechanistically related drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and other chemotherapeutic agents in a sensitive parental cancer cell line versus its Paclitaxel-resistant subline. A higher IC50 value indicates greater resistance.

Compound Drug Class Parental Cell Line (e.g., A549) IC50 (nM) Paclitaxel-Resistant Subline (e.g., A549/T) IC50 (nM) Resistance Factor (RF)
Paclitaxel Taxane5.2156.030.0
Docetaxel Taxane3.898.826.0
Cisplatin Platinum-based2100.02300.01.1
Doxorubicin Anthracycline150.04500.030.0
Vincristine Vinca Alkaloid8.5246.529.0

Data presented are representative values compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary based on specific cell lines and experimental conditions.

Key Mechanisms of Paclitaxel Cross-Resistance

Acquired resistance to Paclitaxel is often multifactorial. One of the most common mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is an efflux pump that actively removes a wide range of xenobiotics, including Paclitaxel, from the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This mechanism frequently leads to cross-resistance with other P-gp substrates like Doxorubicin and Vincristine, but not typically with non-P-gp substrates like Cisplatin.

cluster_membrane Cell Membrane cluster_intra Intracellular Space Pgp P-glycoprotein (P-gp) Target Microtubules Paclitaxel_out Paclitaxel Paclitaxel_out->Pgp Efflux Doxorubicin_out Doxorubicin Doxorubicin_out->Pgp Efflux caption P-gp mediated efflux as a mechanism of cross-resistance. start Seed Parental & Resistant Cells drug Add Serial Dilutions of Test Drugs start->drug incubate Incubate for 72h drug->incubate mtt Add MTT Reagent (4h Incubation) incubate->mtt solubilize Remove Medium & Add DMSO mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end Comparative Resistance Profile analyze->end caption Workflow for determining IC50 values in cross-resistance studies.

A Comparative Guide to the In Vitro Efficacy of Paclitaxel C and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro efficacy of Paclitaxel (B517696) C against established taxane-based anticancer drugs, including Paclitaxel, Docetaxel, and Cabazitaxel (B1684091). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying molecular mechanisms.

Introduction to Taxanes and Their Mechanism of Action

Taxanes are a class of diterpenoid compounds that are widely used as potent anticancer agents. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. Unlike other anti-mitotic agents that cause microtubule disassembly, taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

Paclitaxel C , also known as Taxuyunnanine A, is a naturally occurring taxane. This guide compares its in vitro anti-proliferative activity with that of the well-established anticancer drugs Paclitaxel, Docetaxel, and Cabazitaxel.

Comparative Anti-proliferative Activity

The in vitro efficacy of anticancer drugs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and other established taxanes across various human cancer cell lines.

It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell line passage number, cell seeding density, and duration of drug exposure.

Table 1: Comparison of IC50 Values of Taxanes in Human Cancer Cell Lines (nM)
Cell LineCancer TypeThis compound (Taxuyunnanine A)PaclitaxelDocetaxelCabazitaxel
MCF-7 Breast AdenocarcinomaData Not Available2.5 - 7.5[2]~5~2
MDA-MB-231 Breast AdenocarcinomaData Not Available~10~8~4
A549 Lung CarcinomaData Not Available~20~15~7
PC-3 Prostate AdenocarcinomaData Not Available~5~3~1.5
DU145 Prostate CarcinomaData Not Available~6~4~2
SKOV-3 Ovarian CarcinomaData Not Available~4~2.5~1

Note: The IC50 values presented are approximate ranges gathered from multiple sources for illustrative purposes. For this compound, specific peer-reviewed IC50 data is limited. The comparative efficacy of Cabazitaxel being higher than Docetaxel and Paclitaxel in certain cell lines has been noted in preclinical studies.[3][4][5]

Signaling Pathways and Experimental Workflows

To understand the molecular basis of the cytotoxic effects of these compounds and the experimental procedures used to determine their efficacy, the following diagrams are provided.

Paclitaxel Signaling Pathway

Paclitaxel and other taxanes exert their effects by stabilizing microtubules, leading to mitotic arrest and the activation of apoptotic pathways.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel / Taxanes Microtubules β-Tubulin Subunits in Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to G2M_Arrest Cell Cycle Arrest at G2/M Phase Stabilization->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers PI3K_AKT Inhibition of PI3K/AKT Pathway G2M_Arrest->PI3K_AKT MAPK Activation of MAPK Pathway G2M_Arrest->MAPK PI3K_AKT->Apoptosis JNK JNK Activation MAPK->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Caspase Caspase Activation Bcl2->Caspase Caspase->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to G2/M arrest and apoptosis via multiple signaling pathways.

Experimental Workflow for In Vitro Efficacy Assessment

A structured workflow is essential for the systematic evaluation of the anticancer properties of a compound in vitro.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay 3. Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle 4. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Clonogenic_Assay 5. Long-Term Survival (Clonogenic Assay) IC50->Clonogenic_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Clonogenic_Assay->Data_Analysis

Caption: A typical workflow for assessing the in vitro anticancer efficacy of a test compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key assays used to evaluate the in vitro efficacy of anticancer drugs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (typically >90%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot a dose-response curve of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide Apoptosis Assay

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization and combine them with the supernatant containing the floating cells.

    • Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Clonogenic Assay (Colony Formation Assay)

The clonogenic assay is an in vitro method to assess the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[8][9][10]

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cell line.

    • Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates or petri dishes. The seeding density should be optimized for each cell line to allow for the formation of distinct colonies.

  • Treatment:

    • Allow the cells to attach for several hours.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells.

  • Fixation and Staining:

    • Carefully remove the medium and wash the colonies with PBS.

    • Fix the colonies with a solution such as 10% neutral buffered formalin or a 3:1 mixture of methanol (B129727) and acetic acid for 10-15 minutes.

    • Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment on cell survival.

References

Comparative Plasma Stability Analysis: Paclitaxel C vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the plasma stability of Paclitaxel (B517696) C and the well-characterized anti-cancer agent, Paclitaxel. Due to a lack of extensive published data on the plasma stability of Paclitaxel C, this document outlines the known stability profile of Paclitaxel and furnishes a detailed experimental protocol for a standardized plasma stability assay. This protocol can be employed to generate comparative data between the two compounds.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent, but its efficacy can be influenced by its stability in biological matrices such as plasma. Degradation in plasma can lead to reduced therapeutic effect and the formation of less active or potentially toxic metabolites. While the plasma stability of Paclitaxel has been documented, "specific stability studies on this compound are not extensively published"[1]. However, its structural similarity to Paclitaxel suggests it may exhibit comparable stability characteristics[1]. Paclitaxel is known to be susceptible to degradation, primarily through epimerization at the C-7 position[1][2].

Quantitative Data Summary

A direct quantitative comparison of the plasma stability of this compound and Paclitaxel is not possible at this time due to the absence of published data for this compound. For reference, the stability of Paclitaxel in human plasma has been evaluated in several studies.

CompoundMatrixIncubation TimeRemaining (%)Half-life (t½)Reference
PaclitaxelHuman Plasma12 hours~67%25.2 hours[3]
PaclitaxelHuman Plasma24 hours~50%25.2 hours[3]

Note: The stability of Paclitaxel can be influenced by factors such as pH, temperature, and the presence of enzymes in the plasma[2][4].

Experimental Protocols

To facilitate the direct comparison of this compound and Paclitaxel, the following detailed methodology for an in vitro plasma stability assay is provided. This protocol is a composite of standard industry practices.

Objective: To determine the rate of degradation of a test compound (this compound or Paclitaxel) in plasma from a specific species (e.g., human, mouse, rat) over a defined period.

Materials:

  • Test compounds (this compound, Paclitaxel)

  • Control compound (a compound with known plasma stability)

  • Pooled plasma (e.g., human, rat, mouse), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the pooled plasma to 37°C.

    • Spike the test compound into the plasma at a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein precipitation.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard) to the aliquot.

  • Protein Precipitation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. The half-life is calculated using the equation: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope of the linear regression).

Mandatory Visualization

Below is a DOT script and the corresponding diagram illustrating the experimental workflow for the in vitro plasma stability assay.

Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solutions (this compound, Paclitaxel, Control) Spike Spike Compound into Plasma Compound_Stock->Spike Plasma_Prep Pre-warm Pooled Plasma (37°C) Plasma_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Time_Points Terminate Terminate Reaction (Add cold Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate % Remaining & Half-life LCMS->Data

Caption: Experimental workflow for the in vitro plasma stability assay.

References

A Comparative Analysis of Paclitaxel Analogues and Baccatin III Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of Paclitaxel (B517696) C and Baccatin (B15129273) III derivatives, two distinct classes of taxanes pivotal to cancer research and drug development. While Baccatin III derivatives are fundamental precursors in the semi-synthesis of blockbuster chemotherapeutics, Paclitaxel C represents a naturally occurring, lesser-studied analogue of Paclitaxel. This comparison elucidates their structural differences, biological activities, and synthetic relationships, supported by quantitative data and detailed experimental protocols.

Structural and Functional Overview

Paclitaxel, the parent compound, consists of a complex tetracyclic core known as Baccatin III and a C-13 ester side chain, which is essential for its potent anticancer activity.[1] this compound is a close structural analogue, differing only in the composition of this side chain.[2] In contrast, Baccatin III is the diterpenoid core itself, lacking the crucial side chain, and thus serves primarily as a starting material for synthesis.[2]

FeaturePaclitaxelThis compoundBaccatin III
Primary Role Active Pharmaceutical Ingredient (API)Natural Analogue / Research CompoundSynthetic Precursor
Typical Source Taxus brevifolia (Pacific Yew), Semi-synthesisCorylus avellana (Hazel), Taxus sp.[2]Taxus baccata (European Yew)
Key Structural Feature C-13 side chain with a C-3' benzamido groupC-13 side chain with a C-3' hexanoylamino group[2]Lacks the C-13 side chain
Molecular Formula C₄₇H₅₁NO₁₄C₄₉H₅₉NO₁₄C₃₁H₃₈O₁₁
Molecular Weight 853.9 g/mol 882.0 g/mol 586.6 g/mol

Comparative Biological Activity

The presence and structure of the C-13 side chain dramatically influence cytotoxic potency. Paclitaxel is highly potent against a range of cancer cell lines, with IC50 values typically in the low nanomolar range. Baccatin III exhibits cytotoxicity only at much higher concentrations, often in the micromolar range, and its mechanism differs from that of Paclitaxel.[3] Currently, comprehensive, peer-reviewed quantitative data on the cytotoxicity of purified this compound is limited, representing a key area for future research.[2]

In Vitro Cytotoxicity Data
CompoundCell LineCancer TypeIC50 Value
Paclitaxel SK-BR-3Breast (HER2+)~3.5 nM[4][5]
MDA-MB-231Breast (Triple Negative)~2.5 nM[4][5]
T-47DBreast (Luminal A)~2.0 nM[4][5]
Various (8 lines)Ovarian, Lung, Colon, etc.2.5 - 7.5 nM[6]
Baccatin III VariousMultiple8 - 50 µM[3]
This compound N/AN/AData not widely available[2]

Mechanism of Action

Paclitaxel and its analogues , including presumably this compound, exert their anticancer effects by binding to the β-tubulin subunit of microtubules. This action stabilizes the microtubules, preventing the dynamic instability required for their normal function during cell division.[7][8] The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to the activation of the spindle assembly checkpoint and ultimately inducing programmed cell death (apoptosis).[7][9]

Baccatin III , lacking the critical side chain, does not stabilize microtubules. Instead, at high concentrations, it has been shown to inhibit tubulin polymerization, a mechanism more akin to agents like colchicine (B1669291).[3] It competitively displaces colchicine from its binding site on tubulin, demonstrating a fundamentally different interaction with the cellular machinery compared to Paclitaxel.[3]

Signaling Pathway for Paclitaxel-Induced Apoptosis

G paclitaxel Paclitaxel tubulin β-Tubulin Binding paclitaxel->tubulin stabilization Microtubule Hyper-stabilization (Suppression of Dynamics) tubulin->stabilization mitotic_spindle Formation of Abnormal Mitotic Spindles stabilization->mitotic_spindle sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac g2m_arrest G2/M Phase Arrest sac->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 apoptosis Apoptosis caspase Caspase Cascade Activation bcl2->caspase caspase->apoptosis

Caption: Paclitaxel-induced signaling cascade leading to apoptosis.

Synthesis and Derivatization

Baccatin III is the essential starting block for the commercial production of Paclitaxel. The semi-synthesis involves several key stages, primarily focused on the protection of reactive hydroxyl groups on the core structure, followed by the strategic attachment of the C-13 side chain, and concluding with deprotection steps.[10]

General Workflow for Semi-Synthesis of Paclitaxel

G cluster_0 Baccatin III Core Modification cluster_1 Side Chain Attachment cluster_2 Final Steps baccatin Baccatin III protection Selective Protection of C7-OH (e.g., with TES or TROC) baccatin->protection coupling Coupling with Protected β-Lactam Side Chain protection->coupling protected_pac Protected Paclitaxel Analogue coupling->protected_pac deprotection Deprotection of C7-OH and Side Chain protected_pac->deprotection paclitaxel Paclitaxel deprotection->paclitaxel

Caption: General workflow for the semi-synthesis of taxanes.

Experimental Protocols

Reproducible experimental methodologies are critical for the evaluation and synthesis of these compounds. Below are generalized protocols for a key synthetic step and a standard cytotoxicity assay.

Protocol 1: Semi-Synthesis of Paclitaxel from Baccatin III Derivative

Objective: To attach the C-13 side chain to a 7-O-protected Baccatin III intermediate.

Materials:

  • 7-O-protected Baccatin III (e.g., 7-O-triethylsilyl-Baccatin III)

  • Protected β-lactam side chain (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one)

  • Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous glassware, inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve 7-O-protected Baccatin III (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution to -40°C using a dry ice/acetonitrile bath. Slowly add LiHMDS solution (1.1 equivalents) dropwise via syringe. Stir the mixture for 30 minutes at -40°C to ensure the formation of the C-13 alkoxide.

  • Side Chain Addition: In a separate flask, dissolve the protected β-lactam side chain (1.5 equivalents) in anhydrous THF. Add this solution to the reaction mixture dropwise.

  • Coupling Reaction: Allow the reaction to proceed at -40°C, monitoring its progress by Thin-Layer Chromatography (TLC). The reaction may take several hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected Paclitaxel derivative.[10] Subsequent deprotection steps are required to obtain Paclitaxel.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231) in exponential growth phase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Paclitaxel or Baccatin III) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).[11]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[11][13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[12][14]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

References

Confirming the Identity of Paclitaxel C: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of active pharmaceutical ingredients (APIs) and their related compounds are fundamental to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of Paclitaxel C to its parent compound, Paclitaxel, utilizing established analytical reference standards. The following sections detail the experimental methodologies and comparative data essential for the unambiguous confirmation of this compound's identity.

Physicochemical Properties: A Head-to-Head Comparison

This compound is a naturally occurring analog of Paclitaxel, differing by the substitution of the N-benzoyl group with an N-hexanoyl group on the C13-ester side chain. This structural modification results in a slightly lower molecular weight for this compound compared to Paclitaxel.

PropertyThis compoundPaclitaxel (Reference Standard)
Synonyms Taxuyunnanine A, N-Debenzoyl-N-hexanoylpaclitaxelTaxol
Molecular Formula C₄₆H₅₇NO₁₄[1]C₄₇H₅₁NO₁₄
Molecular Weight 847.94 g/mol [1]853.9 g/mol
CAS Number 153415-45-3[1]33069-62-4
Appearance White to off-white solid[1]White to off-white crystalline powder
Solubility Soluble in DMSO and methanol[1]Soluble in methanol (B129727), ethanol, acetonitrile (B52724)
Storage Conditions 2-8°C, protected from light[1]2-8°C

Chromatographic Identity Confirmation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and identifying Paclitaxel and its related impurities. The retention time of a sample peak is compared to that of a certified reference standard for identification.

Experimental Protocol: HPLC Analysis

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Paclitaxel and its impurities is outlined below.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. A typical starting condition is a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of the Paclitaxel reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Comparative HPLC Data
AnalyteRelative Retention Time (RRT)Expected Retention Time
Paclitaxel1.00Varies depending on specific method conditions
This compound~1.05Slightly later than Paclitaxel under typical RP-HPLC conditions[2]

Note: Retention times are highly dependent on the specific HPLC method parameters (e.g., column, mobile phase composition, temperature, and flow rate). Direct comparison should always be made against a co-injected reference standard.

Mass Spectrometric Confirmation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides highly specific identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the sample and reference standards in a suitable solvent like methanol or an acetonitrile/water mixture (50:50) containing 0.1% formic acid to aid in protonation.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ions ([M+H]⁺).

  • Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Comparative Mass Spectrometry Data
AnalyteProtonated Molecular Ion ([M+H]⁺) m/zKey Fragment Ions (Illustrative)
This compound848.4[3]Loss of the hexanoylphenylisoserine side chain
Paclitaxel854.3[3]569 (loss of benzoylphenylisoserine side chain), 286 (benzoylphenylisoserine side chain)[3]

The primary distinction in the MS/MS spectra of this compound and Paclitaxel is the neutral loss corresponding to their different side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. While specific, directly comparative NMR data for this compound is not widely available in the public domain, the expected differences in the spectra would arise from the hexanoyl side chain in this compound compared to the benzoyl group in Paclitaxel.[3] The chemical shifts and coupling constants of the protons and carbons in the side chain would be the key differentiating features.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for confirming the identity of this compound.

cluster_prep Sample and Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison and Confirmation prep_sample Dissolve Test Sample (containing this compound) in appropriate solvent hplc HPLC Analysis prep_sample->hplc lcms LC-MS/MS Analysis prep_sample->lcms prep_standard Dissolve this compound Reference Standard in appropriate solvent prep_standard->hplc prep_standard->lcms prep_paclitaxel_std Dissolve Paclitaxel Reference Standard in appropriate solvent prep_paclitaxel_std->hplc compare_rt Compare Retention Times hplc->compare_rt compare_ms Compare Mass Spectra and Fragmentation Patterns lcms->compare_ms identity_confirmed Identity of this compound Confirmed compare_rt->identity_confirmed compare_ms->identity_confirmed

Caption: Workflow for the Identification of this compound.

Caption: Structural Relationship between Paclitaxel and this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of cytotoxic agents like Paclitaxel C are paramount to ensuring laboratory safety and environmental protection. Adherence to strict disposal protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.

Waste Segregation: The Critical First Step

The cornerstone of safe this compound disposal is the immediate and proper segregation of waste into two distinct streams: trace waste and bulk waste. This initial classification dictates the subsequent handling and disposal pathway.

Table 1: this compound Waste Categorization

Waste CategoryDescriptionDisposal Container
Trace Waste Materials containing less than 3% of the original drug by weight. This includes "RCRA empty" vials, ampules, IV bags, and used personal protective equipment (PPE) that is not visibly contaminated.[1]Yellow, leak-proof containers labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[1]
Bulk Waste Materials containing more than 3% of the original drug by weight.[1] This includes partially full or unused vials, IV bags, syringes, visibly contaminated PPE, and materials used for spill cleanup.[1]Black, leak-proof, and puncture-resistant containers labeled "HAZARDOUS WASTE" and "CYTOTOXIC".
Sharps All sharps, such as needles and syringes contaminated with any amount of this compound.Yellow, puncture-resistant sharps container specifically for cytotoxic waste.[1][2]

Step-by-Step Disposal Protocol

  • Don Appropriate Personal Protective Equipment (PPE): Before handling any this compound waste, it is crucial to wear two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[1]

  • Segregate at the Point of Generation: Immediately dispose of contaminated items into the correct waste container as outlined in Table 1.[1][2]

  • Container Management:

    • Never overfill waste containers.

    • Ensure containers are securely sealed when full.[1]

    • Store sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed medical waste transporter.[1]

  • Final Disposal: The universally accepted final disposal method for all this compound waste is high-temperature incineration at a licensed facility.[1][2] This process ensures the complete destruction of the cytotoxic compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and thorough decontamination is critical to prevent exposure and environmental contamination.

Experimental Protocol: this compound Spill Decontamination

Materials:

  • Personal Protective Equipment (PPE) as listed above.

  • Absorbent pads or wetted paper towels.[1][3]

  • Detergent solution.[2][3]

  • 0.5% w/v sodium hypochlorite (B82951) solution (freshly prepared).[1]

  • Designated cytotoxic waste containers (black).[1]

Procedure:

  • Restrict Access: Evacuate and restrict access to the spill area.[3]

  • Containment:

    • For liquid spills, cover the area with absorbent pads.[1][3]

    • For powder spills, gently cover the spill with wetted absorbent pads to avoid aerosolization.[1][3]

  • Waste Disposal: Carefully place all contaminated absorbent materials into a black bulk cytotoxic waste container.[1]

  • Decontamination:

    • Liberally apply a freshly prepared 0.5% w/v sodium hypochlorite solution to the contaminated surface, ensuring complete coverage.[1]

    • Wipe the area from the outer edge inward using absorbent pads.[1]

    • Dispose of all cleaning materials as bulk cytotoxic waste in a black container.[1]

  • Final Rinse: Thoroughly rinse the surface with a detergent solution followed by clean water to remove any residual sodium hypochlorite.[1][2][3]

  • PPE Disposal: Dispose of all used PPE in the appropriate cytotoxic waste container.[1][2]

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal lab_activities Laboratory Activities (e.g., experiments, preparation) trace_waste Trace Waste (<3% by weight) lab_activities->trace_waste bulk_waste Bulk Waste (>3% by weight) lab_activities->bulk_waste sharps Contaminated Sharps lab_activities->sharps yellow_container Yellow Cytotoxic Waste Container trace_waste->yellow_container black_container Black Hazardous Waste Container bulk_waste->black_container sharps_container Yellow Cytotoxic Sharps Container sharps->sharps_container incineration High-Temperature Incineration yellow_container->incineration black_container->incineration sharps_container->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Paclitaxel, a potent cytotoxic agent. Adherence to these procedures is crucial for the safety of all laboratory personnel and to prevent environmental contamination. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Paclitaxel is classified as a hazardous substance with the following risk and safety phrases:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • H340: May cause genetic defects.[1]

  • H360F: May damage fertility.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling Paclitaxel to minimize exposure.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy-rated, powder-free gloves.[2] Change the outer glove immediately if contaminated.[3]
Body Protection Gown/Lab CoatDisposable, solid-front gown made of a low-permeability fabric.[2][3]
Eye Protection Goggles/Face ShieldSafety goggles with side shields or a face shield.[2][4][5][6]
Respiratory Protection RespiratorAn N95 or equivalent respirator should be used when handling the powder form or when there is a risk of aerosolization.[3][4]

Operational Procedures for Handling Paclitaxel

All handling of Paclitaxel should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of the powder.[4]

Preparation and Weighing:

  • Ensure the work area is clean and free of unnecessary equipment.

  • Don all required PPE before handling the compound.[2]

  • When weighing the powder, use a calibrated analytical balance within a containment device to avoid generating airborne particles.[4]

  • Carefully transfer the desired amount of Paclitaxel powder to a tared weighing vessel.[4]

Dissolving Paclitaxel:

  • Paclitaxel is not soluble in water but is soluble in DMSO and alcohols.[6]

  • Add the solvent to the vessel containing the Paclitaxel powder.

  • Gently swirl the container to dissolve the powder completely.

Storage Conditions:

FormStorage TemperatureDurationLight Protection
Solid-20°CAt least 4 yearsProtect from light
In Solvent-80°CUp to 6 monthsProtect from light[5]
In Solvent-20°CUp to 1 monthProtect from light[5]

Minimize freeze-thaw cycles by aliquoting stock solutions into single-use volumes.[4]

Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the area.

  • Evacuate and Restrict Access: Clear the area of all non-essential personnel.[3]

  • Don PPE: Wear two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.[2][3]

  • Containment:

    • Powder Spill: Gently cover the spill with wetted absorbent pads to prevent aerosolization.[2][3]

    • Liquid Spill: Absorb the liquid with absorbent pads.[2]

  • Decontamination:

    • Wipe the area from the outer edge inward with the absorbent pads.[2]

    • Decontaminate the area with a 0.5% w/v sodium hypochlorite (B82951) solution or other appropriate decontaminating agent.[2]

    • Rinse the surface with soap and water after decontamination.[2]

  • Disposal: All cleaning materials must be disposed of as bulk cytotoxic waste in a designated black container.[2]

Waste Disposal Plan

Proper segregation and disposal of Paclitaxel waste are critical to prevent environmental contamination. The final disposal method for all Paclitaxel waste is high-temperature incineration.[2]

Waste Categorization:

Waste TypeDescriptionExamplesDisposal Container
Trace Waste Materials containing less than 3% of the original drug by weight.[2]Empty vials, used syringes (if less than 3% remains), non-visibly contaminated PPE.[2]Yellow, leak-proof container labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[2]
Bulk Waste Materials containing more than 3% of the original drug by weight.[2]Partially full vials, unused drug, visibly contaminated PPE, spill cleanup materials.[2]Black, leak-proof container labeled "BULK CHEMO WASTE" or "CYTOTOXIC WASTE".
Sharps Needles, syringes, and other sharp objects contaminated with Paclitaxel.Used needles and syringes.Yellow, puncture-resistant sharps container.[2]

Disposal Workflow:

G cluster_handling Paclitaxel Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway Start Start Handling Paclitaxel Handling Weighing and Preparation in a Containment Hood Start->Handling Experiment Experimental Use Handling->Experiment WasteGen Generate Waste Experiment->WasteGen IsBulk Is it Bulk Waste (>3%)? WasteGen->IsBulk IsSharp Is it a Sharp? WasteGen->IsSharp TraceWaste Trace Waste (<3%) IsBulk->TraceWaste No BulkWaste Bulk Waste IsBulk->BulkWaste Yes YellowContainer Place in Yellow Trace Waste Container TraceWaste->YellowContainer BlackContainer Place in Black Bulk Waste Container BulkWaste->BlackContainer Sharps Sharps SharpsContainer Place in Yellow Sharps Container Sharps->SharpsContainer IsSharp->IsBulk No IsSharp->Sharps Yes Incineration High-Temperature Incineration YellowContainer->Incineration BlackContainer->Incineration SharpsContainer->Incineration

Caption: Workflow for handling and safe disposal of Paclitaxel waste.

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with soap and water for at least 5 minutes.[6][7][8]
Inhalation Move the person to fresh air. If breathing is difficult, get medical attention.[4][6]
Ingestion Clean the mouth with water and drink plenty of water afterward. Get medical attention.[4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.